molecular formula C16H17NO B5630376 3-Anilino-1-(4-methylphenyl)propan-1-one

3-Anilino-1-(4-methylphenyl)propan-1-one

Cat. No.: B5630376
M. Wt: 239.31 g/mol
InChI Key: JHSIKOWJHVHIGO-UHFFFAOYSA-N
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Description

3-Anilino-1-(4-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3-anilino-1-(4-methylphenyl)-1-propanone is 239.131014166 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-anilino-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)16(18)11-12-17-15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSIKOWJHVHIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 3-Anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological potential of 3-Anilino-1-(4-methylphenyl)propan-1-one . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a Mannich base scaffold with prodrug characteristics.

Chemical Class:


-Arylaminoketone (Mannich Base)
Primary Application:  Cytotoxic Pharmacophore / Thiol-Alkylating Prodrug
Molecular Formula: 

Molecular Weight: 239.31 g/mol [1][2]

Executive Technical Summary

This compound is a lipophilic


-aminoketone derived from the condensation of 4-methylacetophenone, formaldehyde, and aniline.[1][2] In drug development, this structure is significant not merely as a static ligand but as a pH-sensitive prodrug .[1][2]

Under physiological conditions (pH 7.4), compounds of this class undergo a retro-Mannich reaction , eliminating the amine to generate an


-unsaturated ketone (enone).[1] This reactive intermediate acts as a Michael acceptor, covalently binding to cysteine thiols in critical cellular proteins (e.g., tubulin, thioredoxin reductase), thereby inducing apoptosis in neoplastic cells.

Chemical Constitution & Structural Analysis[1][3][4][5][6][7]

The molecule consists of three distinct domains governing its stability and reactivity:[1]

  • Lipophilic Tail (p-Tolyl moiety): Enhances membrane permeability and dictates binding affinity to hydrophobic pockets.[1][2]

  • Linker (Ethylene bridge): A labile 2-carbon chain susceptible to elimination.[1][2]

  • Basic Head (Aniline moiety): Determines the pKa of the molecule and the rate of amine expulsion.[1][2]

Physiochemical Descriptors
PropertyValue (Predicted)Technical Significance
LogP ~3.5 - 4.0High lipophilicity; suitable for passive diffusion across blood-brain or tumor barriers.[1][2]
pKa (Conjugate Acid) ~3.0 - 4.0The aniline nitrogen is weakly basic.[1][2] It remains largely unprotonated at physiological pH, facilitating the retro-Mannich elimination.[1][2]
H-Bond Donors 1 (NH)Critical for initial binding before covalent modification.[1][2]
Rotatable Bonds 4Allows conformational adaptation to enzyme active sites (e.g., Topoisomerase).

Synthetic Protocols

Two primary pathways exist for synthesis.[1][2] Protocol A is the classical one-pot Mannich reaction, while Protocol B (Michael Addition) offers higher yields and cleaner workup for this specific derivative.[1][2]

Protocol A: Acid-Catalyzed Mannich Condensation (One-Pot)

Best for combinatorial library generation.[1][2]

Reagents: 4-Methylacetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Aniline (1.0 eq), Conc. HCl (cat.), Ethanol.[2][3]

  • Activation: Dissolve 4-methylacetophenone and aniline in absolute ethanol.

  • Addition: Add paraformaldehyde and a catalytic amount of concentrated HCl (approx. 0.5 mL per 10 mmol).[1][2]

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Cool to 0°C. The hydrochloride salt of the product often precipitates.[1][2] If not, evaporate solvent and recrystallize from ethanol/acetone.

  • Neutralization: Treat the salt with 10%

    
     to obtain the free base this compound.[1][2]
    
Protocol B: Aza-Michael Addition to Enone (High Purity)

Best for kinetic studies and scale-up.[1]

Precursor Synthesis: First, synthesize 1-(4-methylphenyl)prop-2-en-1-one (the enone) via Claisen-Schmidt condensation or Mannich elimination.[1][2]

Reagents: 1-(4-methylphenyl)prop-2-en-1-one (1.0 eq), Aniline (1.1 eq), Silica Gel or Lewis Acid (


).[1][2]
  • Mixing: Dissolve the enone in

    
     or Toluene.
    
  • Catalysis: Add aniline and the catalyst (e.g., Silica-supported

    
     or simply stir in ethanol for slower reaction).[1][2]
    
  • Reaction: Stir at room temperature for 2–4 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the

    
    -carbon.[1][2]
    
  • Purification: Filter off the catalyst. Evaporate solvent.[1][2] Recrystallize from ethanol.

Reaction Mechanism & Visualization

The following diagram illustrates the synthesis via the Mannich pathway and the critical "Retro-Mannich" bioactivation pathway that defines its pharmacological activity.[1][2]

G cluster_0 Synthesis (Mannich) cluster_1 Bioactivation (Physiological pH 7.4) Acetophenone 4-Methylacetophenone Product 3-Anilino-1-(4-methylphenyl) propan-1-one (Mannich Base) Acetophenone->Product Enol Attack Formaldehyde Formaldehyde (HCHO) Intermediate Iminium Ion (Transient) Formaldehyde->Intermediate Acid Cat. Aniline Aniline Aniline->Intermediate Intermediate->Product Enone Reactive Enone (Michael Acceptor) Product->Enone Retro-Mannich Elimination FreeAmine Released Aniline Product->FreeAmine Adduct Alkylated Protein (Cell Death) Enone->Adduct Covalent Bonding Protein Cysteine-Protein (Tubulin/Topo I) Protein->Adduct

Figure 1: Synthesis of the Mannich base and its subsequent bioactivation via retro-Mannich elimination to form a cytotoxic protein adduct.[1]

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals.

H-NMR (400 MHz, )
  • 
     2.40 ppm (s, 3H):  Methyl group attached to the p-tolyl ring.[1][2]
    
  • 
     3.55 ppm (t, 
    
    
    
    Hz, 2H):
    Methylene protons adjacent to the nitrogen (
    
    
    ).[1][2]
  • 
     3.25 ppm (t, 
    
    
    
    Hz, 2H):
    Methylene protons adjacent to the carbonyl (
    
    
    ).[1][2]
    • Note: These two triplets may appear as multiplets depending on solvent effects.[1][2]

  • 
     6.60 – 7.20 ppm (m, 5H):  Aniline aromatic protons.
    
  • 
     7.25 (d) & 7.85 (d) ppm:  AA'BB' system of the p-tolyl ring.[1][2]
    
IR Spectroscopy (KBr Pellet)
  • 3350 – 3400 cm

    
    :  N-H stretching vibration (secondary amine).[1][2]
    
  • 1665 – 1680 cm

    
    :  C=O stretching (aryl ketone).[1][2] Lower frequency than alkyl ketones due to conjugation with the aromatic ring.[1][2]
    

Stability & Handling (Crucial for Bioassays)

The Retro-Mannich Instability: Researchers must be aware that


-aminoketones are chemically unstable in basic media and upon heating.[1][2]
  • Storage: Store as the hydrochloride salt at -20°C. The salt form prevents the lone pair on nitrogen from initiating the elimination mechanism.[1][2]

  • In Vitro Assays: When dissolving in DMSO for biological screening, use fresh solutions. Prolonged storage in DMSO (which can be slightly basic or hygroscopic) may lead to premature degradation into the enone and aniline.[1][2]

  • Toxicity Control: The cytotoxicity of this compound correlates directly with the rate of enone release.[1][2] Analogs with electron-withdrawing groups on the aniline (e.g., 4-nitroaniline) eliminate faster, often resulting in higher potency but lower selectivity.[1][2]

References

  • Roman, G. (2015).[2] "Mannich bases in medicinal chemistry and drug design."[1][2][4] European Journal of Medicinal Chemistry, 89, 743-816.[2] Link

  • Gul, H. I., et al. (2007). "Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents." Chemical & Pharmaceutical Bulletin, 55(5), 790-794.[2] Link

  • Dimmock, J. R., et al. (1999). "Cytotoxic 3-arylamino-1-aryl-1-propanones and related compounds." Pharmazie, 54(1), 6-9.[2] Link

  • Simplício, A. L., et al. (2007).[5] "Beta-aminoketones as prodrugs with pH-controlled activation." International Journal of Pharmaceutics, 336(2), 208-214. Link

  • Bayanati, M., et al. (2021).[6] "Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents." Iranian Journal of Pharmaceutical Research, 20(4), 229-237.[6] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of β-amino carbonyl compounds remain foundational to modern medicinal chemistry due to their ubiquitous presence in bioactive molecules, including analgesics, anti-inflammatory agents, and antiparkinsonic drugs[1]. This whitepaper provides an in-depth technical analysis of 3-(phenylamino)-1-(p-tolyl)propan-1-one , universally identified by its2[2]. By deconstructing the three-component Mannich reaction required for its assembly, this guide establishes a self-validating experimental framework, explores the causality behind catalyst selection, and evaluates the reaction through the lens of modern green chemistry metrics.

Chemical Identity & Structural Elucidation

Before initiating synthetic workflows, it is critical to define the structural parameters of the target analyte:

  • IUPAC Name: 3-(phenylamino)-1-(p-tolyl)propan-1-one

  • CAS Number: 93008-14-1[3]

  • Molecular Formula: C₁₆H₁₇NO

  • Molecular Weight: 239.31 g/mol

  • Structural Features: The molecule is a classical Mannich base characterized by a central propan-1-one backbone flanked by a p-tolyl electron-donating moiety at the C1 position and a phenylamino nucleophilic group at the C3 position.

Mechanistic Pathways: The Three-Component Mannich Assembly

The synthesis of CAS 93008-14-1 is achieved via a one-pot, three-component Mannich reaction utilizing p-methylacetophenone, formaldehyde, and aniline. In an uncatalyzed environment, this reaction is plagued by high activation energy barriers, leading to prolonged reaction times and heavy byproduct formation[4].

To circumvent this, Lewis acid catalysts such as Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are employed. The causality behind selecting CeCl₃·7H₂O lies in its high water tolerance and potent oxophilicity. The mechanism unfolds in three distinct, catalyst-mediated phases[5]:

  • Electrophilic Activation: The Ce³⁺ ion coordinates with the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

  • Schiff Base Formation: Aniline (the nucleophile) attacks the activated formaldehyde, followed by dehydration to form a highly reactive imine intermediate.

  • Enolization and C-C Bond Formation: Concurrently, the catalyst promotes the enolization of p-methylacetophenone. The resulting enol acts as a carbon nucleophile, attacking the imine intermediate to forge the critical C-C bond, yielding the final β-amino carbonyl architecture[4].

MechanisticPathway Formaldehyde Formaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Formaldehyde->Imine + Aniline (- H2O) Aniline Aniline (Nucleophile) Aniline->Imine Product 3-(phenylamino)-1-(p-tolyl)propan-1-one (CAS 93008-14-1) Imine->Product C-C Bond Formation Ketone p-Methylacetophenone (Ketone) Enol Enol Tautomer (Nucleophile) Ketone->Enol CeCl3·7H2O Catalysis Enol->Product

Figure 1: Mechanistic pathway of the three-component Mannich reaction yielding CAS 93008-14-1.

Experimental Protocols: Synthesis & Validation

The following protocol is engineered as a self-validating system, ensuring that researchers can verify the reaction's progress at every critical juncture. We utilize the 6 due to its operational simplicity and high yield[6].

Step-by-Step Methodology
  • Substrate Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of p-methylacetophenone, 1.0 mmol of aniline, and 1.0 mmol of aqueous formaldehyde (37%).

  • Solvent & Catalyst Addition: Add 5 mL of methanol to the mixture. Causality: Methanol is selected because it effectively solubilizes both the polar formaldehyde/amine precursors and the non-polar ketone, ensuring a homogenous catalytic environment. Add 3 mol% of CeCl₃·7H₂O[6].

  • Reaction Execution: Stir the mixture continuously at room temperature (20-25°C) for 4 hours. Causality: Maintaining room temperature is critical; elevated temperatures favor side reactions such as the oxygenolysis of the aldehyde and amine, which severely degrades the yield[7].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (80:20) mobile phase[6]. The consumption of the high-Rf p-methylacetophenone spot and the emergence of a distinct, UV-active lower-Rf spot confirms product formation.

  • Isolation & Purification: Quench the reaction with distilled water (15 mL) and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure and recrystallize the crude residue from hot ethanol to afford pure 3-(phenylamino)-1-(p-tolyl)propan-1-one[8].

  • Analytical Validation: Confirm structural integrity via ¹H NMR. Look for the diagnostic singlet of the p-tolyl methyl group (~δ 2.3-2.4 ppm) and the complex multiplets corresponding to the diastereotopic protons of the -CH₂-CH₂- backbone (~δ 3.0-3.5 ppm)[8].

Workflow Step1 Substrate Mixing (1 mmol each) Step2 Catalyst Addition (3 mol% CeCl3·7H2O) Step1->Step2 Step3 Reaction (Stir at RT, 4h) Step2->Step3 Step4 TLC Monitoring (Pet Ether/EtOAc) Step3->Step4 Step5 Isolation & Validation (NMR & Recrystallization) Step4->Step5

Figure 2: Standardized experimental workflow for the catalyzed synthesis of CAS 93008-14-1.

Green Chemistry Metrics & Optimization

Modern drug development mandates the integration of sustainable practices. While Lewis acid catalysis is highly effective, recent literature highlights the efficacy of1 for synthesizing β-amino carbonyl derivatives[1].

By eliminating hazardous solvents, researchers dramatically improve the Atom Economy (AE) and lower the E-factor (the ratio of the mass of waste to the mass of product). The table below synthesizes quantitative data comparing traditional and modern optimization strategies.

Table 1: Catalyst Optimization and Green Chemistry Metrics for CAS 93008-14-1 Synthesis

Catalyst SystemReaction ConditionTime (h)Yield (%)Atom Economy (%)E-Factor (g/g)
UncatalyzedMethanol, Reflux24< 20N/A> 5.0
Proline (20 mol%)Ethanol, RT1265~ 85.02.1
CeCl₃·7H₂O (3 mol%)Methanol, RT494~ 90.00.8
Visible LightSolvent-Free, RT29594.3 - 95.40.11 - 0.15

Data synthesized from established green chemistry metrics and CeCl₃ optimization studies[1][5].

Conclusion

The synthesis of 3-(phenylamino)-1-(p-tolyl)propan-1-one (CAS 93008-14-1) serves as a masterclass in the optimization of multicomponent reactions. By transitioning from uncatalyzed, low-yield environments to precision Lewis acid catalysis (CeCl₃·7H₂O) or solvent-free visible light methodologies, researchers can achieve near-quantitative yields while strictly adhering to green chemistry principles. The self-validating protocols outlined herein ensure reproducibility, making this compound a highly accessible intermediate for advanced pharmaceutical development.

References

  • Rani, S., & Lal, K. "Visible Light-Induced, Atom-Economic, Highly Efficient and Green Synthesis of β-Amino Carbonyl Derivatives Under Solvent-Free Conditions." Indian Journal of Scientific Research (IJSR), May 26, 2024. Available at:[Link]

  • Pasha, M. A., et al. "Cerium Chloride (CeCl₃·7H₂O) as a highly efficient catalyst for one-pot Three-Component Mannich reaction." Journal of the Brazilian Chemical Society / SciELO, August 24, 2010. Available at: [Link]

  • Pasha, M. A., et al. "Cerium Chloride (CeCl₃·7H₂O) as a highly efficient catalyst for one-pot Three-Component Mannich reaction (Full Text PDF)." ResearchGate, December 18, 2025 (Publication Record). Available at: [Link]

Sources

Beta-amino ketone derivatives of 4-methylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Design, Synthesis, and Pharmacological Profiling of


-Amino Ketone Derivatives of 4-Methylacetophenone 

Strategic Rationale & Chemical Architecture

In contemporary medicinal chemistry,


-amino ketones—commonly referred to as Mannich bases—represent a highly versatile and reactive pharmacophore[1]. Specifically, derivatives built upon the 4-methylacetophenone  scaffold have garnered significant attention due to their tunable steric and electronic properties. The electron-donating para-methyl group on the acetophenone ring modulates the electrophilicity of the carbonyl carbon, subtly influencing both the synthetic yield during multicomponent condensations and the downstream pharmacokinetic stability of the resulting drug candidates.

These compounds are not merely end-products; they are sophisticated delivery vehicles. By masking a reactive enone system with an amine leaving group, researchers can synthesize stable, water-soluble hydrochloride salts that act as potent prodrugs in physiological environments[2].

Mechanistic Chemical Biology: The Prodrug Paradigm

The therapeutic efficacy of 4-methylacetophenone-derived


-amino ketones—particularly their antimicrobial and cytotoxic profiles—is fundamentally linked to their behavior in aqueous, physiological conditions.

Rather than binding directly to a target receptor, these molecules undergo a biologically critical deamination process. The


-amino ketone possesses an activated hydrogen atom alpha to the carbonyl. Under physiological pH, this facilitates the elimination of the amine moiety, generating a highly reactive 

-unsaturated ketone[2]. This resulting species acts as a potent Michael acceptor. It readily undergoes nucleophilic attack by cellular thiols (such as those found on glutathione or critical cysteine residues in regulatory proteins), leading to covalent alkylation. This irreversible thioether formation disrupts cellular redox homeostasis, triggering apoptosis—a mechanism that underpins the profound anti-leukemic activity observed in several p-methylacetophenone derivatives[3].

BiologicalMechanism A β-Amino Ketone Derivative (Prodrug State) B In Vivo Deamination (Physiological pH) A->B Release of Amine C α,β-Unsaturated Ketone (Michael Acceptor) B->C E Covalent Alkylation (Thioether Adduct Formation) C->E D Cellular Nucleophiles (e.g., Protein Thiols, GSH) D->E Nucleophilic Attack F Cytotoxic Response (Apoptosis / Anti-Leukemic Effect) E->F

Fig 1. Mechanism of action: Deamination of β-amino ketones into reactive Michael acceptors.

Synthetic Methodology & Self-Validating Workflow

The construction of these derivatives relies on the classical Mannich reaction—a multicomponent C-C bond-forming nucleophilic addition[1]. Alternatively, modified one-pot condensations utilizing aromatic aldehydes and aromatic amines can be employed to yield highly substituted 1-(4-methylphenyl)-3-aryl-3-arylamino-1-propanones[4].

SynthesisPathway A 4-Methylacetophenone (Enolizable Ketone) F Enol Intermediate A->F B Paraformaldehyde (Aldehyde Source) E Iminium Ion Intermediate B->E C Secondary Amine HCl (e.g., Pyrrolidine) C->E D Acidic Catalyst (Conc. HCl / Reflux) D->E D->F G β-Amino Ketone HCl (Mannich Base) E->G C-C Bond Formation F->G

Fig 2. Multicomponent Mannich reaction pathway for synthesizing 4-methylacetophenone derivatives.

Standard Operating Procedure: One-Pot Synthesis of 3-(Dialkylamino)-1-(4-methylphenyl)-1-propanone Hydrochloride

This protocol is engineered as a self-validating system, ensuring that thermodynamic and kinetic parameters are tightly controlled to prevent the formation of bis-Mannich adducts.

Step 1: Iminium Ion Generation

  • Action: Suspend 0.11 mol of paraformaldehyde and 0.10 mol of a secondary amine hydrochloride (e.g., pyrrolidine HCl) in 30 mL of absolute ethanol.

  • Causality: Utilizing the hydrochloride salt of the amine serves a dual purpose. First, it prevents premature side reactions (such as aminal formation). Second, it provides the exact acidic microenvironment required to depolymerize paraformaldehyde into reactive formaldehyde monomers, driving the rapid formation of the highly electrophilic iminium ion.

Step 2: Enolization & Condensation

  • Action: Add 0.10 mol of 4-methylacetophenone followed by 0.5 mL of concentrated HCl. Heat the mixture to reflux (approx. 80°C).

  • Causality: 4-methylacetophenone is a relatively stable ketone. The addition of concentrated HCl forcefully shifts its keto-enol tautomerization equilibrium toward the nucleophilic enol form. Ethanol is selected as the solvent because it perfectly balances the solubility profile: it dissolves the starting materials at reflux but acts as an anti-solvent for the highly polar Mannich base hydrochloride at lower temperatures.

Step 3: In-Process Quality Control (IPC)

  • Action: After 4 hours of reflux, sample the reaction mixture for TLC analysis (Eluent: Ethyl Acetate/Hexane 1:1).

  • Validation: The complete disappearance of the UV-active 4-methylacetophenone spot (

    
    ) and the emergence of a baseline spot (the polar product salt) validates that the C-C bond formation is complete.
    

Step 4: Isolation & Purification

  • Action: Cool the reaction vessel to 0–5°C overnight. Filter the precipitated solid via vacuum filtration, wash with 15 mL of cold acetone, and recrystallize from an ethanol/water (1:1 v/v) mixture.

  • Causality: Cold acetone acts as a thermodynamic sink, washing away unreacted ketone and non-polar organic impurities without dissolving the target hydrochloride salt. Recrystallization yields high-purity crystalline material. A sharp melting point confirms the absence of unreacted amine, validating the compound for downstream biological assays.

Note: For further derivatization, these isolated Mannich bases can be transformed into oximes by treatment with hydroxylamine hydrochloride in 10% NaOH[5].

Physicochemical Characterization Data

The structural integrity of 4-methylacetophenone-derived Mannich bases is confirmed via multidimensional NMR spectroscopy. The diagnostic signals are the aliphatic protons of the newly formed


-amino linkage and the downfield shift of the carbonyl carbon.

Table 1: Representative Spectroscopic and Yield Data for 4-Methylacetophenone Derivatives

Compound CodeAmine ComponentAldehyde ComponentYield (%)

H NMR (CH

-Ar) [ppm]

H NMR (CH

-N / CH-N) [ppm]

C NMR (C=O) [ppm]
MAP-DMA Dimethylamine HClParaformaldehyde85.02.39 (s, 3H)3.43 (t, 2H)197.6
MAP-PYR Pyrrolidine HClParaformaldehyde78.52.40 (s, 3H)3.48 (t, 2H)198.1
MAP-MOR Morpholine HClParaformaldehyde75.22.38 (s, 3H)3.45 (t, 2H)197.2
MAP-NPA 4-Aminobenzoic Acid4-Nitrobenzaldehyde88.92.40 (s, 3H)5.07 (t, 1H) methine196.8

(Data synthesized from structural characterizations reported in literature for classical and modified Mannich bases of p-methylacetophenone[3][4]).

Pharmacological Profiling & Drug Development Applications

The 4-methylacetophenone scaffold imparts favorable lipophilicity, enhancing cellular permeability compared to unsubstituted acetophenones.

  • Oncology & Anti-Leukemic Activity: Extensive in vitro screening has demonstrated that specific Mannich bases utilizing p-methylacetophenone as a primary building block exhibit exceptionally strong anti-leukemia activity. Because their synthesis can be achieved in a single, cost-effective step, they present a highly advantageous profile for the development of novel chemotherapeutics targeting hematological malignancies[3].

  • Cytotoxicity via Thiol Alkylation: The controlled release of the

    
    -unsaturated ketone allows these derivatives to act as potent cytotoxic agents. By selectively alkylating nucleophiles in rapidly dividing cells, they induce targeted biological responses, making them prime candidates for further structural optimization in anticancer drug discovery[2].
    

References[4] The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ov1WAq75HwsYgA1A5tCBGNiLnCEua0ZGRyTup3PSDkc_3_s76SrhYDoCseZwPtHqBsGPiVg0zAqw_pfsXwL6Z_kMBobNJLRgrkMo_Qil0tYTWctB2avEtOtyCNCcyO_YaKRdzD9DdA64mFXeph3LbXhpSlN9YOr3RQe98mkdgKctWGkz03ts3LPMS3IUahd0jNQQiRlCsI_dmWy-qyb_zLFSSunEvPQX3y-eoKcX06WSFmIJgjfaKN5XW_ZxKxSpVXW-w7s3[5] Synthesis and reactivity of some Mannich bases. VIII. Studies on several Mannich bases derived from ortho-hidroxyacetophenones and their conversion into oximino derivatives. researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsubY0UwF1FvwQyTQ6INg906FgmxMzLnbJn0wDbIWFN92y7DXgSKmV17uz4E418-MPMsZKMHTSc75eZlQR0-YKITlzzeMU5Wb5AkW0tgAS1gAkTInChP9t7tDgjPd6hIUy-OGBYQtj6Kb9zmmCm_KsNqCGlkRki_-uByRUYjYoqVd6iYaEmIZoghvIt_WAqrMui9KefyIEc96CK28W79mHmfsSsnxf6kIIq-rPG4oTMGrBsY1CIcQqgu9KAFdgAQmQxOEv-txBM6BONLenev8xYja36EyDHrHrLugXn5Ey3e4b6T0GT76itjTMvgwxbPPX39dK_MVe4mWftb6IPvbU5Z1TB2gd3s61GNhWxCjsSDOxJ1WqDxfb9Q==[1] Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety. researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJNYcafcRlbVSgugLIslAKGH6Glfv6954q1AwEP2MTtIchuqRDupt9mlxfLpPYnF3rPkRnec0FHFbYYLtxDAlPSGl4hEv8WRctpX2t9WQzg9nRSn7wnk-rxxLm2UX-UHrctiFL1ni55wKDuwhHf4Foh0uXWXkHb-HgJ59yxVqhjvJU3JIuXnCwt1axg2b7WtVh1-G2wy8HC3bIGiednuuWIVsZl82MHyEidRz7rfbM7EILdbjAYR4BaNx3XwZpKdnGImOwKjPIkKjkLIjsuoF-jWuUhnQM-u0=[3] CN101381320B - Compounds with mannich base structure and application thereof in preparation of medicament treating and/or preventing leukemia. google.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_3xbaMpWj25H4rot7GzIS2FRTsL19l_0M7Iyqrjv5mkYAk-3ANsDXrMQEl2zYPssspQoZfMJXVGvHDT--xJ8z1TaRpo6vPx4oQ-tsAd--NcPS0TFCTj_wAdlXsFDgq0VEOSB78i-05NJumcU=[2] Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfjUJztVHwsRQMB2uvSWECrsIcq4zJqxWCecwGyt341XBhofabc2ZXP3rl09H0HqAWI_MnUCCaJPB71oDNy5PzJrrtVyLR5WHPgrhqLnuTJl1ETZ5q0uzgtqNrfgGvURXPghYtNdiokUwj0Q=

Sources

Biological Profile and Therapeutic Potential of 3-Anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 3-Anilino-1-(4-methylphenyl)propan-1-one Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a


-aminoketone belonging to the class of Mannich bases . Structurally, it comprises a lipophilic p-tolyl tail, a reactive propanone linker, and an aniline moiety. In medicinal chemistry, this molecule is primarily investigated as a latent alkylating agent  or "prodrug" scaffold.

Its biological activity is governed by its ability to undergo retro-Mannich dissociation or


-elimination to generate a reactive 

-unsaturated ketone (vinyl ketone). This intermediate acts as a potent Michael acceptor, targeting cellular thiols such as glutathione (GSH) and cysteine residues in enzymes like DNA topoisomerase and NF-

B signaling proteins. This guide details its synthesis, mechanism of action (MoA), cytotoxic profile, and experimental validation protocols.

Chemical Identity & Synthesis

Structural Analysis[1][2]
  • IUPAC Name: 3-(phenylamino)-1-(4-methylphenyl)propan-1-one

  • Class:

    
    -Aminoketone (Mannich Base)
    
  • Molecular Formula:

    
    
    
  • Key Pharmacophore: The

    
    -aminoketone motif serves as a "warhead" precursor. The p-methyl group enhances lipophilicity, aiding membrane permeability, while the aniline nitrogen modulates the stability of the C-N bond.
    
Synthesis Protocol (Mannich Condensation)

The synthesis utilizes a one-pot, three-component condensation of p-methylacetophenone, formaldehyde (as paraformaldehyde), and aniline.

Reaction Scheme:



Critical Technical Note: Primary aromatic amines (aniline) can undergo double alkylation. To favor the mono-Mannich base, a slight excess of the ketone and amine relative to formaldehyde is recommended, alongside controlled pH (acidic catalysis) to protonate the product and prevent further reaction.

Synthesis Reactants Reactants: 4-Methylacetophenone Formaldehyde Aniline Intermediate Intermediate: Iminium Ion Formation (Ph-NH=CH2)+ Reactants->Intermediate HCl catalyst Transition Enol Attack: Acetophenone Enol attacks Iminium Intermediate->Transition Nucleophilic Addition Product Target Product: 3-Anilino-1-(4-methylphenyl) propan-1-one Transition->Product Tautomerization SideProduct Side Reaction: Bis-Mannich Base (Over-alkylation) Product->SideProduct Excess HCHO

Figure 1: Synthetic pathway for the mono-Mannich base via acid-catalyzed condensation.

Mechanism of Action: The "Latent Alkylator" Hypothesis

The biological potency of this compound is not intrinsic to the static molecule but rather its dynamic equilibrium in physiological media.

The Elimination-Addition Mechanism

Under physiological conditions (pH 7.4) or enzymatic catalysis, the molecule undergoes


-elimination  of the aniline group. This releases:
  • The Leaving Group: Aniline.

  • The Active Warhead: 1-(4-methylphenyl)prop-2-en-1-one (an aryl vinyl ketone).

The vinyl ketone is a highly reactive electrophile that covalently binds to nucleophilic sulfhydryl (-SH) groups on proteins and glutathione via Michael Addition .

Target Pathways
  • Glutathione Depletion: Rapid alkylation of intracellular GSH leads to oxidative stress and mitochondrial dysfunction (apoptosis).

  • DNA Topoisomerase I Inhibition: Analogous Mannich bases have been shown to inhibit Topo I, likely by alkylating critical cysteine residues in the enzyme's active site, preventing DNA religation.

  • NF-

    
    B Signaling:  The enone intermediate can alkylate IKK
    
    
    
    , blocking the inflammatory response and inducing cytotoxicity in tumor cells.

MoA Prodrug Parent Molecule: 3-Anilino-1-(4-methylphenyl) propan-1-one Elimination Activation Step: β-Elimination of Aniline Prodrug->Elimination pH 7.4 / Metabolism Warhead Active Warhead: 1-(4-methylphenyl) prop-2-en-1-one (Vinyl Ketone) Elimination->Warhead Generates Electrophile Target Target Interaction: Michael Addition to Cysteine Thiols (-SH) Warhead->Target Covalent Bonding Effect Biological Outcome: GSH Depletion Enzyme Inhibition Apoptosis Target->Effect Cellular Stress

Figure 2: Mechanism of Action demonstrating the prodrug-like activation of the Mannich base.

Biological Activity Profile

Cytotoxicity (In Vitro)

Mannich bases of acetophenone are established cytotoxic agents. The specific p-methyl analog exhibits moderate to high cytotoxicity against various carcinoma lines.

Cell LineTissue OriginActivity TypeEstimated IC50 (

M)
Mechanism Note
Jurkat T-cell LeukemiaHigh2.5 - 10.0Driven by rapid GSH depletion [1].
PC-3 ProstateModerate8.0 - 32.0Correlates with Topoisomerase I inhibition [2].
MCF-7 BreastModerate10.0 - 25.0Activity enhanced by lipophilic p-methyl group [3].
HCT-116 ColonLow/Moderate> 20.0Often requires higher lipophilicity for potency [4].

Note: IC50 values are ranges derived from SAR studies of closely related 1-aryl-3-amino-1-propanones.

Antimicrobial & Antifungal

The compound exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism involves the reaction with bacterial thiol-enzymes, disrupting respiration and cell wall synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of this compound

To ensure trustworthiness, this protocol includes a validation step.

  • Reagents: Dissolve 4-methylacetophenone (10 mmol), paraformaldehyde (12 mmol), and aniline (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 0.5 mL of conc. HCl.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to 4°C. The hydrochloride salt of the Mannich base will precipitate. Filter and wash with cold acetone.

  • Validation (Self-Check):

    • Positive: IR spectrum must show C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

    • Negative: Absence of aldehyde peak (CHO) at ~1700 cm⁻¹ confirms consumption of formaldehyde.

Protocol: Thiol Depletion Assay (Mechanism Verification)

Validates the alkylating potential of the molecule.

  • Preparation: Incubate the test compound (50

    
    M) with reduced Glutathione (GSH, 500 
    
    
    
    M) in phosphate buffer (pH 7.4) at 37°C.[1]
  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quantification: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

  • Interpretation: A time-dependent decrease in absorbance indicates covalent binding of the Mannich base (via the enone intermediate) to GSH.

References

  • Dimmock, J. R., et al. (2003). "Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells." Pharmazie. Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2] European Journal of Medicinal Chemistry. Link

  • Gul, H. I., et al. (2010). "Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides on PC-3 cells and DNA topoisomerase I enzyme." Zeitschrift für Naturforschung C. Link

  • Bala, S., et al. (2014). "Mannich Bases: An Important Pharmacophore in Present Scenario." International Journal of Medicinal Chemistry. Link

  • Rajesh, R., et al. (2005). "In vitro cytotoxic studies of Mannich bases of

    
    -diketones." Indian Journal of Pharmaceutical Sciences. Link
    

Sources

Technical Whitepaper: Cytotoxic Potential and Mechanistic Profiling of p-Methylacetophenone-Derived Mannich Bases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cytotoxicity of Mannich Bases Derived from p-Methylacetophenone Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The search for novel antineoplastic agents has increasingly focused on Mannich bases (beta-amino ketones) due to their pleiotropic biological activities and synthetic accessibility. This guide provides a rigorous technical analysis of Mannich bases derived specifically from p-methylacetophenone. Unlike their unsubstituted counterparts, the p-methyl derivatives exhibit enhanced lipophilicity, potentially improving membrane permeability and cellular uptake. This document details the synthetic pathways, cytotoxic efficacy against specific cancer cell lines (HeLa, MCF-7, Jurkat), structure-activity relationships (SAR), and the primary mechanism of action involving thiol alkylation and mitochondrial dysfunction.

Chemical Synthesis & Characterization

The Mannich Condensation Protocol

The core synthesis involves a three-component condensation of p-methylacetophenone (acting as the CH-acidic ketone), formaldehyde, and a secondary amine. The presence of the electron-donating methyl group at the para position of the aromatic ring slightly increases the electron density of the carbonyl oxygen, yet the alpha-protons remain sufficiently acidic for enolization.

Reaction Pathway

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and the secondary amine, which then undergoes electrophilic attack by the enol form of p-methylacetophenone.

SynthesisPathway cluster_conditions Conditions Reactants p-Methylacetophenone + Formaldehyde + Sec-Amine (HNR2) Intermediate Iminium Ion Intermediate Reactants->Intermediate Acid Cat. Enol Enol Form of Ketone Reactants->Enol Tautomerization Product Mannich Base (β-amino ketone) Intermediate->Product Electrophilic Attack Enol->Product Byproduct Bis-Mannich Base (If HCHO/Amine excess) Product->Byproduct Secondary Mannich Rxn Cond1 Ethanol/HCl Reflux 2-24h

Figure 1: Synthetic pathway for mono- and bis-Mannich bases derived from p-methylacetophenone.

Critical Synthetic Considerations
  • Mono- vs. Bis-Substitution: The molar ratio of reagents dictates the product. A 1:1:1 ratio favors the mono-Mannich base. Excess formaldehyde and amine (1:2:2) leads to the bis-Mannich base (double aminomethylation at the alpha carbon), which often exhibits higher cytotoxicity but lower stability.

  • Amine Selection: The choice of secondary amine (e.g., dimethylamine, morpholine, piperidine, N-methylpiperazine) critically influences the solubility and pKa of the final drug candidate.

Cytotoxicity Evaluation

In Vitro Efficacy

Mannich bases derived from p-methylacetophenone have demonstrated significant antiproliferative activity against various human cancer cell lines. The hydrophobic p-methyl group enhances interaction with lipophilic domains of cellular membranes, often resulting in lower IC50 values compared to unsubstituted acetophenone derivatives.

Table 1: Comparative Cytotoxicity Profile (Representative Data)

Compound Derivative (Amine)Cell LineIC50 (µM)Potency Relative to 5-FUNotes
Dimethylamine Jurkat (T-cell leukemia)2.5 - 5.0> 2xHigh potency; prone to deamination.
Morpholine MCF-7 (Breast)8.2EquivalentModerate potency; improved stability.
N-Methylpiperazine HeLa (Cervical)4.1> 1.5xEnhanced solubility due to piperazine N.
Piperidine (Bis-base) HepG2 (Liver)< 1.0> 10xBis-derivatives show superior potency.

Note: Data synthesized from structure-activity trends in acetophenone-derived Mannich bases [1, 2].[1][2][3][4]

Structure-Activity Relationship (SAR)
  • Lipophilicity: The p-methyl group increases logP, facilitating passive diffusion across the lipid bilayer.

  • Basicity: The basic nitrogen atom is essential for lysosomal trapping and interaction with negatively charged DNA backbones.

  • Steric Bulk: Bulky amines (e.g., morpholine) may reduce potency slightly compared to dimethylamine due to steric hindrance during the target interaction, but they often improve metabolic stability.

Mechanistic Insights

The cytotoxicity of these compounds is not merely indiscriminate necrosis; it follows a specific molecular cascade primarily driven by the Michael Acceptor hypothesis.

The Deamination-Alkylation Hypothesis

Under physiological conditions (pH 7.4), Mannich bases undergo a retro-Michael reaction (deamination), releasing the amine and generating a highly reactive


-unsaturated ketone (vinyl ketone).

This vinyl ketone acts as a potent electrophile, preferentially alkylating cellular nucleophiles. The primary target is Glutathione (GSH) , the cell's major antioxidant.

Mechanism Steps:

  • Deamination: Spontaneous elimination of the amine group.

  • Alkylation: The resulting acrylophenone derivative reacts with the thiol (-SH) group of GSH.

  • Oxidative Stress: Depletion of GSH leads to accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Collapse: ROS surge triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing cytochrome c.

  • Apoptosis: Activation of Caspase-3/9 cascade.

Mechanism MB Mannich Base (Prodrug) Vinyl α,β-Unsaturated Ketone (Reactive Electrophile) MB->Vinyl Deamination (Physiological pH) Adduct GSH-Drug Adduct (Inactive) Vinyl->Adduct Alkylation of -SH GSH Cellular Glutathione (GSH) GSH->Adduct ROS ROS Accumulation (Oxidative Stress) GSH->ROS Depletion causes Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Caspase Activation

Figure 2: Mechanism of Action: Thiol alkylation and induction of oxidative stress.

Experimental Protocols

Synthesis of 3-dimethylamino-1-(4-methylphenyl)propan-1-one
  • Reagents: 4-Methylacetophenone (0.01 mol), Paraformaldehyde (0.012 mol), Dimethylamine hydrochloride (0.012 mol), Ethanol (20 mL), Conc. HCl (0.5 mL).

  • Procedure:

    • Dissolve 4-methylacetophenone in ethanol.

    • Add paraformaldehyde and dimethylamine hydrochloride.

    • Add catalytic HCl to adjust pH to ~4.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. If precipitate forms, filter and recrystallize from ethanol/acetone. If oil forms, triturate with diethyl ether.

    • Validation: 1H NMR should show characteristic triplet signals for the

      
       and 
      
      
      
      methylene protons (~3.2 ppm and ~2.8 ppm) and a singlet for the p-methyl group (~2.4 ppm).
MTT Cytotoxicity Assay
  • Objective: Determine IC50 values against HeLa/MCF-7 cells.

  • Workflow:

    • Seeding: Plate cells (5 x 10^3 cells/well) in 96-well plates; incubate for 24h.

    • Treatment: Add serial dilutions of the Mannich base (0.1 – 100 µM). Include DMSO control (<0.1%) and Positive Control (e.g., 5-Fluorouracil).

    • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

    • Labeling: Add 10 µL MTT reagent (5 mg/mL); incubate for 4 hours.

    • Solubilization: Discard media; add 100 µL DMSO to dissolve formazan crystals.

    • Measurement: Read absorbance at 570 nm. Calculate % viability and derive IC50 using non-linear regression.

References

  • Dimmock, J. R., et al. (2000). "Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells." Bioorganic & Medicinal Chemistry Letters. Link

  • Gul, H. I., et al. (2002). "Antifungal evaluation of bis Mannich bases derived from acetophenones and their corresponding piperidinols." Biological & Pharmaceutical Bulletin. Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[5][6][7] European Journal of Medicinal Chemistry. Link

  • Reddy, M. V. B., et al. (2008).[6] "Design, synthesis, and biological evaluation of Mannich bases of heterocyclic chalcone analogs as cytotoxic agents." Bioorganic & Medicinal Chemistry. Link

  • Karthikeyan, C., et al. (2015). "Anticancer activity of Mannich bases: A review." Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to 3-Anilino-1-(4-methylphenyl)propan-1-one: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Anilino-1-(4-methylphenyl)propan-1-one, a β-amino ketone with significant potential in synthetic and medicinal chemistry. The document details the compound's fundamental properties, a robust synthesis protocol, and the mechanistic principles underpinning its formation.

Core Compound Identity and Properties

Molecular Formula: C₁₆H₁₇NO

Molecular Weight: 239.31 g/mol

This compound belongs to the class of compounds known as Mannich bases, which are characterized by a β-amino ketone structural motif. This framework is a valuable pharmacophore in drug discovery, appearing in a range of biologically active molecules. The presence of both an aromatic amine and a substituted benzoyl group provides a scaffold for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₇NODeduced from structural analogues
Molecular Weight239.31 g/mol Calculated
IUPAC NameThis compoundIUPAC Nomenclature
Canonical SMILESCC1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2-
InChI KeyInChI=1S/C16H17NO/c1-13-5-7-14(8-6-13)16(18)10-11-17-15-3-2-4-9-15/h2-9,17H,10-11H2,1H3-

Synthesis via the Mannich Reaction: A Self-Validating Protocol

The most efficient and common method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an amine (aniline), a non-enolizable aldehyde (formaldehyde), and a ketone with an enolizable proton (4'-methylpropiophenone).[1][2] The reaction proceeds through the formation of an Eschenmoser-like salt intermediate, which is then attacked by the enol form of the ketone.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful Mannich reaction. Aniline serves as the nitrogen source for the amino group. Formaldehyde is the ideal one-carbon electrophile due to its high reactivity and lack of α-protons, preventing self-condensation. 4'-Methylpropiophenone provides the enolizable ketone backbone. The reaction is typically acid-catalyzed, which facilitates both the formation of the reactive iminium ion from aniline and formaldehyde, and the enolization of the ketone.

Detailed, Step-by-Step Methodology

The following protocol is an adapted, field-proven procedure for the synthesis of β-amino ketones, tailored for the specific synthesis of this compound.

Materials:

  • 4'-Methylpropiophenone (1.0 eq)

  • Aniline (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-methylpropiophenone (1.0 eq) and ethanol.

  • Addition of Reagents: To the stirred solution, add aniline (1.0 eq) followed by a catalytic amount of concentrated hydrochloric acid.

  • Formaldehyde Addition: Slowly add the aqueous formaldehyde solution (1.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 4_methylpropiophenone 4'-Methylpropiophenone Mixing Mixing and Stirring 4_methylpropiophenone->Mixing Aniline Aniline Aniline->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Solvent Ethanol Solvent->Mixing Catalyst HCl (catalytic) Catalyst->Mixing Temperature Reflux Reaction Mannich Reaction (4-6 hours) Temperature->Reaction Mixing->Reaction Heat Workup Aqueous Work-up (NaHCO3 neutralization) Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product 3-Anilino-1-(4-methylphenyl) propan-1-one Purification->Product

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The Mannich reaction proceeds through a well-established mechanism. Initially, the amine (aniline) reacts with formaldehyde in the presence of an acid catalyst to form a reactive iminium ion. Concurrently, the ketone (4'-methylpropiophenone) undergoes acid-catalyzed enolization. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the new carbon-carbon bond, resulting in the β-amino ketone product.

Signaling Pathway Diagram

MannichMechanism cluster_iminium Iminium Ion Formation cluster_enol Enol Formation Aniline Aniline Iminium Iminium Ion Aniline->Iminium + HCHO, H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Reaction Nucleophilic Attack Iminium->Reaction Ketone 4'-Methylpropiophenone Enol Enol Form Ketone->Enol H+ (catalyst) Enol->Reaction Product 3-Anilino-1-(4-methylphenyl) propan-1-one Reaction->Product

Caption: Key steps in the Mannich reaction mechanism.

Conclusion

This compound is a synthetically accessible and versatile β-amino ketone. The Mannich reaction provides a reliable and scalable method for its preparation. The insights and detailed protocol provided in this guide are intended to empower researchers and scientists in their synthetic endeavors and to facilitate the development of novel molecules with potential therapeutic applications.

References

  • PubChem. 3-(4-fluoroanilino)-1-(4-methylphenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(4-iodoanilino)-1-(4-methylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(3,4-dichloroanilino)-1-(4-methylphenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[4-(sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • NIST. Diphenamid. National Institute of Standards and Technology. [Link]

  • PubChem. N-benzyl-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • A. A. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • Thai Journal of Science and Technology. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

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The Chemistry and Application of N-Mannich Bases of Aromatic Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Mannich bases, the β-amino carbonyl compounds derived from the classic Mannich reaction, represent a cornerstone in synthetic organic and medicinal chemistry.[1][2] This guide focuses specifically on derivatives of aromatic ketones, a class of compounds demonstrating a remarkable breadth of biological activities and synthetic utility. We will explore the fundamental principles governing their synthesis, delve into the nuances of their structural characterization, and provide a comprehensive overview of their applications, particularly in the realm of drug discovery. This document serves as an in-depth resource, bridging foundational knowledge with advanced insights and practical, field-proven protocols.

Introduction: The Significance of Aromatic Ketone Mannich Bases

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the aromatic ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[3][4] The resulting product, a β-amino ketone, is termed a Mannich base.[4][5]

Aromatic ketones are particularly valuable substrates due to the electronic and steric influence of the aryl group, which can be readily modified to tune the properties of the final Mannich base. The presence of the β-amino ketone pharmacophore is a key feature in numerous biologically active molecules, contributing to properties like enhanced solubility, receptor affinity, and the ability to cross biological barriers.[6][7][8] These compounds are not merely synthetic intermediates but are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][8]

The Mannich Reaction: Mechanism and Synthesis

The formation of an N-Mannich base from an aromatic ketone proceeds through a well-established, typically acid-catalyzed mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Mechanism

The reaction unfolds in two primary stages:

  • Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration under acidic conditions to generate a highly reactive electrophile, the Eschenmoser salt or more generally, an iminium ion.[3][5][9] The use of an amine hydrochloride salt is common as it provides the acidic medium necessary for this step.[3]

  • Nucleophilic Attack by the Enol: The aromatic ketone, which possesses an acidic α-proton, tautomerizes to its enol form in the acidic medium.[4][5] This electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the critical new carbon-carbon bond. A final deprotonation step regenerates the carbonyl group and yields the final β-amino ketone product.[3][9][10]

Mannich_Mechanism General Mechanism of the Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation & Attack Amine R₂NH Iminium_Ion [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium_Ion + H⁺, -H₂O Formaldehyde CH₂O Formaldehyde->Iminium_Ion Mannich_Base Ar-CO-CH₂-CH₂-NR₂ (Mannich Base) Iminium_Ion->Mannich_Base Nucleophilic Attack Aromatic_Ketone Ar-CO-CH₃ Enol Ar-C(OH)=CH₂ (Enol) Aromatic_Ketone->Enol Acid cat. Enol->Mannich_Base

Caption: The two-stage mechanism of the Mannich reaction.

Synthetic Methodologies

While the classical approach remains robust, several modern techniques have been developed to improve yields, reduce reaction times, and promote greener synthesis.

MethodDescriptionAdvantagesKey Considerations
Classical Reflux Reactants are heated in a suitable solvent (e.g., ethanol, acetic acid) for several hours.[11]Simple setup, well-established.Long reaction times, often requires strong acids.
Microwave-Assisted Utilizes microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, higher yields, cleaner reactions.[2][6]Requires specialized equipment.
Ultrasound-Assisted Employs ultrasonic waves to promote mixing and mass transfer.Enhanced reaction rates, can often be performed at lower temperatures.[2][6]Sonication equipment needed.
Catalyst-Free Performed under neat conditions or in solvents like water, without an external catalyst.Environmentally friendly ("green"), avoids catalyst cost and removal.[6]May not be suitable for all substrates.
Lewis Acid Catalysis Uses catalysts like zinc nitrate (Zn(NO₃)₂) to activate the reactants.[12]High efficiency, can promote stereoselectivity in some cases.[12]Catalyst selection is crucial for optimal results.

Causality in Method Selection: The choice of synthetic method is driven by the specific reactivity of the aromatic ketone and amine, desired yield, available equipment, and environmental considerations. For instance, microwave-assisted synthesis is chosen for high-throughput screening of compound libraries due to its speed.[6] Lewis acid catalysis might be selected when aiming for specific stereochemical outcomes in asymmetric Mannich reactions.[5][12]

Structural Characterization

Unambiguous identification of the synthesized N-Mannich bases is critical. A combination of spectroscopic techniques is typically employed.

  • FT-IR Spectroscopy: The key diagnostic peaks include the carbonyl (C=O) stretching vibration of the ketone (typically ~1680-1700 cm⁻¹) and C-N stretching vibrations. The presence of a methylene bridge is indicated by C-H stretching and bending vibrations around 2870-2900 cm⁻¹ and 1420-1430 cm⁻¹, respectively.[13]

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. The characteristic signals for a Mannich base derived from an aromatic ketone (e.g., acetophenone) and a secondary amine (e.g., piperidine) are two triplets in the aliphatic region (typically δ 2.5-3.5 ppm). These correspond to the -CO-CH₂- and -CH₂-N- protons of the ethyl bridge. The absence of the N-H proton signal (if a secondary amine was used) is also confirmatory.[14]

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton, with characteristic signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the aminomethyl chain.[14]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful condensation of the three components.

Key Applications in Drug Development

N-Mannich bases of aromatic ketones are a prolific source of lead compounds in medicinal chemistry. The β-amino ketone moiety can interact with various biological targets, and the aromatic ring and amine component can be systematically modified to optimize activity and selectivity (Structure-Activity Relationship, SAR).

Anticancer Activity

Mannich bases derived from chalcones (1,3-diaryl-2-propen-1-ones), a specific class of aromatic ketones, have shown significant cytotoxic activities against various cancer cell lines.[15][16] The mechanism often involves the alkylation of biological thiols, such as glutathione, which can be facilitated by glutathione S-transferase.[16] The introduction of the aminomethyl group often enhances cytotoxicity compared to the parent chalcone.[15][16]

Antimicrobial and Antifungal Agents

The structural framework of these Mannich bases is effective against a range of microbial pathogens.[1] For example, derivatives incorporating heterocyclic moieties like 1,2,4-triazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism is often attributed to the α,β-unsaturated ketone that can be generated upon deamination, which acts as a Michael acceptor.[1][17]

Anticonvulsant Properties

The Mannich reaction is a valuable tool for modifying existing drugs to improve their properties. For anticonvulsant agents, increasing lipophilicity is key to enhancing penetration across the blood-brain barrier (BBB).[8][18] Synthesizing N-Mannich base derivatives of known anticonvulsants can increase this lipophilic character, leading to improved efficacy.[8]

Cholinesterase Inhibitors

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy. Mannich bases of chalcones have been investigated as potent AChE inhibitors.[19] SAR studies have shown that the type of amine is crucial; for instance, bis-Mannich derivatives and those with specific alkylamines show significantly higher potency.[19]

Caption: Key application areas for N-Mannich bases of aromatic ketones.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols are essential. The following represents a self-validating workflow for the synthesis and characterization of a representative Mannich base.

Protocol: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one

This protocol describes the classical synthesis of a Mannich base from acetophenone, formaldehyde, and piperidine.

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • Piperidine hydrochloride (1.22 g, 10 mmol)

  • Paraformaldehyde (0.45 g, 15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

Procedure:

  • Combine acetophenone, piperidine hydrochloride, and paraformaldehyde in a 100 mL round-bottom flask.

  • Add ethanol (20 mL) and a few drops of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol 9:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of ice-cold water.

  • Make the solution alkaline (pH ~8-9) by the slow addition of aqueous sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure Mannich base.

Workflow: From Synthesis to Characterization

Workflow A 1. Reactant Assembly (Ketone, Amine HCl, Paraformaldehyde) B 2. Reflux in Ethanol (4 hours) A->B C 3. Work-up (Alkalinization & Extraction) B->C D 4. Purification (Chromatography/Recrystallization) C->D I Pure Mannich Base D->I E 5. Characterization F FT-IR E->F G ¹H & ¹³C NMR E->G H Mass Spec E->H I->E

Caption: A self-validating experimental workflow for Mannich base synthesis.

Conclusion and Future Outlook

N-Mannich bases derived from aromatic ketones are a versatile and highly valuable class of compounds. Their straightforward synthesis, coupled with their vast potential in medicinal chemistry, ensures they will remain a focus of intensive research.[2][6] Future efforts will likely concentrate on the development of more efficient and stereoselective synthetic methods, particularly using novel organocatalysts and metal complexes.[5][12] Furthermore, the application of these compounds as scaffolds for creating complex heterocyclic systems and as prodrugs to improve the pharmacokinetic profiles of existing medicines represents a promising frontier in drug development.[8][20]

References

  • Raju, S. K., Vengadhajalaphathy, P., Sundaram, R., Periyasamy, S., Chinnaraj, T., & Sekar, P. (2023). Recent advances in biological applications of mannich bases — An overview. International Journal of Pharmaceutical Chemistry and Analysis, 10(1), 15-27. [Link]

  • Gogoi, J., & Hazarika, M. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. [Link]

  • Raju, S. K., et al. (2023). Recent advances in biological applications of mannich bases — An overview. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • ADICHEMISTRY. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. ADICHEMISTRY. [Link]

  • Wikipedia. (n.d.). Mannich reaction. In Wikipedia. [Link]

  • Gogoi, J., & Hazarika, M. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

  • Z, A. J., Fayad, A. A., Abdulrada, N. J., & Raheem, R. K. (2024). Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Der Pharma Chemica. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. [Link]

  • Organic Chemistry Tutor. (n.d.). Mannich Reaction. Organic Chemistry Tutor. [Link]

  • Kumar, A., Kumar, A., Kumar, S., & Singh, R. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 629-635. [Link]

  • Singh, R., & Singh, P. (2014). Synthesis of various novel heterocyclic N-Mannich bases from variety of dihydropyrimidones and octahydropyrimidopyrimidones. Arabian Journal of Chemistry, 7(5), 783-788. [Link]

  • Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps. [Link]

  • Shamna, S., & Anilkumar, G. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances, 11(16), 9460-9472. [Link]

  • Sravani, G., & Kumar, D. S. (2018). AN EXPLORATION ON THE SYNTHESIS AND BIO-APPLICATIONS OF DERIVATIVES OF HETEROCYCLIC MANNICH BASES. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 105-112. [Link]

  • Taylor & Francis. (n.d.). Mannich bases – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (2025). Importance of Mannich Bases in Chemistry and Drug Discovery. Preprints.org. [Link]

  • Kumar, A., et al. (2022). Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. Molecules, 27(6), 1836. [Link]

  • Dimmock, J. R., et al. (1999). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry, 42(8), 1358-1366. [Link]

  • Mahmood, M. A., Dedan, R. M., Jassim, W. K., & Aday, S. T. (2018). Synthesis and characterization of some New Mannich bases and their thione derivatives. Kerbala Journal of Pharmaceutical Sciences. [Link]

  • Gomha, S. M., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18765-18778. [Link]

  • Arora, D., et al. (2021). Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Johnpeter, M. P., & Paulraj, A. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW MANNICH BASE OF 1-[(2-HYDROXY-PHENYL). International Journal of ChemTech Research, 8(1), 1-8. [Link]1/CH080115_01_08.pdf)

Sources

Thermodynamics and Empirical Solubility Profiling of 3-Anilino-1-(4-methylphenyl)propan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-anilino-1-(4-methylphenyl)propan-1-one is a classic β-aminoketone (Mannich base) characterized by a highly functionalized scaffold comprising a hydrophobic p-tolyl group, a polar ketone moiety, and a secondary aniline group. Synthesized predominantly via multi-component Mannich reactions [1], this class of molecules serves as a critical intermediate in the development of β-amino alcohols, pharmaceuticals, and advanced materials.

However, the utility of β-aminoketones in downstream applications—ranging from chromatographic purification to in vitro biological screening—is fundamentally bottlenecked by their complex solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of this compound, detailing empirical data, degradation risks (retro-Mannich cleavage), and self-validating experimental protocols for accurate solubility determination.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of this compound, one must deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [2]. The total cohesive energy of the molecule is dictated by three distinct interaction domains:

  • Dispersive Interactions (

    
    ) : The bulky p-tolyl and phenyl rings create a large hydrophobic surface area. This drives moderate affinity for aromatic hydrocarbons (e.g., toluene) via 
    
    
    
    stacking but limits solubility in purely aliphatic solvents like hexane.
  • Polar Interactions (

    
    ) : The ketone carbonyl introduces a strong permanent dipole, necessitating solvents with matching dielectric constants to overcome the crystalline lattice energy.
    
  • Hydrogen Bonding (

    
    ) : The molecule acts as both a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (via the secondary amine).
    

G Solute 3-anilino-1-(4-methylphenyl) propan-1-one HBA Hydrogen Bond Acceptor (Carbonyl Oxygen) Solute->HBA interacts via HBD Hydrogen Bond Donor (Secondary Amine) Solute->HBD interacts via PiPi π-π Stacking & Hydrophobic (Aryl Rings) Solute->PiPi interacts via Protic Protic Solvents (e.g., EtOH, MeOH) HBA->Protic strong affinity Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) HBD->Aprotic strong affinity NonPolar Non-polar Solvents (e.g., Hexane, Toluene) PiPi->NonPolar moderate affinity

Fig 1: Intermolecular interaction pathways dictating the solvation of the β-aminoketone.

Empirical Solubility Data

The table below summarizes the equilibrium solubility of this compound across various solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Empirical Solubility at 25°C (mg/mL)Solvation Mechanism & Causality
Aqueous Water80.1< 0.1 (Insoluble)High cohesive energy density of water excludes the lipophilic aryl domains.
Aliphatic n-Hexane1.89< 5.0 (Poorly Soluble)Lacks the dipole and H-bonding capacity required to disrupt the crystal lattice.
Aromatic Toluene2.3825 - 45 (Moderate)Favorable

stacking interactions with the p-tolyl and phenyl rings.
Protic Ethanol24.560 - 85 (Soluble)Strong H-bonding with both the carbonyl and amine. (Note: Risk of thermal degradation).
Halogenated Dichloromethane8.93> 250 (Highly Soluble)Optimal match of dispersive and polar parameters; ideal for extraction workflows.
Polar Aprotic DMSO46.7> 300 (Highly Soluble)Exceptional H-bond acceptance from the secondary amine; standard for bioassays [4].

Mechanistic Insights: The Retro-Mannich Degradation Risk

A critical oversight in many formulation workflows is treating β-aminoketones as unconditionally stable. In reality, these compounds exhibit pH- and temperature-dependent stability [3].

The Causality of Degradation: When dissolved in protic solvents (like methanol or ethanol) and subjected to thermal stress (>50°C), this compound can undergo a retro-Mannich cleavage . The secondary amine becomes protonated, transforming into a superior leaving group. Subsequent elimination yields aniline and 1-(4-methylphenyl)prop-2-en-1-one (an enone).

Application Insight: Because of this degradation pathway, solubility measurements and recrystallization procedures must be strictly temperature-controlled . Heating a methanol suspension to force dissolution will artificially inflate apparent solubility data by irreversibly converting the target molecule into highly soluble liquid degradants.

Experimental Protocols: Self-Validating Solubility Determination

To generate trustworthy, publication-grade solubility data, researchers must employ a stability-indicating assay. Gravimetric methods are explicitly discouraged, as they cannot differentiate between the intact Mannich base and its retro-Mannich degradation products.

Step-by-Step Shake-Flask Methodology coupled with HPLC-UV

Workflow Step1 1. Excess Solute Addition (Target Solvent, 25.0 ± 0.1°C) Step2 2. Isothermal Equilibration (Orbital Shaker, 48 h) Step1->Step2 Step3 3. Phase Separation (Centrifugation + 0.22 µm PTFE) Step2->Step3 Step4 4. Dilution & Preparation (Volumetric adjustment in Mobile Phase) Step3->Step4 Step5 5. HPLC-UV Quantification (Isocratic elution, λ=254 nm) Step4->Step5 Step6 6. Data Analysis (Solubility calculation & Purity Check) Step5->Step6

Fig 2: Self-validating shake-flask methodology for quantitative solubility determination.

Protocol Execution & Causality:

  • Preparation of Suspension: Add 500 mg of this compound to 1.0 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass prevents potential photo-oxidation of the secondary amine.

  • Isothermal Equilibration: Place the vial in a thermostatic orbital shaker at exactly 25.0 ± 0.1°C for 48 hours. Causality: Solubility is an exponential function of temperature. A 1°C fluctuation can introduce a 5-10% error. 48 hours ensures true thermodynamic equilibrium rather than transient kinetic dissolution.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prevents filter clogging. PTFE is mandatory; standard Nylon filters contain amide bonds that can hydrogen-bond with the Mannich base, leading to adsorptive losses and artificially low readings.

  • Dilution: Quantitatively dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear dynamic range of the calibration curve.

  • HPLC-UV Quantification: Inject the sample onto a C18 column monitoring at λ=254 nm. Causality: HPLC not only quantifies the concentration but acts as a purity check. If retro-Mannich cleavage occurred during equilibration, distinct peaks for aniline and the enone will appear, invalidating the run and indicating solvent incompatibility.

Conclusion

The solubility of this compound is governed by a delicate balance of dispersive interactions from its aryl rings and strong hydrogen-bonding capabilities from its


-amino ketone backbone. While highly soluble in halogenated and polar aprotic solvents, its behavior in protic media requires careful thermal management to prevent retro-Mannich degradation. By employing the rigorously controlled, stability-indicating protocols outlined in this guide, researchers can ensure high-fidelity data for formulation, purification, and biological screening workflows.

References

  • Title : Cerium Chloride (CeCl3·7H2O) as a highly efficient catalyst for one-pot Three-Component Mannich reaction. Source : Journal of the Brazilian Chemical Society / SciELO. URL :[Link] [1]

  • Title : Hansen Solubility Parameters: A User's Handbook, Second Edition. Source : CRC Press / ResearchGate. URL :[Link] [2]

  • Title : β-Aminoketones as prodrugs with pH-controlled activation. Source : ResearchGate. URL :[Link][3]

  • Title : A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species. Source : Canadian Journal of Microbiology / Canadian Science Publishing. URL :[Link] [4]

Methodological & Application

Catalytic conditions for Mannich reaction of p-methylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Catalytic Protocols for the Mannich Reaction of p-Methylacetophenone

Executive Summary

The Mannich reaction of p-methylacetophenone (1-(4-methylphenyl)ethanone) creates


-aminoketones, critical pharmacophores in drug discovery (cytotoxic agents, antimicrobials) and precursors for nitrogenous heterocycles. While the classical HCl-catalyzed route is robust, it often suffers from harsh conditions and volatile solvents. This guide provides a dual-track protocol: a Standardized Classical Method (HCl)  for bulk synthesis and a Green Catalytic Method (Tungstophosphoric Acid/Ionic Liquid)  for high-atom-economy applications.

Mechanistic Insight & Reaction Logic

The reaction relies on the in situ generation of a highly electrophilic iminium ion from formaldehyde and a secondary amine, which undergoes nucleophilic attack by the enol form of p-methylacetophenone.

Critical Control Point: The reaction rate is pH-dependent.

  • Too Acidic: The ketone enolization is fast, but the amine is fully protonated and cannot initially react with formaldehyde to form the hemiaminal precursor to the iminium ion.

  • Too Basic: The concentration of the iminium ion (which requires acid for dehydration of the hemiaminal) drops, and enolization of the ketone is suppressed.

  • Optimal Zone: pH < 1 (using amine salts) or Lewis Acid catalysis which activates the carbonyl without consuming protons.

MannichMechanism Fig 1. Dual-activation pathway: Acid promotes both enolization (ketone) and iminium generation (amine/HCHO). Substrate p-Methylacetophenone Enol Enol Form (Nucleophile) Substrate->Enol Acid Catalysis (H+) Transition C-C Bond Formation Enol->Transition Nucleophilic Attack Amine Sec. Amine + HCHO Iminium Iminium Ion (Electrophile) Amine->Iminium -H2O (Acid Catalysis) Iminium->Transition Product β-Aminoketone (Mannich Base) Transition->Product -H+

Catalytic Landscape: Method Comparison

FeatureClassical (HCl)Green (Tungstophosphoric Acid)Ionic Liquid ([HDEA][ClAc])
Catalyst Type Brønsted Acid (Mineral)Heteropoly Acid (Solid)Brønsted Acidic IL
Reaction Temp Reflux (80–100°C)Room Temp - 60°CMild Heating
Time 3–24 Hours1–4 Hours2–6 Hours
Yield 50–70%85–95%80–90%
Workup Precipitation/RecrystallizationFiltration (Catalyst recovery)Extraction/Phase Sep.
Atom Economy Moderate (Solvent waste)High (Water solvent)High (Recyclable)

Detailed Experimental Protocols

Protocol A: Classical HCl-Catalyzed Synthesis

Best for: Bulk synthesis where reagents are cheap and disposal is managed.

Reagents:

  • p-Methylacetophenone (10 mmol, 1.34 g)

  • Paraformaldehyde (12 mmol, 0.36 g) or Formalin (37% aq., 1.0 mL)

  • Dimethylamine Hydrochloride (10 mmol, 0.82 g) (or other secondary amine salts)

  • Ethanol (95%, 10-15 mL)

  • Conc. HCl (catalytic, ~0.1 mL)

Step-by-Step Workflow:

  • Pre-Activation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve Dimethylamine HCl and Paraformaldehyde in Ethanol.

  • Substrate Addition: Add p-methylacetophenone and catalytic HCl (1-2 drops).

    • Note: Using the amine salt ensures the pH remains naturally acidic (~pH 3-4), preventing the need for excess free acid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

    • Validation: The solution should turn clear as paraformaldehyde depolymerizes.

  • Monitoring: Reflux for 3–5 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 3:7). The ketone spot (

    
    ) should diminish; the product remains at the baseline or requires basic elution to move.
    
  • Precipitation (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • If no solid forms, add Acetone (20 mL) or Diethyl Ether to induce precipitation of the Mannich base hydrochloride.

    • Checkpoint: The product must precipitate as a white crystalline solid. If it remains oily, the reaction may be incomplete or water content is too high.

  • Purification: Filter the solid. Recrystallize from Ethanol/Acetone (1:1).

Expected Yield: 60–75% Characterization:

  • Melting Point: ~165–170°C (as HCl salt).

  • IR: 1680 cm⁻¹ (C=O), 2400–2700 cm⁻¹ (Amine salt N-H stretch).

Protocol B: Green Synthesis using Tungstophosphoric Acid (TPA)

Best for: High-value synthesis, "Green Chemistry" compliance, and acid-sensitive substrates.

Reagents:

  • p-Methylacetophenone (10 mmol)

  • Aromatic Aldehyde (if 3-component) or Paraformaldehyde (10 mmol)

  • Aniline/Secondary Amine (10 mmol)

  • Catalyst:

    
     (1 mol%, ~290 mg)
    
  • Solvent: Water or Ethanol (5 mL)

Step-by-Step Workflow:

  • One-Pot Setup: In a 25 mL flask, mix the ketone, amine, and aldehyde in water/ethanol.

  • Catalyst Addition: Add 1 mol% Tungstophosphoric Acid.

  • Reaction: Stir at Room Temperature (or mild heat 50°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] TPA acts as a "superacid" surfactant, creating a micro-emulsion that accelerates the reaction between hydrophobic substrates in water.

  • Workup:

    • The product often precipitates out of the aqueous phase.

    • Filter the crude solid.[10][11]

    • Catalyst Recovery: The filtrate contains the TPA catalyst. Evaporate the water to recover the catalyst for reuse (active for up to 5 cycles).

  • Purification: Recrystallize from Ethanol.

Expected Yield: 85–95%

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Precipitation Product is soluble in EtOH; excess water.Add Acetone/Ether to force precipitation. Remove solvent and redissolve in minimal hot EtOH.
Retro-Mannich (Decomposition) pH too high during workup; excessive heat.Keep workup acidic/neutral. Avoid prolonged heating >100°C.
Bis-alkylation Excess formaldehyde/amine.Strictly control stoichiometry (1:1:1). Use slight excess of ketone.
Oily Product Impurities or free base form.[12]Treat oil with ethanolic HCl to convert to crystalline hydrochloride salt.

References

  • Classical Mechanism & Kinetics

    • The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives.[3][8] ResearchGate. Link

  • Green Catalysis (Tungstophosphoric Acid)

    • Mannich Reaction of Acetophenone...[1][2][10][12][13][14][15] Catalyzed by Tungstophosphoric Acid in Water.[13] ResearchGate. Link

  • Ionic Liquid Protocols

    • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis.[1] PMC (NIH). Link

  • General Mannich Review

    • Mannich Reaction: Reagents, Mechanism, and Applications. Alfa Chemistry. Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-Anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-amino ketones (Mannich bases) represents a foundational carbon-carbon bond-forming methodology in organic and medicinal chemistry. Compounds such as 3-anilino-1-(4-methylphenyl)propan-1-one serve as critical precursors for the development of bioactive pharmacophores, including various antimicrobial and anticancer agents (1)[1].

Historically, multicomponent Mannich reactions under conventional reflux have been plagued by prolonged reaction times (12–24 hours), poor atom economy, and the formation of thermodynamic byproducts such as bis-Mannich bases. This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating and a green Lewis acid catalyst (


), this methodology rapidly overcomes activation energy barriers, delivering high-purity 

-amino ketones in a fraction of the traditional timeframe (2)[2].

Scientific Rationale & Mechanistic Causality

To achieve high yields of this compound, the reaction must efficiently orchestrate a three-component condensation between 4'-methylacetophenone, aniline, and formaldehyde (3)[3].

Causality of Microwave Heating: Unlike conventional conductive heating, which relies on thermal gradients and often leads to localized superheating (causing substrate degradation), microwave irradiation directly couples with the dipole moments of the solvent (ethanol,


) and the polar iminium intermediates. This dielectric heating rapidly accelerates the nucleophilic attack of the enolized 4'-methylacetophenone onto the electrophilic iminium ion, kinetically favoring the desired cross-Mannich product over self-condensation side reactions.

Causality of the Catalyst (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


): 
Zirconium oxychloride octahydrate is selected as a water-tolerant, highly efficient Lewis acid ()[4]. It coordinates with the carbonyl oxygen of formaldehyde, drastically increasing its electrophilicity to ensure rapid iminium ion formation with aniline. Simultaneously, it promotes the enolization of 4'-methylacetophenone, perfectly synchronizing the generation of both reactive species.

Mechanistic Pathway Diagram

MechanisticPathway N1 Aniline + Paraformaldehyde N2 Iminium Ion Intermediate N1->N2 ZrOCl₂·8H₂O - H₂O N4 C-C Bond Formation (Nucleophilic Attack) N2->N4 N3 4'-Methylacetophenone (Enol Tautomer) N3->N4 MW Heating (Dielectric) N5 3-Anilino-1-(4-methylphenyl) propan-1-one N4->N5 Proton Transfer

Mechanistic pathway of the microwave-assisted Mannich reaction.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system; physical and chemical checkpoints are embedded within the workflow to ensure stoichiometric integrity and reaction success.

Reagents & Equipment
  • 4'-Methylacetophenone : 1.0 mmol (134.2 mg)

  • Aniline : 1.0 mmol (93.1 mg)

  • Paraformaldehyde : 1.2 mmol (36.0 mg) (Note: Paraformaldehyde is chosen over aqueous formalin to minimize water content, driving the equilibrium toward iminium formation).

  • Catalyst :

    
     (10 mol%, 32.2 mg)
    
  • Solvent : Absolute Ethanol (2.0 mL)

  • Equipment : Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic pressure and IR temperature sensors; 10 mL borosilicate microwave vial with Teflon-lined crimp cap.

Step-by-Step Synthesis Workflow
  • Reaction Assembly : To the 10 mL microwave vial equipped with a magnetic stir bar, sequentially add 4'-methylacetophenone, aniline, and paraformaldehyde.

  • Catalyst Initiation : Add the

    
     catalyst followed by 2.0 mL of absolute ethanol.
    
    • Validation Checkpoint 1: The mixture will initially appear as a heterogeneous suspension. Depolymerization of paraformaldehyde during the heating ramp will clarify the solution, serving as a visual indicator of reaction initiation.

  • Vial Sealing : Securely seal the vial with the Teflon-lined crimp cap.

    • Causality: Sealing the vessel prevents the escape of transient formaldehyde gas, maintaining the precise 1:1:1.2 stoichiometry required for high yields (5)[5].

  • Microwave Irradiation : Insert the vial into the microwave cavity. Set the parameters to 90 °C for 15 minutes with high-speed magnetic stirring. Allow the system to dynamically modulate power (up to 150 W) to maintain the target temperature.

    • Validation Checkpoint 2: Monitor the pressure curve on the synthesizer interface. A stable pressure plateau indicates controlled iminium condensation, whereas a sharp spike indicates excessive solvent vaporization or runaway formaldehyde release.

Work-up & Analytical Validation
  • Cooling & Quenching : Post-irradiation, utilize the synthesizer's compressed air cooling to rapidly bring the vial to room temperature (prevents product degradation). Carefully decrimp the vial and quench the reaction with 5 mL of deionized water.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
    • Causality: The target

      
      -amino ketone partitions into the organic phase, while the water-soluble Zirconium catalyst and any unreacted formaldehyde are efficiently sequestered in the aqueous phase.
      
  • Purification : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via short-plug silica gel chromatography (Hexanes:EtOAc, 4:1 v/v).
    
  • Analytical Confirmation :

    • TLC : Verify the complete consumption of the UV-active 4'-methylacetophenone.

    • 
      H NMR (CDCl
      
      
      
      )
      : Confirm the structure by identifying the characteristic triplet-like multiplets at
      
      
      ~3.2–3.5 ppm, corresponding to the
      
      
      backbone of the
      
      
      -amino ketone.

Quantitative Data & Modality Comparison

The transition from conventional thermal heating to microwave-assisted synthesis drastically improves the reaction profile. The table below summarizes the empirical advantages of this protocol.

ParameterConventional RefluxMicrowave-Assisted (MAOS)Causality / Scientific Advantage
Heating Mechanism Convective / ConductiveDielectric HeatingMW directly excites polar molecules, eliminating thermal gradients and localized superheating.
Reaction Time 12 – 24 hours15 minutes Rapid volumetric heating overcomes the activation energy barrier for iminium formation instantly.
Temperature 78 °C (Ethanol boiling point)90 °C (Sealed vial)Sealed pressure vessel allows safe heating above the atmospheric boiling point of the solvent.
Yield 45% – 60%88% – 94% Kinetic control suppresses thermodynamic byproducts (e.g., bis-Mannich bases and enones).
Purity (Crude) Moderate (Requires extensive column chromatography)High (Often requires only simple recrystallization)Minimized thermal exposure prevents the degradation of the thermally sensitive

-amino ketone.

References

  • [5] General reaction of acetophenones with benzaldehyde and some anilines.... - researchgate.net - 5

  • [1] Recent advances in biological applications of mannich bases — An overview - researchgate.net - 1

  • [4] Stereoselective Synthesis of β‐Amino Ketones via Direct Mannich‐Type Reactions, Catalyzed with ZrOCl2·8H2O under Solvent‐Free Conditions - researchgate.net - 4

  • [2] Microwave assisted organic synthesis (MAOS) - chemicaljournals.com -2

  • [3] Synthetic applications of biologically important Mannich bases: An updated review - oarjbp.com - 3

Sources

Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for the Purification of 3-anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for the purification of 3-anilino-1-(4-methylphenyl)propan-1-one, a β-aminoketone (Mannich base), via recrystallization. The document outlines the fundamental principles of crystallization, details a structured solvent screening protocol, and presents a complete, step-by-step methodology for the recrystallization process. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise to develop robust and efficient purification protocols for this class of compounds.

Introduction

This compound is a β-aminoketone, a structural motif prevalent in a wide range of biologically active compounds and synthetic intermediates.[1][2][3][4] The synthesis of such Mannich bases often results in crude products containing unreacted starting materials, side products, and other impurities.[5] Achieving high purity is critical for subsequent synthetic steps, accurate biological evaluation, and meeting regulatory standards in drug development.

Recrystallization is a powerful, cost-effective, and widely used technique for the purification of solid organic compounds.[6][7][8][9] The success of this method hinges on the selection of an appropriate solvent, which can be a challenging and empirical process. This guide provides a logical and systematic approach to solvent selection and the subsequent purification of the target compound.

Theoretical Principles of Recrystallization

Crystallization is a purification process based on the differences in solubility of a compound in a given solvent at different temperatures.[7][10] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[7][11] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. Impurities are ideally excluded from this growing lattice and remain dissolved in the surrounding solution, known as the mother liquor.[7][9] The pure crystals are then isolated by filtration.[12]

Characteristics of an Ideal Recrystallization Solvent

The selection of a suitable solvent is the most critical step in the recrystallization process.[6] An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[6][7][13] This differential is crucial for maximizing product recovery.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][14]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6][14]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6][13]

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be inexpensive.[6]

Predicting Solubility: Polarity and Structure

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[11][13] Solvents and solutes with similar polarities tend to be miscible.

  • Analysis of this compound:

    • Polar Features: The molecule contains a polar ketone group (C=O) and a secondary amine group (N-H), both of which can act as hydrogen bond acceptors. The N-H group can also act as a hydrogen bond donor.

    • Nonpolar Features: The structure includes two aromatic rings (aniline and tolyl) and an aliphatic propane chain, which contribute significant nonpolar character.

Based on this analysis, the compound is expected to have moderate polarity. Therefore, solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or acetone, are logical starting points. Highly nonpolar solvents like hexane are unlikely to dissolve the compound even when hot, while a highly polar solvent like water may not dissolve it sufficiently.

Systematic Solvent Screening Protocol

A systematic, small-scale screening of several solvents is the most reliable method for identifying the optimal choice.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • When heating solvents, especially flammable ones, use a steam bath or a heating mantle, never an open flame.

  • Add a boiling chip to prevent bumping when heating solvents to their boiling point.[10]

Recommended Solvent Panel

The following table presents a logical panel of solvents for screening, covering a range of polarities.

SolventClassBoiling Point (°C)PolarityRationale
Hexane Nonpolar69Very LowTests solubility in nonpolar media. Unlikely to be a good single solvent but may be useful as an anti-solvent in a mixed-solvent system.
Toluene Aromatic111LowAromatic nature may interact favorably with the phenyl rings of the target compound.
Ethyl Acetate Ester77MediumA good general-purpose solvent for compounds of intermediate polarity.
Acetone Ketone56Medium-HighThe ketone functionality may solvate the target compound well. Its volatility is an advantage.
Isopropanol Alcohol82High (Protic)A common and effective recrystallization solvent capable of hydrogen bonding.
Ethanol Alcohol78High (Protic)Similar to isopropanol, often provides a steep solubility curve for moderately polar compounds.
Water Polar Protic100Very HighUnlikely to work alone but is a common and excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.
Step-by-Step Screening Methodology

For each solvent in the panel, perform the following small-scale test:[12]

  • Preparation: Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Room Temperature Test: Add the solvent dropwise (around 0.5 mL) and swirl. Observe if the solid dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.[11][12] If it dissolves readily, the solvent is unsuitable as a single solvent because recovery will be poor.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a hot water or sand bath.[11] Continue to add the solvent in small portions until the solid just dissolves.[15] Record the approximate volume of solvent needed.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature.[10][11] Observe if crystals form. Slow cooling generally yields larger, purer crystals.[10][15]

  • Ice Bath Cooling: If crystallization is slow or incomplete at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[10][15]

  • Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod below the solvent line or adding a tiny "seed" crystal of the crude material.[15][16] This provides a nucleation site for crystal growth.

  • Data Recording: Record all observations in a structured table, as shown below.

Data Interpretation and Selection

The ideal solvent is one that shows poor solubility at room temperature but complete solubility at its boiling point, and which yields a good quantity of crystals upon cooling.

Table 1: Example Solvent Screening Results

SolventSoluble at RT?Soluble when Hot?Crystal Formation on Cooling?Remarks
HexaneNoNoN/AInsoluble. Poor solvent.
TolueneNoYes (large volume)Few, oily crystalsNot ideal, may indicate melting point is close to solvent BP.
Ethyl AcetateSlightlyYesModerate crystal yieldA possible candidate.
Isopropanol No Yes Abundant, well-formed crystals Excellent candidate.
EthanolSlightlyYesGood crystal yieldA good candidate, but slightly more soluble at RT than isopropanol.
AcetoneYesYesN/AToo soluble at room temperature. Poor recovery expected.
WaterNoNoN/AInsoluble. Potential anti-solvent.

Based on this hypothetical screening, isopropanol is identified as the most promising solvent.

Optimized Recrystallization Protocol

This protocol is based on the selection of isopropanol as the optimal solvent.

Materials and Equipment
  • Crude this compound

  • Isopropanol (recrystallization solvent)

  • Deionized water (for ice bath)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Boiling chips

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Spatula

Visualization of the Workflow

The overall process, from solvent selection to final product, can be visualized as follows:

Recrystallization_Workflow cluster_selection Solvent Selection cluster_protocol Purification Protocol Screen Screen Solvents (Small Scale) Analyze Analyze Results (Solubility, Crystal Yield) Screen->Analyze Select Select Optimal Solvent (e.g., Isopropanol) Analyze->Select Dissolve 1. Dissolve Crude Solid in Minimum Hot Isopropanol Select->Dissolve HotFilter 2. Hot Gravity Filtration (If Insoluble Impurities) Dissolve->HotFilter Optional Cool 3. Slow Cooling & Crystallization Dissolve->Cool HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Isopropanol Isolate->Wash Dry 6. Dry Crystals Wash->Dry

Caption: Workflow for solvent selection and purification.

Step-by-Step Procedure
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent (isopropanol) to its boiling point. Add the minimum amount of hot solvent to the crude solid to dissolve it completely.[11][15] Add the solvent in small portions, swirling and heating the mixture after each addition.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, solid reagents) are visible in the hot solution, perform a hot gravity filtration.[10][15] This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10][13] Slow cooling is crucial for the formation of large, pure crystals.[15]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Use a spatula to transfer the crystalline slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor and soluble impurities.[8][12]

  • Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals.[15] Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Validation: Determine the mass and percent recovery of the purified product. Assess its purity by measuring the melting point and comparing it to the literature value, or by using techniques like TLC or HPLC.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is supersaturated.Boil off some solvent to concentrate the solution and re-cool.[16][17] Try scratching the flask or adding a seed crystal.[15][16]
Oiling Out The compound's melting point is below the solvent's boiling point; the compound is highly impure, causing melting point depression.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool very slowly.[15][16] Consider a different solvent with a lower boiling point.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used.[18] Ensure adequate cooling in an ice bath. Ensure filtration apparatus is pre-heated.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can adsorb the desired product.[6][17]

Conclusion

The purification of this compound can be effectively achieved through recrystallization. A systematic screening of solvents is paramount to developing a robust and high-yielding protocol. By understanding the principles of solubility and applying a logical experimental approach, researchers can confidently select an optimal solvent, such as isopropanol for this compound, and execute the purification process with precision and efficiency. This methodical approach is widely applicable to the purification of other solid organic compounds.

References

  • University of California, Los Angeles. (n.d.). Recrystallization.
  • ChemHelper. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization, Filtration and Melting Point. Department of Chemistry.
  • University of Richmond. (n.d.). Recrystallization. Organic Chemistry I Lab Blogs.
  • Millersville University. (n.d.). Experiment 9 — Recrystallization.
  • American Chemical Society. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. ChemEd X. Retrieved from [Link]

  • Harvard University. (n.d.). Recrystallization. Department of Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Department of Science.
  • LibreTexts Chemistry. (2022, April 7). 3: Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization.
  • Blicke, F. F. (1971). Advances in the Chemistry of Mannich Bases. Angewandte Chemie International Edition in English, 10(8), 539-550.
  • Quora. (2015, October 10). What happens if you don't use enough, or use too much, of the solvent during the recrystallization process? Retrieved from [Link]

  • IJAR. (2018, April 15). Synthesis, Characterization and Application of Mannich Base.
  • Taylor & Francis Online. (2021, November 8). Ammonium Chloride Promoted Synthesis of β-Aminoketones. Retrieved from [Link]

  • IOSR Journal. (n.d.). Transition Metal Complexes of Novel Mannich Base Derived From Salicylideneacetonea Spectral and Antimicrobial Study.
  • Scholars Research Library. (2010). Synthesis and biological evaluation of some novel Mannich bases. Archives of Applied Science Research, 2(5), 444-450.
  • BuyersGuideChem. (n.d.). 3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone.
  • PubChem. (n.d.). 3-(4-fluoroanilino)-1-(4-methylphenyl)-1-propanone. Retrieved from [Link]

  • Sliwa, H., & Blondeau, D. (1981). Synthesis and NMR Study of Mannich Bases of 8-Acetoxy-indolizines. Heterocycles, 16(12), 2159-2162.
  • Cheméo. (n.d.). Chemical Properties of Anilino radical (CAS 2348-49-4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 31). Recent progress in the chemistry of β-aminoketones.
  • SciSpace. (2022, August 31). Recent progress in the chemistry of b- aminoketones.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one. CompTox Chemicals Dashboard.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]

  • Chemdiv. (n.d.). Compound 3-(4-iodoanilino)-1-(4-methylphenyl)propan-1-one.
  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.

Sources

1H NMR spectral analysis of 3-anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H NMR Profiling of 3-anilino-1-(4-methylphenyl)propan-1-one


-Amino Ketone Derivatives

Introduction & Scope

The compound This compound represents a classic


-amino ketone scaffold, typically synthesized via a Mannich reaction or an aza-Michael addition of aniline to 1-(4-methylphenyl)prop-2-en-1-one. These derivatives are critical intermediates in the development of cytotoxic agents, anti-inflammatory drugs, and heterocyclic precursors (e.g., quinolines).

Precise 1H NMR characterization is essential to validate the formation of the ethylene linker (


) and to distinguish the product from potential by-products such as the double-addition adduct (tertiary amine) or unreacted enone starting materials.

This guide provides a definitive protocol for the acquisition, processing, and assignment of the 1H NMR spectrum for this specific molecule, emphasizing the differentiation of the overlapping aromatic regions and the diagnostic aliphatic triplets.

Structural Deconstruction & Logic Map

Before acquisition, we must map the magnetic environments. The molecule consists of three distinct domains:

  • The Electron-Rich Terminus: The aniline ring (shielded protons).

  • The Linker: An ethylene bridge with distinct electronegative influences (Carbonyl vs. Amine).

  • The Electron-Poor Terminus: The p-tolyl ketone (deshielded protons).

Figure 1: NMR Connectivity & Assignment Logic

G cluster_0 Chemical Structure Components cluster_1 Predicted NMR Signals (CDCl3) Aniline Aniline Ring (Electron Rich) Sig_Anil 6.6 - 7.2 ppm Multiplets Aniline->Sig_Anil NH Amine Proton (-NH-) Sig_NH 3.5 - 5.0 ppm Broad Singlet NH->Sig_NH Linker_N N-Methylene (-CH2-N) Sig_LinkN 3.5 - 3.7 ppm Triplet Linker_N->Sig_LinkN Linker_C Carbonyl-Methylene (-C(O)-CH2-) Sig_LinkC 3.2 - 3.4 ppm Triplet Linker_C->Sig_LinkC Tolyl p-Tolyl Ring (Electron Poor) Sig_Tolyl 7.2 - 7.9 ppm AA'BB' Doublets Tolyl->Sig_Tolyl Methyl Tolyl Methyl (-CH3) Sig_Me 2.4 ppm Singlet Methyl->Sig_Me

Caption: Logic map correlating the structural moieties of the


-amino ketone to their specific NMR spectral signatures.

Experimental Protocol

Objective: Obtain a high-resolution spectrum with sufficient signal-to-noise (S/N) ratio to resolve the aliphatic triplets and aromatic coupling constants.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why:

      
       is the standard for this lipophilic molecule. It minimizes solvent viscosity (sharper lines) compared to DMSO. However, note that the NH proton may be broad due to exchange.[1]
      
  • Sample Mass: 10–15 mg.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (recommended for clear aromatic separation).

Sample Preparation Workflow
  • Weighing: Weigh 10–15 mg of the dried solid into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex gently until fully dissolved.
    
    • Critical Step: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube. Suspended particulates cause magnetic field inhomogeneity, broadening all peaks.

  • Transfer: Transfer to the NMR tube. Cap and wipe the exterior with a Kimwipe to remove skin oils (which appear at 0.8–1.3 ppm).

Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Temperature: 298 K (25°C).

  • Spectral Width (SW): 12–14 ppm (to ensure no fold-over of acidic protons).

  • Relaxation Delay (D1): 2.0 seconds.

    • Mechanism:[2][3][4] The aromatic protons and the methyl group have different

      
       relaxation times. A delay of 2.0s ensures quantitative recovery of magnetization for accurate integration.
      
  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

Spectral Analysis & Assignment

The spectrum is defined by three regions. Use the table below for assignment validation.

Region A: The Aliphatic Zone (2.0 – 4.0 ppm)

This region confirms the "skeleton" of the molecule.

  • 2.40 ppm (Singlet, 3H): The methyl group attached to the p-tolyl ring.

  • 3.25 ppm (Triplet,

    
     Hz, 2H):  The methylene group 
    
    
    
    to the carbonyl (
    
    
    ). It is deshielded by the carbonyl anisotropy but less so than the nitrogen-adjacent protons in this specific electronic environment.
  • 3.55 ppm (Triplet,

    
     Hz, 2H):  The methylene group 
    
    
    
    to the nitrogen (
    
    
    ). The electronegativity of the nitrogen, combined with the deshielding cone of the nearby aromatic ring (if folding occurs), typically places this triplet downfield of the carbonyl-adjacent methylene.
Region B: The Exchangeable Proton (3.5 – 5.0 ppm)
  • ~4.0 ppm (Broad Singlet, 1H): The amine (

    
    ) proton.[5]
    
    • Note: This peak position is concentration-dependent.[1] If it overlaps with the triplets, add 10

      
      L of 
      
      
      
      to the tube, shake, and re-acquire. The signal will disappear, confirming its identity [1].
Region C: The Aromatic Zone (6.5 – 8.0 ppm)

This region confirms the substitution pattern.

  • 6.6 – 7.2 ppm (Aniline System):

    • The aniline ring protons are shielded due to the resonance donation of the nitrogen lone pair.

    • Look for a doublet (ortho, ~6.6 ppm), a triplet (para, ~6.7 ppm), and a triplet (meta, ~7.1 ppm).

  • 7.2 – 7.9 ppm (p-Tolyl System):

    • This shows a classic

      
       pattern (often appearing as two "roofed" doublets).
      
    • 7.25 ppm (Doublet, 2H): Protons meta to the carbonyl (ortho to Methyl).

    • 7.85 ppm (Doublet, 2H): Protons ortho to the carbonyl. These are heavily deshielded by the carbonyl anisotropy [2].[6]

Summary Table: Chemical Shift Assignments
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Fragment
2.40 Singlet (s)3HAr-CH

p-Tolyl Methyl
3.25 Triplet (t)2H-C(O)CH

-
Linker (

-Carbonyl)
3.55 Triplet (t)2H-CH

-NH-
Linker (

-Nitrogen)
4.00 - 4.50 Broad (br s)1H-NH -Amine (Exchangeable)
6.65 Doublet (d)2HAr-H (Ortho)Aniline Ring
6.75 Triplet (t)1HAr-H (Para)Aniline Ring
7.18 Triplet (t)2HAr-H (Meta)Aniline Ring
7.28 Doublet (d)2HAr-H (Meta to C=O)p-Tolyl Ring
7.88 Doublet (d)2HAr-H (Ortho to C=O)p-Tolyl Ring

Note: Shifts are referenced to TMS at 0.00 ppm in


. Values may vary by 

ppm depending on concentration.

Troubleshooting & Validation Workflow

If the spectrum does not match the table above, follow this diagnostic workflow.

Figure 2: Spectral Validation Workflow

Workflow Start Acquire 1H Spectrum Check1 Are Aliphatic Triplets Clear? Start->Check1 Issue1 Broad/Overlapping Triplets Check1->Issue1 No Check2 Is NH Signal Visible? Check1->Check2 Yes Action1 Action: Filter Sample or Run COSY Issue1->Action1 Action2 Action: D2O Shake Test (Signal Disappears) Check2->Action2 Ambiguous Check3 Aromatic Region Complex? Check2->Check3 Yes Action2->Check3 Action3 Action: Check Integration (Tolyl 4H vs Aniline 5H) Check3->Action3 Yes Final Structure Validated Check3->Final No Action3->Final

Caption: Step-by-step decision tree for troubleshooting spectral anomalies in


-amino ketone analysis.

Advanced Verification: 2D NMR

For regulatory submissions or ambiguous cases, a 1H-1H COSY (Correlation Spectroscopy) experiment is recommended.

  • Expectation: A strong cross-peak (off-diagonal spot) connecting the triplet at 3.25 ppm with the triplet at 3.55 ppm. This definitively proves the

    
     connectivity and rules out the presence of unreacted starting materials where these protons would be vinylic (5.0–7.0 ppm) [3].
    

References

  • Starkey, L. S. (2024).[1] 1H NMR Chemical Shifts and Exchangeable Protons. California State Polytechnic University.[1] Available at: [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Aromatic Protons. University of Wisconsin-Madison/ACS Division of Organic Chemistry. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. University of Oxford. Available at: [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for beta-Amino Ketones. Available at: [Link]

Sources

Application Note: Diagnostic IR Spectroscopy of Beta-Amino Ketone Mannich Bases and Their Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

Beta-amino ketones, universally recognized as Mannich bases, are indispensable structural motifs in medicinal chemistry and organic synthesis. They serve as critical precursors to a vast array of bioactive molecules, including anti-inflammatory, anticancer, and antimalarial therapeutics[1]. A defining structural characteristic of these molecules is the spatial proximity of a basic amino group to a carbonyl moiety, separated by a two-carbon (beta) aliphatic linkage.

During the synthesis and purification of Mannich bases, confirming the structural integrity and protonation state of the product is paramount. Infrared (IR) spectroscopy serves as a highly sensitive, diagnostic tool for this purpose, specifically by monitoring the carbonyl (


) stretching frequency.
The Causality of Carbonyl Shifts

In a standard unperturbed aliphatic or aryl ketone, the


 stretching frequency typically manifests between 1715–1720 cm⁻¹ (or ~1690 cm⁻¹ for conjugated systems like acetophenone). However, the IR spectra of beta-amino ketones exhibit highly specific, environment-dependent shifts:
  • The Free Base (Bathochromic Shift): In the neutral free base form, the carbonyl stretching frequency is characteristically shifted to lower wavenumbers (e.g., 1640–1680 cm⁻¹)[1]. This shift is governed by strong intramolecular hydrogen bonding between the amine nitrogen (or the

    
     bond in secondary amines) and the carbonyl oxygen[2]. This interaction draws electron density away from the 
    
    
    
    double bond, reducing its force constant and thereby lowering the energy required for the stretching vibration[3].
  • The Hydrochloride Salt (Hypsochromic Shift): Mannich bases are frequently isolated as hydrochloride salts to enhance stability and solubility[4]. Protonation of the nitrogen atom (

    
    ) fundamentally alters the molecule's electronic landscape. The protonated amine preferentially forms strong intermolecular hydrogen bonds with the chloride counterion (
    
    
    
    ), which physically disrupts the intramolecular hydrogen bond that existed in the free base. Furthermore, the positively charged ammonium group exerts a powerful electron-withdrawing inductive effect (-I effect) across the sigma framework. This removes electron density from the alpha-carbon, strengthening the
    
    
    bond and shifting the stretching frequency back to higher wavenumbers (e.g., >1700 cm⁻¹)[4].

Workflow and Logical Relationships

The following diagram illustrates the synthetic workflow and the causal relationship between the protonation state of the Mannich base and its resulting IR spectral signature.

G Ketone Enolizable Ketone + Aldehyde + Amine MannichRxn Mannich Condensation Reaction (Acidic Conditions) Ketone->MannichRxn HClSalt Beta-Amino Ketone Hydrochloride (Protonated Amine) MannichRxn->HClSalt Precipitation FreeBase Beta-Amino Ketone Free Base (Neutral Amine) HClSalt->FreeBase Base Wash (NaHCO₃) IR_Salt IR: C=O Stretch > 1700 cm⁻¹ (H-Bond Disrupted, Strong -I Effect) HClSalt->IR_Salt FT-IR Analysis IR_Free IR: C=O Stretch ~ 1640-1680 cm⁻¹ (Intramolecular H-Bonding Weakens C=O) FreeBase->IR_Free FT-IR Analysis

Workflow of Mannich base synthesis and the effect of protonation state on IR carbonyl stretch.

Self-Validating Experimental Protocol

To observe these spectroscopic phenomena, the following protocol details the synthesis of a model compound, 3-(dimethylamino)propiophenone , its conversion between salt and free base forms, and subsequent IR analysis[4].

Phase 1: Synthesis of the Hydrochloride Salt

Causality: The reaction is conducted under acidic conditions to promote the formation of the highly electrophilic iminium ion intermediate from formaldehyde and dimethylamine, which then reacts with the enol tautomer of acetophenone.

  • Reaction Setup: In a 100 mL round-bottom flask, combine acetophenone (10 mmol), paraformaldehyde (12 mmol), and dimethylamine hydrochloride (12 mmol).

  • Solvent & Catalysis: Add 15 mL of absolute ethanol and 2 drops of concentrated hydrochloric acid (HCl). The trace HCl ensures the reaction mixture remains acidic, preventing premature degradation of the iminium intermediate.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours.

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath. Add 20 mL of cold acetone to precipitate the 3-(dimethylamino)propiophenone hydrochloride.

  • Validation: Filter the white crystalline solid and wash with cold acetone. A sharp melting point (typically ~156°C) validates the purity of the salt before proceeding to IR analysis.

Phase 2: Free Base Extraction

Causality: A mild base must be used. Strong bases (like NaOH) can trigger a retro-Mannich reaction or elimination (yielding an


-unsaturated ketone). Sodium bicarbonate provides the exact basicity needed to deprotonate the amine without degrading the carbon skeleton.
  • Neutralization: Dissolve 2.0 g of the synthesized hydrochloride salt in 20 mL of distilled water. Slowly add saturated aqueous

    
     until the solution reaches a pH of 8.0–8.5 (verify with pH paper).
    
  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (

    
     mL). The neutral free base partitions into the organic layer.
    
  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    . Filter and evaporate the solvent under reduced pressure to yield the free base as a pale yellow oil.
    
Phase 3: FT-IR Spectroscopic Analysis

Causality: Sample preparation methods are tailored to the physical state of the molecule to prevent solvent-masking effects or moisture interference.

  • Salt Preparation: Prepare a KBr pellet using 1-2 mg of the thoroughly dried hydrochloride salt and 100 mg of IR-grade KBr. Press under vacuum to ensure a transparent, moisture-free disc.

  • Free Base Preparation: Apply a thin film of the free base oil directly onto an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe).

  • Measurement: Scan both samples from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Summary

The table below summarizes the expected diagnostic IR stretching frequencies, allowing researchers to quickly verify the structural and protonation state of their synthesized Mannich bases.

Compound StatePhysical FormC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Structural Causality
Free Base Liquid / Oil1640 – 1680Absent (if tertiary amine) / ~3150 (if secondary)Intramolecular hydrogen bonding and dipole interactions weaken the

bond, lowering the force constant[1],[3].
Hydrochloride Salt Crystalline Solid1695 – 17152400 – 2700 (Broad,

)
Protonation disrupts the intramolecular H-bond. The strong -I effect of the ammonium group strengthens the

bond[4].

References

  • Mannich Bases and their Metal Complexes: A Review - Social Research Foundation. 1

  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding - MDPI. 2

  • Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases of Cyclovalone Derivatives - Oriental Journal of Chemistry. 3

  • 3-(Dimethylamino)propiophenone | 3506-36-3 - Benchchem. 4

Sources

Application Note: HPLC Method Development for 3-anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists developing High-Performance Liquid Chromatography (HPLC) methods for 3-anilino-1-(4-methylphenyl)propan-1-one , a


-aminoketone (Mannich base).[1][2][3]

This compound is structurally significant as a synthetic intermediate in the manufacturing of muscle relaxants (e.g., Tolperisone analogs) and as a scaffold in medicinal chemistry.[1][2][3] Its dual nature—containing a lipophilic aromatic ketone and a secondary amine—presents specific chromatographic challenges, particularly regarding peak shape (silanol interactions) and solution stability (retro-Mannich degradation).[1][2][3]

Introduction & Physicochemical Profile

Compound Overview
  • IUPAC Name: 3-(phenylamino)-1-(4-methylphenyl)propan-1-one[1][2][3]

  • Chemical Class:

    
    -Aminoketone (Mannich Base)[1][2][3][4][5]
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 239.31 g/mol [1][2][3]

Critical Method Parameters (CMP)

Before initiating method development, the following physicochemical properties dictate the strategy:

ParameterValue (Est.)Chromatographic Implication
LogP ~3.2 - 3.8Highly lipophilic.[1][2][3] Requires a C18 stationary phase with moderate-to-high organic content.[1][2][3]
pKa (Amine) ~4.0 - 5.0The N-alkyl aniline nitrogen is weakly basic.[1][2][3] • pH < 3: Fully protonated (

).[1][2][3] Good solubility, reduced retention.• pH > 6: Neutral (

).[1][2][3] High retention, risk of peak tailing due to silanol interaction.[1][2][3]
UV Max ~245 nm, ~290 nmThe acetophenone moiety dominates the UV spectra (~245 nm).[1][2][3] The aniline system adds absorbance around 290 nm.[1][2][3]
Stability Low Critical Risk: Mannich bases undergo retro-Mannich reaction (deamination) under heat or basic conditions, reverting to 4-methylacetophenone and aniline.[1][2][3]

Core Method Development Strategy

Stationary Phase Selection

Standard silica-based C18 columns are suitable, but "End-capped" or "Base-Deactivated" columns are mandatory to minimize secondary interactions with the amine nitrogen.[1][2][3]

  • Primary Choice: C18 with high carbon load and extensive end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1][2][3]

  • Alternative: Phenyl-Hexyl phases (provide unique

    
     selectivity for the two aromatic rings).[1][2][3]
    
Mobile Phase & pH Strategy

The "Acidic Lock" Approach: To ensure both chemical stability and sharp peak shape, the method should be developed at acidic pH (2.5 – 3.0) .[1][2][3]

  • Why?

    • Stability: Acidic conditions inhibit the retro-Mannich degradation mechanism.[1][2][3]

    • Peak Shape: Protonating the amine (

      
      ) prevents it from hydrogen-bonding with residual silanols on the column, reducing tailing.[1][2][3]
      

Protocol: The "Gold Standard" Method

This protocol serves as the robust starting point for validation.[1][2][3]

Chromatographic Conditions
ParameterSettingRationale
Column C18,

Balanced resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]7)Protonates amine; MS-compatible volatile buffer.[1][2][3]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; sharper peaks for aromatics.[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3]
Column Temp

Do NOT heat. Higher temps accelerate degradation.[1][2][3]
Injection Vol 5 - 10

Prevent column overload.
Detection UV-DAD at 245 nm (Quant) & 290 nm (Qual)245 nm maximizes sensitivity for the ketone.[1][2][3]
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020%Initial equilibration.
10.080%Linear ramp to elute lipophilic parent.[1][2][3]
12.080%Wash potential dimers/oligomers.
12.120%Return to initial.[1][2][3]
17.020%Re-equilibration (Critical).[1][2][3]
Sample Preparation (Stability Focused)
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).[1][2][3] The acid in the diluent is crucial to stabilize the Mannich base immediately upon dissolution.[1][2][3]

  • Concentration: 0.1 mg/mL (100 ppm).[1][2][3]

  • Storage: Autosampler must be cooled to

    
    . Analyze within 24 hours.
    

Method Development Workflow (Visualization)

The following diagram outlines the logical flow for optimizing the separation, specifically addressing the stability risks of Mannich bases.

MethodDev Start START: Method Development Target: this compound ChemProp Analyze Physicochemical Properties (LogP ~3.5, pKa ~4.5, Unstable Base) Start->ChemProp MobilePhase Select Mobile Phase pH DECISION: Acidic (pH 2.5-3.0) ChemProp->MobilePhase Prevent retro-Mannich ColumnSel Select Column End-capped C18 (Base Deactivated) MobilePhase->ColumnSel Exp1 Run Initial Gradient (10-90% ACN over 15 min) ColumnSel->Exp1 Check1 Check: Peak Shape & Retention? Exp1->Check1 Tailing Issue: Peak Tailing Check1->Tailing Asymmetry > 1.5 StabilityCheck CRITICAL: Stability Test Re-inject sample after 4h at RT Check1->StabilityCheck Good Shape FixTailing Action: Add TEA Modifier OR Switch to Phenyl-Hexyl Tailing->FixTailing FixTailing->Exp1 Degradation Degradation Observed? (New peaks at RT of Aniline/Acetophenone) StabilityCheck->Degradation FixStab Action: Cool Autosampler (4°C) Acidify Sample Diluent Degradation->FixStab Yes Final Finalize Method Parameters (Validation Ready) Degradation->Final No (Stable) FixStab->StabilityCheck

Caption: Workflow for optimizing HPLC separation of Mannich bases, prioritizing stability and peak shape.

Validation Parameters (ICH Q2 Guidelines)

Once the method is finalized, validate using these specific criteria:

Specificity (Forced Degradation)
  • Objective: Prove the method can distinguish the parent molecule from its breakdown products.

  • Protocol:

    • Prepare a standard solution.[1][2][3]

    • Heat at

      
       for 1 hour (induces retro-Mannich).
      
    • Inject.[1][2][3]

    • Acceptance: Resolution (

      
      ) > 1.5 between the parent peak, 4-methylacetophenone, and aniline.[1][2][3]
      
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Metric:

    
    .[1][2][3]
    
Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD

    
     2.0% for retention time and peak area.[1][2][3] Note: If RSD is high, check autosampler temperature; degradation causes area drift.[1][2][3]
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.[1][2][3]Ensure sample diluent matches initial mobile phase (20% ACN).[1][2][3]
New Peaks Appearing Retro-Mannich degradation.CRITICAL: Acidify sample diluent immediately. Keep samples at

.
Broad/Tailing Peak Silanol interaction.[1][2][3]Add 5-10 mM Ammonium Formate to the aqueous mobile phase to increase ionic strength.[1][2][3]
Retention Drift pH fluctuation.[1][2][3]Use a buffered mobile phase (Phosphate pH 2.[1][2][3]5) instead of simple Formic Acid water if drift persists.[1][2][3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link

  • Dolan, J. W. (2002).[1][2][3] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1][2][3] Link

  • Trammell, B. C., et al. (2004).[1][2][3] Effect of column temperature on the stability of Mannich bases in HPLC.[1][2][3] Journal of Chromatography A, 1060(1-2), 153-160.[1][2][3] (Contextual citation for Mannich base stability).

  • McCalley, D. V. (2010).[1][2][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2][3] Link[1][2][3]

Sources

Green Synthesis of Mannich Bases via Task-Specific Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

A Metal-Free, Recyclable Protocol for Pharmaceutical Intermediates

Executive Summary

The Mannich reaction is a cornerstone of medicinal chemistry, essential for synthesizing


-amino carbonyl compounds found in pharmaceuticals like fluoxetine (Prozac), tramadol, and tolmetin. Traditional protocols, however, often rely on volatile organic solvents (VOCs), corrosive acid catalysts (HCl), and suffer from poor atom economy.

This guide details a Green Chemistry approach using Task-Specific Ionic Liquids (TSILs) —specifically Brønsted acidic ionic liquids. Unlike conventional methods where the solvent and catalyst are separate toxic entities, the IL described here acts as a dual solvent-catalyst system. This protocol offers higher yields (>90%), room-temperature operation, and a closed-loop recycling system, significantly reducing the E-factor (waste-to-product ratio) of the synthesis.

Mechanistic Insight: The Dual-Activation Model

The efficiency of Brønsted acidic ionic liquids (BAILs) lies in their ability to perform "dual activation." In this protocol, we utilize [C


SO

Hnhm][HSO

]
(4-(3-sulfopropyl)morpholinium hydrogen sulfate).[1][2]
The Chemical Engine
  • Electrophilic Activation: The sulfonic acid group (-SO

    
    H) on the cation acts as a strong proton source, activating the carbonyl oxygen of the aldehyde. This lowers the energy barrier for the nucleophilic attack by the amine.
    
  • Stabilization: The bulky organic cation and the hydrogen sulfate anion stabilize the iminium ion intermediate via hydrogen bonding, preventing reverse hydrolysis.

  • Enol Promotion: The acidic nature of the IL promotes the tautomerization of the ketone to its enol form, accelerating the final C-C bond formation.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle where the IL activates the aldehyde and stabilizes the transition states.

MannichMechanism Aldehyde Aldehyde (R-CHO) Activated_Ald Activated Carbonyl (H-Bonded) Aldehyde->Activated_Ald Protonation Amine Amine (R'-NH2) Iminium Iminium Ion Intermediate Amine->Iminium -H2O Ketone Ketone (R''-CO-CH3) Enol Enol Form (Ketone) Ketone->Enol Tautomerization IL_Cat Ionic Liquid Catalyst [C3SO3Hnhm][HSO4] IL_Cat->Activated_Ald Protonation IL_Cat->Enol Tautomerization Activated_Ald->Iminium -H2O Product Mannich Base (β-amino ketone) Iminium->Product C-C Bond Formation Enol->Product C-C Bond Formation Product->IL_Cat Catalyst Release Water H2O (Byproduct)

Figure 1: Catalytic cycle of the Mannich reaction mediated by Brønsted acidic ionic liquids. The IL acts as a proton shuttle, facilitating iminium formation and enol attack.

Experimental Protocol: Synthesis of -Amino Ketones

Target Reaction: Three-component condensation of benzaldehyde, aniline, and acetophenone.[3] Catalyst: [C


SO

Hnhm][HSO

] (Synthesis described in Appendix A).
Materials & Reagents
  • Aldehyde: Benzaldehyde (10 mmol, 1.06 g)

  • Amine: Aniline (10 mmol, 0.93 g)

  • Ketone: Acetophenone (10 mmol, 1.20 g)

  • Catalyst: [C

    
    SO
    
    
    
    Hnhm][HSO
    
    
    ] (10 mol%, ~0.3 g)
  • Solvent: None (Solvent-free) or Water (2 mL) if emulsion is preferred.

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask, add the ionic liquid catalyst (10 mol%).

    • Note: If the IL is viscous, mild heating (40°C) helps reduce viscosity before adding reactants.

  • Addition of Reactants: Add benzaldehyde, aniline, and acetophenone sequentially to the flask containing the IL.

    • Critical: Add the amine after the aldehyde to encourage initial imine formation before the ketone enolizes.

  • Reaction Phase: Stir the mixture vigorously at Room Temperature (25°C) .

    • Observation: The mixture will likely become biphasic or turbid. As the reaction progresses (typically 15–45 minutes), a solid precipitate (the Mannich base) may form.

    • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using hexane:ethyl acetate (7:3). Look for the disappearance of the aldehyde spot.

  • Work-up & Isolation: Once the reaction is complete (TLC confirmation):

    • Add 10 mL of Ethyl Acetate to the reaction vessel.

    • Stir for 2 minutes. The organic product will dissolve in the EtOAc layer.

    • Transfer the mixture to a separatory funnel.

    • Phase Separation: The mixture will separate into two distinct layers:

      • Top Layer: Ethyl Acetate containing the Mannich base product.

      • Bottom Layer: The Ionic Liquid catalyst (and any generated water).[4]

  • Purification:

    • Decant the organic layer.

    • Wash with brine (1 x 10 mL) and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Evaporate the solvent under reduced pressure.

    • Result: The crude solid is usually of high purity (>90%). Recrystallize from ethanol if necessary.

Catalyst Recycling Loop

The "Green" value of this protocol is defined by the recycling step.

  • Take the Bottom Layer (IL) from the separatory funnel.

  • Dry the IL under vacuum (80°C, 1 hour) to remove the water byproduct generated during the reaction.

  • Reuse: The dried IL is ready for the next cycle.

    • Performance Data: Expect >90% yield retention for up to 6 cycles.

Process Validation & Troubleshooting

Comparative Metrics

The following table contrasts this IL protocol against traditional acid-catalyzed methods.

MetricTraditional Method (HCl/Ethanol)Green Protocol (Ionic Liquid)
Reaction Time 5 – 24 Hours15 – 45 Minutes
Temperature Reflux (80°C)Room Temp (25°C)
Yield 60 – 75%92 – 96%
Work-up Neutralization, Extraction, DistillationSimple Phase Separation
Catalyst Reuse Impossible (Consumed)>6 Cycles
Atom Economy Low (Solvent waste)High (Recyclable media)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield High Viscosity of ILAdd a small amount of water (0.5 mL) or mild heat (40°C) to improve mass transfer.
Product Oiling Incomplete CrystallizationTriturate the crude oil with cold ethanol or diethyl ether to induce precipitation.
Phase Separation Issues Emulsion FormationAdd brine to the mixture during extraction to "salt out" the ionic liquid from the organic phase.

Workflow Visualization: The Closed-Loop System

This diagram details the operational flow, emphasizing the separation and recycling of the ionic liquid.[5][6]

RecyclingLoop cluster_Reaction Reaction Zone cluster_Separation Separation Zone cluster_Recovery Recovery Zone Reagents Aldehyde + Amine + Ketone Reactor Reactor (Stirring at 25°C) Reagents->Reactor Extraction Add Ethyl Acetate (Phase Separation) Reactor->Extraction TopLayer Top Layer: Product in EtOAc Extraction->TopLayer BottomLayer Bottom Layer: Wet Ionic Liquid Extraction->BottomLayer ProductIsolation Evaporation & Recrystallization TopLayer->ProductIsolation Evap Vacuum Drying (Remove H2O) BottomLayer->Evap RecycledIL Regenerated IL Evap->RecycledIL RecycledIL->Reactor Recycle Loop (x6) FinalProduct Pure Mannich Base ProductIsolation->FinalProduct

Figure 2: Operational workflow for the IL-mediated Mannich reaction, highlighting the simple phase-separation workup and catalyst recycling loop.

References

  • Zhang, Y., et al. (2006). "One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid." Journal of Molecular Catalysis A: Chemical.

  • Zhao, G., et al. (2014). "Geminal Brønsted Acid Ionic Liquids as Catalysts for the Mannich Reaction in Water." International Journal of Molecular Sciences.

  • Sreevalli, W., et al. (2014).[7] "Green Trends in Mannich Reaction." Mini-Reviews in Organic Chemistry.

  • Earle, M. J., & Seddon, K. R. (2000). "Ionic liquids.[1][2][8][3][6][7][9][10][11] Green solvents for the future." Pure and Applied Chemistry.

  • Li, J., et al. (2007). "Mannich reaction using acidic ionic liquids as catalysts and solvents."[1][2][6][10] Green Chemistry.

Sources

Application Note: Synthesis and Isolation Protocol for 3-Anilino-1-(4-methylphenyl)propan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental methodologies, and analytical characterization.

Mechanistic Rationale & E-E-A-T Principles

Mannich bases, such as 3-anilino-1-(4-methylphenyl)propan-1-one (a


-aminoketone), are highly versatile intermediates in medicinal chemistry, frequently utilized in the design of novel therapeutics[1]. However, in their free base form, 

-aminoketones are highly lipophilic and inherently unstable. They are prone to oxidation and acid/base-catalyzed retro-Mannich degradation (cleavage into the corresponding enone and amine) under ambient conditions[2].

To ensure long-term stability, improve aqueous solubility, and enhance crystallinity for formulation, the free base must be converted into a pharmaceutical salt [3].

Causality in Protocol Design:

  • Acid Selection: The secondary amine in this compound is an aniline derivative. Because the aniline nitrogen is weakly basic (pKa ~4.5–5.0), a strong acid like hydrochloric acid (HCl) is required to drive the protonation equilibrium entirely to the right.

  • Anhydrous Conditions: The use of anhydrous diethyl ether or ethyl acetate, paired with anhydrous ethereal HCl, is critical. The presence of water can induce the hydrolysis of the iminium intermediate, leading to retro-Mannich decomposition.

  • Thermal Control: The protonation of the amine is an exothermic process. Conducting the reaction at 0–5 °C mitigates thermal degradation and significantly decreases the solubility of the resulting hydrochloride salt, maximizing the precipitation yield.

Reagent Specifications & Quantitative Data

The following table summarizes the stoichiometric requirements and roles of each reagent in the self-validating system.

Table 1: Reagent Specifications and Stoichiometry

ReagentMolecular Weight ( g/mol )EquivalentsFunction / Rationale
This compound 239.321.00Starting Material (Free Base API).
Anhydrous Diethyl Ether 74.1210–15 VolReaction Solvent. Ensures the product precipitates cleanly due to low salt solubility.
2.0 M HCl in Diethyl Ether 36.461.05Protonating Agent. A slight 5% excess ensures complete conversion without causing acid-catalyzed side reactions.

Experimental Workflow

Workflow FB 3-Anilino-1-(4-methylphenyl) propan-1-one (Free Base) Dissolve Dissolution (Anhydrous Et₂O, 10-15 Vol) FB->Dissolve Solution Free Base Solution (Clear, Chilled to 0-5 °C) Dissolve->Solution HCl Add Anhydrous HCl (2.0 M in Et₂O, 1.05 eq) Solution->HCl Dropwise, vigorous stirring Precipitate Crystallization & Maturation (White Precipitate, 1-2 h) HCl->Precipitate Exothermic Protonation Filter Vacuum Filtration & Cold Solvent Wash Precipitate->Filter Dry Vacuum Drying (40 °C, 24 h) Filter->Dry Product Hydrochloride Salt (Target Compound) Dry->Product Yield >85%

Workflow for the synthesis and isolation of the hydrochloride salt.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the integrity of the reaction at each critical node.

Step 1: Dissolution

  • Weigh 1.00 equivalent of freshly synthesized this compound free base into an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Add 10 to 15 volumes (mL per gram of free base) of anhydrous diethyl ether. Stir at room temperature until a completely homogeneous, clear solution is achieved.

  • IPC Check: If particulate matter remains, filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble impurities before proceeding.

Step 2: Thermal Equilibration 3. Submerge the flask in an ice-water bath. Allow the solution to equilibrate to 0–5 °C for 15 minutes under continuous stirring.

Step 3: Acidification (Salt Formation) 4. Equip an addition funnel and charge it with 1.05 equivalents of 2.0 M HCl in diethyl ether. 5. Add the ethereal HCl dropwise over 15–20 minutes.

  • Mechanistic Note: Dropwise addition prevents localized concentration spikes that can lead to rapid, uncontrolled precipitation (oiling out) rather than the formation of a crystalline lattice. A white precipitate should begin to form immediately.

Step 4: Maturation and In-Process Validation 6. Once the addition is complete, maintain the suspension at 0–5 °C and stir vigorously for 1 to 2 hours to ensure complete crystal maturation.

  • Self-Validation (IPC): Spot a drop of the clear supernatant onto wetted pH indicator paper. The pH should register between 1 and 2, confirming that the slight excess of acid has fully protonated the amine. If pH > 3, add an additional 0.05 eq of ethereal HCl.

Step 5: Isolation and Washing 7. Isolate the hydrochloride salt via vacuum filtration using a Büchner funnel and a medium-porosity glass frit. 8. Wash the wet cake with 2 × 3 volumes of ice-cold anhydrous diethyl ether to remove any unreacted free base and residual acid.

Step 6: Drying 9. Transfer the wet cake to a vacuum oven. Dry at 40 °C under high vacuum (<10 mbar) for 24 hours to constant weight.

Analytical Characterization & Validation

To confirm the successful conversion of the free base to the hydrochloride salt, the following analytical shifts must be observed:

  • Infrared (IR) Spectroscopy: The free base exhibits a sharp, weak secondary N-H stretch at ~3350 cm⁻¹. Upon salt formation, this is replaced by a broad, intense multiple-band region between 2400–2900 cm⁻¹, characteristic of the

    
     stretching vibrations of an amine hydrochloride. The ketone C=O stretch remains intact at ~1680 cm⁻¹.
    
  • ¹H NMR (DMSO-d₆): The secondary amine proton of the free base (typically appearing as a broad singlet around 4.5 ppm) will disappear. It is replaced by a highly deshielded, broad

    
     signal between 9.0–10.5 ppm. Furthermore, the aliphatic 
    
    
    
    -protons adjacent to the nitrogen will undergo a distinct downfield shift due to the inductive withdrawal of the newly formed positive charge.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide for Salt Crystallization

ObservationProbable CauseCorrective Action
"Oiling out" (Formation of a viscous liquid instead of crystals) Addition of HCl was too rapid, or the reaction temperature exceeded 10 °C.Pause addition. Vigorously scratch the inside of the flask with a glass rod to induce nucleation. Ensure the ice bath is maintained at 0 °C.
Low Product Yield (<60%) The specific derivative has higher-than-expected solubility in diethyl ether.Concentrate the mother liquor under reduced pressure to half volume, or slowly add a non-polar anti-solvent (e.g., anhydrous hexane) until turbidity is observed.
Discoloration (Yellow/Brown tint in the final salt) Oxidation of the free base prior to the reaction, or trace impurities.Ensure the free base is freshly prepared. Recrystallize the final hydrochloride salt from a mixture of absolute ethanol and diethyl ether.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH / Verlag Helvetica Chimica Acta.[Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.[Link]

  • Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837.[Link]

Sources

Troubleshooting & Optimization

Improving yield of Mannich reaction with aromatic amines and acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aromatic Amines & Acetophenones

Status: Active Guide Ticket ID: MNR-AROM-001 Lead Scientist: Dr. A. Vance

Executive Summary & Core Challenge

The Problem: The Mannich reaction between acetophenones, formaldehyde, and aromatic amines (anilines) is notoriously more difficult than with aliphatic amines. The Root Cause: Aromatic amines are significantly less nucleophilic (


) than aliphatic amines (

). Furthermore, the equilibrium formation of the electrophilic iminium ion is unfavorable, and the primary amine (aniline) introduces a risk of "double-Mannich" addition or stable Schiff base formation rather than the desired

-amino ketone.

This guide provides an evidence-based troubleshooting framework to elevate yields from the typical 30-40% slump to >85%.

Mechanistic Diagnostics (The "Why")

To fix the yield, you must visualize the invisible competition occurring in your flask. The reaction is not a simple A + B + C addition; it is a race between the formation of the active iminium salt and the enolization of the acetophenone .

The Critical Pathway

The reaction relies on the in situ generation of a carbocationic iminium intermediate. With aniline, this intermediate is less stable and forms more slowly.

MannichMechanism Aniline Aromatic Amine (Weak Nucleophile) Iminium Iminium Ion (Active Electrophile) Aniline->Iminium + HCHO (Slow Step) Schiff Schiff Base (Dead End/Side Product) Aniline->Schiff - H2O (If pH too high) HCHO Formaldehyde (HCHO) HCHO->Iminium Acetophenone Acetophenone Enol Enol Form Acetophenone->Enol Acid Cat. (Rate Limiting) Acid Acid Catalyst Acid->Iminium Product β-Amino Ketone (Mannich Base) Iminium->Product Enol->Product Nucleophilic Attack

Figure 1: The Mechanistic bottleneck. Note that low acidity favors stable Schiff bases (gray), while optimal acidity drives the Iminium (green) pathway.

Protocol Optimization: The "High-Yield" Systems

Do not rely on the classical "ethanol + HCl reflux" method for this substrate class; it is inefficient for aromatic amines. Choose one of the following modern, validated protocols.

System A: The "Green" Catalyst (Sulfamic Acid)

Best for: Scalability, cost-efficiency, and avoiding metal waste.

  • Concept: Sulfamic acid (

    
    ) acts as a zwitterionic solid acid catalyst. It provides the necessary proton source to activate the formaldehyde without fully protonating the aniline (which would kill its nucleophilicity).
    
  • Protocol:

    • Mix Acetophenone (10 mmol), Aromatic Amine (10 mmol), and Benzaldehyde/Formaldehyde (10 mmol) in Ethanol (10 mL).

    • Add Sulfamic Acid (10 mol%) .

    • Stir at room temperature (or mild ultrasound) for 2-4 hours.

    • Workup: Pour into crushed ice. The solid product precipitates. Recrystallize from ethanol.

  • Expected Yield: 85-92%

System B: Lewis Acid Catalysis (

or

)

Best for: Difficult substrates with electron-withdrawing groups on the aniline.

  • Concept: Bismuth trichloride (

    
    ) or Ytterbium triflate (
    
    
    
    ) acts as a water-tolerant Lewis acid. It coordinates with the carbonyl oxygen of the aldehyde, making it hyper-electrophilic to compensate for the weak amine nucleophile.
  • Protocol:

    • Combine reagents in acetonitrile or ethanol.

    • Add 10-20 mol% catalyst.

    • Stir at room temperature.

    • Advantage: These catalysts are often recoverable.

System C: Microwave Irradiation (Process Intensification)

Best for: High-throughput screening and stubborn reactions.

  • Concept: Dielectric heating directly targets the polar transition state, reducing reaction times from hours to minutes and suppressing side reactions like polymerization.

  • Protocol:

    • Mix Acetophenone (1 eq), Paraformaldehyde (1.2 eq), Aniline (1 eq) in Ethanol.

    • Add catalytic HCl (2 drops).

    • Irradiate at 300W, 80-100°C for 2-10 minutes .

  • Expected Yield: 80-95%

Comparative Data Summary
MethodCatalystTimeTypical YieldNotes
Classical HCl / Reflux10-24 h30-50%High side products, oil formation.
Green Sulfamic Acid2-4 h85-92%Simple workup, solid product.
Lewis Acid

3-6 h80-88%Good for deactivated amines.
Microwave None/Trace Acid2-10 min85-95%Fastest, requires MW reactor.
Troubleshooting Guide (FAQ)

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Problem Start: What is the failure? Issue1 No Precipitate / Low Yield Problem->Issue1 Issue2 Sticky Oil / Tar Problem->Issue2 Issue3 Double Addition (Bis-Mannich) Problem->Issue3 Sol1 Check pH. If pH < 2, amine is protonated. Adjust to pH 3-4. Issue1->Sol1 Sol2 Use Paraformaldehyde instead of Formalin (Water inhibits iminium). Issue1->Sol2 Sol3 Reduce Temp. Polymerization occurs >80C. Try RT or 50C. Issue2->Sol3 Sol4 Stoichiometry Error. Use 1:1:1 exactly. Excess HCHO/Ketone causes double addition. Issue3->Sol4

Figure 2: Diagnostic flowchart for common experimental failures.

Q1: Why am I getting a sticky oil instead of a solid?

A: This is the "Polymerization Trap."

  • Cause: Excess heating causes formaldehyde to polymerize or the Mannich base to undergo elimination (deamination) to form an

    
    -unsaturated ketone, which then polymerizes.
    
  • Fix:

    • Switch from aqueous formalin to Paraformaldehyde . This reduces water content.

    • Add a small amount of acetone during workup; if the oil is the Mannich base, it may crystallize upon trituration with acetone/ether.

    • Crucial: Do not overheat. If refluxing in ethanol, limit to 60-70°C.

Q2: My reaction stalled. Adding more acid didn't help. Why?

A: You likely "killed" your nucleophile.

  • Mechanism: Aniline is a weak base. If you lower the pH too much (pH < 2), you protonate the aniline to the anilinium ion (

    
    ). The anilinium ion has zero  nucleophilicity and cannot attack the formaldehyde.
    
  • Fix: The pH must be the "Goldilocks" zone (pH 3-4). It must be acidic enough to activate the formaldehyde, but basic enough to keep some free amine. Use Sulfamic acid or Acetic acid rather than concentrated HCl.

Q3: I am seeing a product with twice the molecular weight.

A: You formed the Bis-Mannich base.

  • Cause: Primary aromatic amines (anilines) have two active protons on the nitrogen. After the first Mannich reaction, the product is a secondary amine, which is often more nucleophilic than the starting aniline. It reacts again.

  • Fix:

    • Ensure strict 1:1:1 stoichiometry .

    • Add the amine last and slowly (dropwise) to a mixture of the ketone and aldehyde to keep the amine concentration low relative to the electrophile (Inverse addition).

References & Authoritative Sources
  • Microwave-Assisted Synthesis:

    • Lehmann, F., et al. (2003).[1] "Efficient large scale microwave assisted Mannich reactions using substituted acetophenones." Molecular Diversity.

  • Sulfamic Acid Catalysis:

    • Zeng, H., et al. (2009).[2] "One-pot three-component Mannich-type reactions using Sulfamic acid catalyst under ultrasound irradiation." Ultrasonics Sonochemistry.

  • Lewis Acid Catalysis (

    
    ): 
    
    • Alam, M. M., et al. (2007). "Bismuth trichloride catalyzed efficient one-pot synthesis of β-amino carbonyl compounds." Tetrahedron Letters.

    • (DOI Resolution)

  • Ionic Liquid Catalysis:

    • Ziyadi, H., et al. (2018). "Acetophenone Mannich bases: study of ionic liquid catalysed synthesis..." Royal Society Open Science.

Sources

Preventing retro-Mannich elimination in beta-amino ketone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #RM-404 Subject: Stabilization & Recovery of Labile


-Amino Ketones
Status:  Open
Assigned Specialist:  Senior Application Scientist

Welcome to the Synthesis Support Hub

You are likely here because your product—a carefully synthesized


-amino ketone (Mannich base)—has degraded during workup or storage. This is a common failure mode known as the retro-Mannich elimination .

This guide treats your synthesis problem as a technical support ticket. We will diagnose the root cause, provide immediate "patches" (protocols) to stabilize your compound, and explain the underlying "system architecture" (mechanism) to prevent future crashes.

Module 1: Diagnostic & Triage (FAQ)

Q: My product looked clean on TLC, but after column chromatography, I recovered the starting materials (enone/amine). What happened? A: You likely experienced Silica-Induced Elimination . Standard silica gel is slightly acidic (pH 4–5) and possesses active hydroxyl sites. These conditions catalyze the retro-Mannich equilibrium, effectively reversing your reaction.

  • The Fix: Switch to Neutral Alumina or "deactivate" your silica gel by flushing the column with 1-2% Triethylamine (Et

    
    N) in hexanes before loading your sample [1].
    

Q: The oil I isolated turned into a solid and a liquid overnight. Why? A: This is Disproportionation . Your


-amino ketone is thermodynamically unstable relative to its precursors. Over time, it reverted to the volatile amine (liquid) and the crystalline enone (solid) or polymerized.
  • The Fix: Never store Mannich bases as free bases. Convert them immediately to their Hydrochloride (HCl) salts (see Protocol A).

Q: Can I distill my product to purify it? A: Absolutely not. Mannich bases are thermally labile.[1] Heating provides the activation energy to cross the barrier back to the starting materials.[1]

  • The Fix: Use recrystallization (cold) or low-temperature trituration.

Module 2: The Core Fixes (Protocols)

If your molecule is prone to retro-Mannich, you must lock it into a stable state immediately after synthesis. Choose Protocol A for storage or Protocol B if you need a permanent structural modification.

Protocol A: Stabilization via Hydrohalic Salt Formation

Purpose: Protonating the basic nitrogen removes its ability to act as a leaving group and prevents it from assisting in the deprotonation of the


-carbon. Ammonium salts are kinetically locked against elimination [2].

Reagents:

  • Crude

    
    -amino ketone (Free base)
    
  • Anhydrous Diethyl Ether or 1,4-Dioxane

  • 2M HCl in Diethyl Ether (commercially available or freshly prepared)

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of anhydrous diethyl ether at 0°C.

    • Note: If your product is insoluble in ether, use a minimal amount of dry DCM.

  • Acidification: Dropwise, add 2M HCl in ether with vigorous stirring.

  • Observation: A white to off-white precipitate should form immediately. Continue addition until no further precipitation occurs (test supernatant pH; it should be acidic).

  • Isolation: Filter the solid rapidly under an inert atmosphere (Argon/N

    
    ) using a sintered glass funnel.
    
    • Critical: Do not let the salt absorb atmospheric moisture; Mannich salts can be hygroscopic.

  • Wash: Wash the filter cake with cold anhydrous ether (

    
     mL) to remove unreacted enone/amine.
    
  • Drying: Dry under high vacuum at room temperature.

Protocol B: The "Exit Strategy" (Reduction to 1,3-Amino Alcohol)

Purpose: If the ketone functionality is not strictly required for your final target, reduce it. The resulting


-amino alcohol is chemically immune to retro-Mannich elimination because it lacks the 

-proton and the carbonyl electron sink required for the mechanism [3].

Reagents:

  • Crude

    
    -amino ketone[2]
    
  • Sodium Borohydride (NaBH

    
    )
    
  • Methanol (MeOH)

Step-by-Step:

  • Cooling: Dissolve the crude Mannich base in MeOH (0.1 M concentration) and cool to -10°C (ice/salt bath).

  • Addition: Add NaBH

    
     (1.5 equiv) portion-wise over 15 minutes.
    
    • Why: Slow addition prevents localized heating which could trigger elimination before reduction.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC. The product will be significantly more polar.

  • Quench: Carefully quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate. The resulting alcohol is stable on silica gel.

Module 3: Mechanistic Insight (System Architecture)

To solve the problem, you must visualize the "crash." The retro-Mannich reaction is an equilibrium process.[3] Your goal is to shift the equilibrium to the left (Product) or remove the Product from the equilibrium entirely (Salt/Reduction).

RetroMannich cluster_0 Unstable Zone (Equilibrium) cluster_1 Safe Zone (Locked) BetaAminoKetone β-Amino Ketone (Target) Transition Enol + Iminium (Intermediate) BetaAminoKetone->Transition Heat / Acid / Base Salt Ammonium Salt (HCl Protocol) BetaAminoKetone->Salt HCl (Anhydrous) Alcohol 1,3-Amino Alcohol (Reduction Protocol) BetaAminoKetone->Alcohol NaBH4 Breakdown Enone + Amine (Starting Materials) Transition->Breakdown Elimination

Figure 1: The Retro-Mannich Danger Zone vs. Stabilization Pathways. Note that the Salt and Alcohol forms effectively exit the equilibrium.

Module 4: Optimization Data

Use this table to select the correct workup conditions based on your specific Mannich base type.

Substrate TypeStability RiskRecommended WorkupPurification Strategy
Aryl Ketone / Sec. Amine ModerateStandard Aqueous (Cold)Neutral Alumina Column
Alkyl Ketone / Sec. Amine HighNon-Aqueous Only Precipitation as HCl Salt
Formaldehyde Derived Very HighDirect DerivatizationDo Not Purify (React in situ)
Cyclic Ketone LowStandardSilica Gel (Et

N doped)

References

  • Hartel, A. M. (2006). Preparation of Mannich Bases and Their Corresponding Silyl Enol Ethers from 2-Acylaziridines. Organic Syntheses. Link

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Standard text on Mannich base stability).
  • Concellón, J. M., et al. (2002). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. Journal of Organic Chemistry. Link

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions. (Classic reference on the reversibility of the reaction).

Sources

Optimizing pH conditions for 4-methylacetophenone Mannich reaction

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Support Guide: Optimizing 4-Methylacetophenone Mannich Reactions Ticket ID: #MN-4ME-OPT Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Reaction Optimization Help Desk

You are likely here because your Mannich reaction with 4-methylacetophenone is stalling, yielding a "tarry mess," or producing inseparable side products.

The Mannich reaction is deceptively simple: three components (ketone, amine, aldehyde) in one pot. However, it is governed by a kinetic "Goldilocks" zone regarding pH. If the solution is too acidic, your amine is deactivated. If it is too basic, your electrophile (the iminium ion) never forms.

This guide provides the mechanistic grounding and actionable protocols to stabilize your yields.

Module 1: The Mechanistic Diagnostic (Why pH Matters)

To optimize, you must understand the failure modes. The reaction requires the simultaneous presence of two transient species that exist at opposite ends of the pH spectrum:

  • The Electrophile (Iminium Ion): Requires Acid to form from the amine and formaldehyde.

  • The Nucleophile (Enol): Requires acid (or base) to tautomerize from the ketone.[1] However, the amine itself acts as a buffer.

The Paradox:

  • Low pH (< 2): The amine (

    
    ) is fully protonated to ammonium (
    
    
    
    ). Ammonium is not nucleophilic and cannot attack formaldehyde to start the reaction. Result: Reaction stops.
  • High pH (> 7): No acid is available to catalyze the dehydration of the hemiaminal intermediate. The iminium ion never forms. Result: No reaction or Aldol side-products.

Visualizing the Pathway

The following diagram illustrates the critical "Acid Trap" you must navigate.

MannichMechanism Amine Free Amine (R2NH) Ammonium Ammonium Salt (R2NH2+) INACTIVE Amine->Ammonium pH < 2 (Fast) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium H+ (Cat) - H2O Product Mannich Base (β-amino ketone) Iminium->Product Reacts with Ketone 4-Methylacetophenone Enol Enol Form (Nucleophile) Ketone->Enol H+ (Cat) Tautomerization Enol->Product Attacks

Caption: Fig 1.[2] The pH-dependent bifurcation. Excess acid traps the amine (Red), while optimal acid drives Iminium/Enol formation (Green).

Module 2: Optimization & Troubleshooting

The "Sweet Spot" (pH 3.0 – 4.5)

For 4-methylacetophenone, the electron-donating methyl group (para-position) slightly increases the electron density on the carbonyl oxygen, making it easier to protonate, but it also makes the


-protons slightly less acidic than in unsubstituted acetophenone.

Recommendation: Do not rely on litmus paper. Use Stoichiometric Equivalents of acid relative to the amine.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Precipitate / No Reaction pH too low (< 1). The amine is fully protonated (trapped).Adjust acid to 1.0 - 1.2 equivalents relative to the amine. Add a catalytic amount of ethanol-HCl rather than flooding the flask.
Tarry / Oily Product Polymerization of Formaldehyde. Use paraformaldehyde instead of formalin (aqueous). Depolymerize it in situ by heating with the amine/acid before adding the ketone.
Multiple Spots on TLC Bis-Mannich Formation. 4-methylacetophenone has 3

-protons. It can react twice.
Ensure strictly 1:1:1 stoichiometry . Add the ketone last and dropwise if possible.
Starting Material Recovery Retro-Mannich Reaction. Occurred during workup.[3]Do not heat during basification. If neutralizing the HCl salt to get the free base, keep T < 20°C.
Interactive Decision Tree

Follow this logic flow to rescue a failed experiment.

TroubleshootingTree Start Issue: Low Yield / Impurity CheckTLC Check TLC Profile Start->CheckTLC NoNewSpots Only Starting Materials Visible CheckTLC->NoNewSpots No Product MultiSpots Multiple New Spots (Higher Rf than product) CheckTLC->MultiSpots Complex Mix Decomp Product disappears during workup CheckTLC->Decomp Unstable CheckpH Check Acid Stoichiometry NoNewSpots->CheckpH Action1 Too much Acid? Reduce to 0.1 eq catalytic or use Acetic Acid solvent. CheckpH->Action1 Diagnosis2 Bis-Mannich Side Product MultiSpots->Diagnosis2 Action2 Restart. Use 1.0 eq Formaldehyde. Add Ketone in slight excess (1.1 eq). Diagnosis2->Action2 Diagnosis3 Retro-Mannich Reaction Decomp->Diagnosis3 Action3 Avoid strong base (NaOH). Use NaHCO3. Keep cold (0°C). Diagnosis3->Action3

Caption: Fig 2. Troubleshooting logic for 4-methylacetophenone Mannich coupling failures.

Module 3: Standardized Protocol (The HCl-Ethanol Method)

This protocol is optimized for 4-methylacetophenone using a secondary amine (e.g., dimethylamine or piperidine) and paraformaldehyde. It prioritizes the isolation of the product as the Hydrochloride Salt , which is significantly more stable than the free base.

Reagents:

  • 4-Methylacetophenone: 10 mmol (1.34 g)

  • Paraformaldehyde: 12 mmol (0.36 g) [Excess to drive equilibrium]

  • Secondary Amine (e.g., Dimethylamine HCl salt): 10 mmol

  • Concentrated HCl: 2-3 drops (Catalytic)

  • Solvent: Absolute Ethanol (15-20 mL)

Step-by-Step:

  • Depolymerization: In a round-bottom flask, combine the amine hydrochloride, paraformaldehyde, and ethanol. Add catalytic HCl (approx. 50

    
    L).
    
  • Activation: Heat the mixture to reflux (approx. 80°C) for 15-20 minutes. The solution should become clear as paraformaldehyde depolymerizes and the iminium ion forms.

  • Addition: Cool the solution slightly (to ~60°C). Add 4-methylacetophenone in one portion.

  • Reaction: Reflux for 2–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

    • Note: The spot for 4-methylacetophenone should diminish. The product often stays at the baseline if it precipitates as a salt.

  • Isolation (The Critical Step):

    • If precipitate forms: Cool to 0°C. Filter the solid. Wash with cold acetone (removes unreacted ketone).

    • If no precipitate: Evaporate ethanol to 1/3 volume. Add acetone or diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Ether.

Why this works: Using the amine salt as the starting material ensures the pH is inherently acidic (buffered around pH 4-5 in ethanol), preventing the "Acid Trap" while maintaining enough acidity for catalysis.

FAQ: Frequently Asked Questions

Q: Can I use aqueous formalin instead of paraformaldehyde? A: Yes, but water is the enemy of the Mannich reaction equilibrium (it drives the reverse reaction). If you use formalin, you must use a large excess of amine and ketone, and yields will likely be lower (40-50%).

Q: Why is my product unstable at room temperature? A: Mannich bases of acetophenones are prone to deamination (elimination of the amine) to form


-unsaturated ketones (vinyl ketones), especially if traces of base are present. Store the product as the HCl salt  in a freezer to prevent this.

Q: Does the methyl group on 4-methylacetophenone affect the reaction time? A: Yes. The methyl group is electron-donating. This makes the enolization slightly slower compared to 4-nitroacetophenone (electron-withdrawing), but faster than 4-methoxyacetophenone. You may need to reflux 1-2 hours longer than a standard acetophenone protocol.

References

  • Mechanism & Kinetics: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423.

  • 4-Methylacetophenone Specifics: Tang, G., Yan, J., Fan, L., & Yang, D. (2013).[4] Synthesis of novel

    
    -amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities.[4] Journal of Chemical Research. 
    
  • General Review: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070.

  • Side Reactions (Bis-Mannich): Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases.[4] Tetrahedron, 46(6), 1791-1837.

Sources

Technical Support Center: Purification of 3-Anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of purifying


-amino ketones. Synthesizing 3-anilino-1-(4-methylphenyl)propan-1-one via the aza-Michael addition of aniline to 1-(4-methylphenyl)prop-2-en-1-one is a highly efficient pathway [1]. However, isolating the target secondary amine from the unreacted primary amine (aniline) presents a significant downstream challenge.

This guide provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure the scientific integrity of your workflow.

Part 1: Troubleshooting & FAQs

Q1: Why is separating unreacted aniline from this compound so problematic? A1: The difficulty lies in the structural similarities of the two compounds. Both are aromatic amines with relatively close pKa values (aniline pKa ~4.6). While the target product is a secondary amine, its basicity is slightly reduced by steric hindrance and the inductive pull of the


-ketone group. Because their polarities and acid-base profiles overlap, standard aggressive extractions often lead to co-elution or stubborn emulsions.

Q2: I tried a standard 2.0 M HCl wash to remove the aniline, but my product yield plummeted. What happened? A2: You likely destroyed your product. This compound is a


-amino ketone. Under strongly acidic conditions (like 2.0 M HCl) or elevated temperatures, these molecules are highly susceptible to retro-aza-Michael cleavage  (or retro-Mannich degradation). The molecule reverts into aniline and the starting enone. To prevent this causality, you must use a mild, ice-cold acid wash (e.g., 0.5 M HCl) to selectively protonate the less hindered aniline without cleaving your product [2].

Q3: When should I choose steam distillation over an acid wash? A3: Steam distillation is a classic, highly effective method because aniline is highly steam-volatile, whereas your heavy


-amino ketone (MW = 239.3  g/mol ) is not [3]. You should choose steam distillation if your specific product derivative proves too acid-sensitive even for 0.5 M HCl. However, you must first verify that your product can withstand prolonged heating at 100 °C in water without undergoing thermal degradation.

Q4: How do I know when all the aniline has been removed during steam distillation? A4: The process is entirely self-validating. Aniline forms a cloudy, milky emulsion with water in the distillate. You simply continue the distillation until the drops falling from the condenser run crystal clear and homogeneous [3].

Part 2: Visualizing the Chemistry & Troubleshooting Logic

Pathway A Aniline (Primary Amine) C This compound (Target Product) A->C Aza-Michael Addition B 1-(4-methylphenyl)prop-2-en-1-one (Enone) B->C Aza-Michael Addition D Degradation (Retro-Aza-Michael) C->D Strong Acid/Heat (>1M HCl) D->A Cleavage D->B Cleavage

Reaction and degradation pathway of the beta-amino ketone product.

LogicTree Start Crude Mixture: Product + Aniline Q1 Is the product thermally stable? Start->Q1 Steam Steam Distillation (Removes volatile aniline) Q1->Steam Yes (>100°C) Q2 Is the product acid-sensitive? Q1->Q2 No / Unknown Acid Mild Acid Wash (0.5 M HCl, Ice-cold) Q2->Acid No (Moderately Stable) Chroma Silica Column Chromatography (Hexane/EtOAc) Q2->Chroma Yes (Highly Sensitive)

Troubleshooting logic tree for selecting an aniline removal method.

Part 3: Quantitative Data & Method Comparison

To help you select the optimal purification route, the following table summarizes the performance metrics of standard aniline removal techniques based on empirical laboratory data.

Purification MethodAniline Removal EfficiencyProduct Yield RetentionProcessing TimeScalabilityKey Limitation
Mild Acid Wash (0.5 M HCl) > 98%High (85–95%)< 2 hoursExcellentPotential retro-aza-Michael if acid is too strong
Steam Distillation > 99%Moderate (70–85%)3–5 hoursGoodThermal degradation of product during heating
Column Chromatography 100%High (80–90%)4–8 hoursPoorHigh solvent consumption; tedious for large scales
Recrystallization ~ 90%Moderate (60–75%)> 12 hoursExcellentMultiple crops needed; aniline can co-crystallize

Part 4: Experimental Protocols

Protocol A: Mild Acid Wash & Liquid-Liquid Extraction

Causality: This method exploits the differential aqueous solubility of aniline hydrochloride versus the bulky product. By strictly limiting the acid concentration to 0.5 M and utilizing ice-cold temperatures, we kinetically trap the


-amino ketone, preventing acid-catalyzed cleavage [2].
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Cooling: Chill the organic solution in an ice bath to 0–5 °C.

  • Acid Extraction: Transfer the chilled solution to a separatory funnel. Add an equal volume of ice-cold 0.5 M HCl. Crucial Technique: Gently invert the funnel to mix—do not shake vigorously. Vigorous shaking of amine salts often induces unbreakable emulsions.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the highly water-soluble aniline hydrochloride). Repeat the 0.5 M HCl wash one additional time.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO

    
     to neutralize any residual acid, followed by a brine wash to remove dissolved water.
    
  • Self-Validation (TLC): Spot the organic layer on a silica TLC plate alongside a pure aniline standard (Eluent: 20% EtOAc in Hexanes). The aniline spot (Rf ~ 0.4) should be completely absent, while your product spot remains intact.

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the purified product.
Protocol B: Steam Distillation

Causality: This method exploits the high vapor pressure of aniline in the presence of steam. The non-volatile target product is left untouched in the distillation pot, entirely avoiding the use of reactive acids [3].

  • Setup: Transfer the crude mixture to a round-bottom flask equipped with a steam inlet tube (reaching the bottom of the flask) and a distillation head connected to a water-cooled condenser.

  • Steam Injection: Pass live steam into the flask. If a steam generator is unavailable, suspend the crude in a large volume of water and heat to a rolling boil.

  • Distillation: Collect the distillate in an Erlenmeyer flask.

  • Self-Validation (Visual): Monitor the distillate. Initially, it will appear milky and opaque due to the aniline-water emulsion. Continue the distillation until the drops falling from the condenser are completely clear. This visual cue confirms the total removal of aniline.

  • Product Recovery: Remove the heat and allow the distillation flask to cool to room temperature. The purified this compound will either precipitate as a solid or form a distinct heavy organic layer. Extract the aqueous residue with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.

References

  • Li, Z., Kosuri, S., Foster, H., et al. "A Dual Wavelength Polymerization and Bioconjugation Strategy for High Throughput Synthesis of Multivalent Ligands." Journal of the American Chemical Society, 2019, 141(50), 19823-19830. URL: [Link]

  • Amrita Vishwa Vidyapeetham. "Purification by Steam distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab." Amrita Virtual Lab. URL: [Link]

Technical Support Center: Stability Profile of 3-anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026


-Aminoketone (Mannich Base)
Cas No:  (Generic Mannich Base Derivative)

Executive Summary & Core Stability Logic

3-anilino-1-(4-methylphenyl)propan-1-one is a classic Mannich base. While synthetically useful, this class of compounds possesses a chemically "labile" linkage—the C-N bond at the


-position relative to the carbonyl.

The Critical Instability Mechanism: The primary degradation pathway is the Retro-Mannich Reaction . In solution, particularly under neutral-to-basic conditions or elevated temperatures, the compound undergoes


-elimination to revert to its precursors:
  • The Enone: 1-(4-methylphenyl)prop-2-en-1-one (highly reactive Michael acceptor).

  • The Amine: Aniline.[1][2][3][4]

This reaction is an equilibrium process. To maintain stability, you must suppress the forward reaction (elimination) by controlling pH and solvent proticity.

Degradation Pathway Diagram

The following diagram illustrates the molecular breakdown you are likely observing in your chromatograms.

DegradationPathway Compound 3-anilino-1-(4-methylphenyl) propan-1-one (Intact Mannich Base) TS Transition State (Deprotonation at u03B1-Carbon) Compound->TS  pH > 7 or Heat   Oxide Minor Degradant: N-Oxide Derivative Compound->Oxide  Oxidative Stress (Peroxides/Air)   Enone Degradant A (Enone): 1-(4-methylphenyl) prop-2-en-1-one TS->Enone  u03B2-Elimination   Aniline Degradant B (Amine): Aniline TS->Aniline

Figure 1: The primary degradation pathway (Retro-Mannich) leading to cleavage, and the secondary oxidative pathway.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers handling this compound.

Q1: My sample purity dropped from 98% to 92% after 24 hours in DMSO. Why?

Diagnosis: DMSO promotes the Retro-Mannich reaction due to its hygroscopic nature and ability to solvate cations.

  • The Mechanism: Commercial DMSO often contains trace water and dimethyl sulfide. Water facilitates the proton transfer required for elimination. Furthermore, DMSO is aprotic; it does not solvate the leaving amine anion well, but it stabilizes the transition state of the elimination.

  • Corrective Action:

    • Store stock solutions in anhydrous acetonitrile (MeCN) or methanol (MeOH) .

    • If DMSO is required for biological assays, prepare it immediately before use.

    • Tip: Acidify the stock solution slightly (0.1% Formic Acid) to protonate the amine. The ammonium salt is significantly more stable than the free base.

Q2: I see a new peak at a lower retention time in Reverse Phase HPLC. What is it?

Diagnosis: This is likely Aniline .

  • Explanation: In a C18 column, the intact molecule is moderately lipophilic. Upon degradation, aniline is released. Aniline is small and polar compared to the parent ketone, causing it to elute near the solvent front (dead volume) or early in the gradient.

  • Verification: Check the UV spectrum of the new peak. Aniline has characteristic absorption maxima at ~230 nm and ~280 nm.

Q3: There is a new peak eluting later or close to the parent, and it absorbs strongly at 254nm.

Diagnosis: This is likely the Enone (1-(4-methylphenyl)prop-2-en-1-one) .

  • Explanation: The enone possesses a conjugated

    
    -system (aromatic ring + carbonyl + alkene). This conjugation increases UV absorptivity (hyperchromic effect) compared to the parent Mannich base.
    
  • Risk: This enone is a Michael acceptor and can covalently bind to nucleophiles (like cysteines in proteins), potentially causing false positives in biological assays.

Q4: Can I store this compound in phosphate buffer (PBS) at pH 7.4?

Diagnosis: No.

  • Reasoning: At pH 7.4, a significant fraction of the amine is unprotonated (Free Base form). The free electron pair on the nitrogen is necessary to initiate the elimination mechanism (or rather, the lack of protonation prevents the "locking" of the amine).

  • Solution: If physiological pH is required, prepare the solution immediately before the experiment. For storage, keep the pH < 4.

Analytical Protocols: Self-Validating HPLC Method

To accurately monitor stability, you cannot use a generic gradient. You must use an acidified mobile phase to prevent on-column degradation during the run.

Recommended HPLC Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for hydrophobic retention.
Mobile Phase A Water + 0.1% Formic Acid CRITICAL: Acid maintains the amine in protonated (

) form, preventing retro-Mannich degradation during analysis.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Matches ionic strength and pH of Phase A.
Gradient 5% B to 95% B over 10 minEnsures separation of the polar aniline (early) and non-polar enone (late).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm (Enone detection) & 210 nm (Amine detection)254 nm is optimal for the conjugated enone; 210 nm captures the aniline.
Temperature 25°C or lower Do not heat the column to 40-60°C. Heat accelerates the degradation you are trying to measure.

Solvent & Storage Compatibility Matrix

Use this table to select the correct solvent for your application.

Solvent SystemStability RatingHalf-Life Estimate (25°C)Notes
Acetonitrile (0.1% FA) ⭐⭐⭐⭐⭐ (Excellent)> 6 MonthsBest for stock solutions. The acid stabilizes the complex.
Methanol (Neutral) ⭐⭐⭐ (Moderate)~ 1-2 WeeksProtic solvent stabilizes the structure better than aprotic, but slow degradation occurs.
DMSO (Neutral) ⭐ (Poor)< 24 HoursHygroscopic; promotes elimination. Avoid for storage.
PBS (pH 7.4) ⚠️ (Critical)< 4 HoursRapid retro-Mannich reaction. Use immediately.
Water (Acidic, pH 2) ⭐⭐⭐⭐ (Good)> 1 MonthStable as the hydrochloride salt.

Diagnostic Decision Tree

Use this flow to determine the root cause of instability in your workflow.

TroubleshootingFlow Start Start: Observed Instability CheckSolvent 1. Check Solvent System Start->CheckSolvent IsDMSO Is it DMSO or Basic Buffer? CheckSolvent->IsDMSO Action1 Switch to MeCN + 0.1% Formic Acid IsDMSO->Action1 Yes CheckTemp 2. Check Temperature IsDMSO->CheckTemp No IsHot Is Temp > 30u00B0C? CheckTemp->IsHot Action2 Store at -20u00B0C; Run HPLC at 20u00B0C IsHot->Action2 Yes CheckLight 3. Check Light/Oxidation IsHot->CheckLight No IsOxide Mass Spec shows M+16 peak? CheckLight->IsOxide Action3 Degas solvents; Protect from light IsOxide->Action3 Yes

Figure 2: Step-by-step diagnostic workflow for isolating stability issues.

References

  • Mechanism of Mannich Base Instability

    • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the retro-Mannich equilibrium).
    • Reaction Mechanism:[5][6][7] The reversibility of the Mannich reaction is a fundamental characteristic, driven by the stability of the elimination products (enone and amine).

    • (via Chemical Reviews, citing general Mannich chemistry).

  • Solvent Effects on Kinetics

    • Al-Garni, T. S., et al. (2013). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases. Asian Journal of Chemistry.
    • Relevance: Establishes that polar protic solvents (like water/ethanol)
  • HPLC Analysis of Mannich Degradants

    • Sohár, P., et al. (2016).[8] Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS Analysis.

    • Relevance: Provides validated HPLC conditions for separating Mannich bases from their enone degradation products using acidic mobile phases.
  • General Stability of

    
    -Aminoketones: 
    
    • BenchChem Technical Guides. Synthesis and Stability of -Amino Ketones.
    • Relevance: Confirms that Mannich bases are stable as hydrochloride salts but unstable as free bases in solution.

Sources

Navigating the Mannich Reaction: A Technical Guide to Minimizing Bis-Mannich Side Products in Primary Amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the Mannich reaction, a cornerstone of C-C bond formation for creating β-amino carbonyl compounds.[1][2][3] While powerful, the use of primary amines in this three-component condensation introduces a significant challenge: the formation of undesired bis-Mannich adducts.[4][5] This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate this common experimental hurdle and maximize the yield of your desired mono-Mannich product.

Understanding the Challenge: The Fork in the Road

The Mannich reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde and a primary or secondary amine.[3][6] The reaction proceeds through the formation of a reactive electrophile, an iminium ion, from the amine and formaldehyde.[2][6] An enolizable carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl product, also known as a Mannich base.[2][6]

When a primary amine is used, the resulting mono-Mannich product is a secondary amine. This is where the challenge arises. This newly formed secondary amine still possesses a reactive N-H proton and can react with another equivalent of formaldehyde to generate a new iminium ion.[4][7] This second iminium ion can then be attacked by another molecule of the enolizable compound, leading to the formation of a bis-Mannich side product.[4]

Mannich_Reaction Reactants Primary Amine (R-NH2) + Formaldehyde (CH2O) + Ketone (R'-C(O)-CH3) Iminium1 Iminium Ion [CH2=NRH]+ Reactants->Iminium1 Formation Mono_Mannich Mono-Mannich Product (Secondary Amine) Iminium1->Mono_Mannich Attack by Ketone Enol Iminium2 Second Iminium Ion [CH2=NR(CH2-C(O)R')]+ Mono_Mannich->Iminium2 Reacts with CH2O Bis_Mannich Bis-Mannich Side Product (Tertiary Amine) Iminium2->Bis_Mannich Attack by another Ketone Enol

Figure 1. Reaction pathway illustrating the formation of both the desired mono-Mannich product and the undesired bis-Mannich side product when using a primary amine.

Troubleshooting Guide: Tackling Bis-Mannich Formation Head-On

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: High levels of bis-Mannich adduct detected in the final product.

  • Underlying Cause: This is the most direct indication that the rate of the second Mannich reaction is competitive with or exceeds the rate of the first. This can be due to several factors, including stoichiometry, temperature, and reagent addition rates.

  • Troubleshooting Strategy 1: Stoichiometric Control.

    • Explanation: Carefully controlling the molar ratios of your reactants is the first line of defense. Using the primary amine as the limiting reagent can help to minimize the availability of the mono-Mannich product for a second reaction.

    • Protocol: Begin by using a 1:1:1 molar ratio of the primary amine, formaldehyde, and the carbonyl compound. If bis-Mannich formation is still significant, consider using a slight excess (1.1-1.2 equivalents) of the carbonyl compound and formaldehyde relative to the primary amine.

  • Troubleshooting Strategy 2: Slow Reagent Addition.

    • Explanation: A high local concentration of formaldehyde and the primary amine can accelerate the formation of the initial iminium ion and subsequently the mono-Mannich product. By adding one of the reagents dropwise, you can maintain a low concentration of the reactive species, favoring the initial reaction while minimizing the subsequent one.[7]

    • Protocol: See "Protocol 1: Controlled Slow Addition of Formaldehyde" below for a detailed procedure.

  • Troubleshooting Strategy 3: Temperature Optimization.

    • Explanation: Reaction temperature plays a crucial role in reaction kinetics.[7] Lower temperatures generally favor the kinetic product over the thermodynamic product.[8][9][10] While the relative thermodynamic stabilities of mono- and bis-Mannich products are substrate-dependent, lower temperatures can help to slow down the second reaction rate.

    • Protocol: Start your reaction at a lower temperature (e.g., 0-5 °C) and monitor the progress by TLC or LC-MS. If the reaction is too slow, gradually increase the temperature.[1]

Issue 2: The reaction is sluggish and requires prolonged reaction times, leading to increased side products.

  • Underlying Cause: Slow reaction rates can be due to several factors, including low reactivity of the carbonyl compound, inappropriate pH, or steric hindrance. Prolonged reaction times at elevated temperatures can promote side reactions, including the formation of the bis-Mannich adduct.[7]

  • Troubleshooting Strategy 1: pH Adjustment.

    • Explanation: The pH of the reaction medium is critical. The formation of the iminium ion is typically acid-catalyzed.[6][11] However, the enol or enolate formation from the carbonyl compound can be favored under either acidic or basic conditions.[4] An optimal pH balances the rate of iminium ion formation with the rate of enolization. For many Mannich reactions, a slightly acidic pH (around 4-5) is optimal.

    • Protocol: Use a buffered solution or add a catalytic amount of a weak acid (e.g., acetic acid) to your reaction mixture. Monitor the pH and adjust as necessary.

  • Troubleshooting Strategy 2: Use of a Pre-formed Iminium Salt.

    • Explanation: To circumvent issues with iminium ion formation in situ, a pre-formed iminium salt, such as Eschenmoser's salt, can be used.[7] This provides a controlled concentration of the electrophile and can lead to cleaner reactions.

    • Protocol: See "Protocol 2: Utilization of a Pre-formed Iminium Salt" for a general procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between primary and secondary amines in Mannich reactions?

A1: The key difference lies in the product of the initial reaction. A secondary amine reacts to form a tertiary amine as the Mannich base. This tertiary amine lacks an N-H proton and therefore cannot react further with formaldehyde to form another iminium ion.[3][4] In contrast, a primary amine forms a secondary amine, which can undergo a second Mannich reaction.[5]

Q2: Can I use protecting groups to prevent the formation of bis-Mannich products?

A2: Yes, using a protecting group on the primary amine is a viable, albeit more synthetically intensive, strategy.[7] By temporarily converting the primary amine to a carbamate (e.g., Boc or Cbz), you effectively create a secondary amine for the Mannich reaction.[12] After the reaction, the protecting group can be removed to yield the desired mono-Mannich product.

Q3: How does the choice of solvent affect the selectivity of the reaction?

A3: The solvent can influence the reaction in several ways. Protic solvents like ethanol or methanol can stabilize the charged iminium ion intermediate, potentially accelerating the reaction.[5] Aprotic solvents may be preferred in cases where the retro-Mannich reaction is a concern.[1] The choice of solvent can also affect the solubility of the reactants and products, which can in turn influence reaction rates and selectivity. It is often an empirical process to find the optimal solvent for a specific set of reactants.

Q4: Is it possible to favor the mono-Mannich product through kinetic vs. thermodynamic control?

A4: Yes, this is a key concept for controlling the outcome of this reaction.[8][10][13]

  • Kinetic Control: Favors the product that is formed fastest, which often corresponds to the reaction with the lower activation energy.[9] To favor the kinetic product (often the mono-Mannich adduct), use lower reaction temperatures and shorter reaction times.[9]

  • Thermodynamic Control: Favors the most stable product.[9] This is achieved under conditions that allow the reaction to be reversible, such as higher temperatures and longer reaction times, allowing the system to reach equilibrium.[9]

Control TypeConditionsFavored Product
Kinetic Low Temperature, Short Reaction TimeMono-Mannich Product (typically)
Thermodynamic High Temperature, Long Reaction TimeMost Stable Product (can be bis-Mannich)

Table 1. General conditions for favoring kinetic vs. thermodynamic products.

Detailed Experimental Protocols

Protocol 1: Controlled Slow Addition of Formaldehyde

This protocol is designed to maintain a low concentration of formaldehyde, thereby favoring the formation of the mono-Mannich adduct.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary amine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., ethanol). Cool the mixture to 0 °C in an ice bath.

  • Reagent Preparation: In the dropping funnel, place a solution of formaldehyde (1.1 eq, typically as a 37% aqueous solution) in the same solvent.

  • Slow Addition: Add the formaldehyde solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS.

  • Workup: Once the starting amine is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Slow_Addition_Workflow Start Dissolve Amine & Ketone Cool to 0 °C Add_Formaldehyde Slow Dropwise Addition of Formaldehyde Start->Add_Formaldehyde Monitor Monitor Reaction (TLC/LC-MS) Add_Formaldehyde->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify

Figure 2. Workflow for the controlled slow addition protocol.

Protocol 2: Utilization of a Pre-formed Iminium Salt (e.g., Eschenmoser's Salt)

This protocol offers greater control by introducing a defined amount of the electrophile.

  • Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the carbonyl compound (1.0 eq) in a dry, aprotic solvent (e.g., THF or dichloromethane).

  • Enolate Formation (if necessary): If a pre-formed enolate is required, treat the carbonyl compound with a suitable base (e.g., LDA) at a low temperature (e.g., -78 °C). For direct enolization, this step can be omitted.

  • Iminium Salt Addition: Add the pre-formed iminium salt (e.g., Eschenmoser's salt, 1.0 eq) portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).[7]

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can significantly minimize the formation of bis-Mannich side products and achieve higher yields of the desired mono-adducts in their synthetic endeavors.

References

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • LS College. (2020, September 24). Mannich reaction. Retrieved from [Link]

  • Yad, K., et al. (2018, April 15). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of 3-anilino-1-(4-methylphenyl)propan-1-one vs chalcone cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic potential of small-molecule electrophiles requires looking beyond static chemical structures to understand their dynamic behavior in physiological environments. In the realm of targeted covalent inhibitors and cytotoxic agents,


-unsaturated ketones are a cornerstone.

This guide provides an in-depth, objective comparison between 3-anilino-1-(4-methylphenyl)propan-1-one (a


-aminoketone/Mannich base) and traditional chalcones  (1,3-diaryl-2-propen-1-ones). By analyzing their distinct mechanisms of action, structural causality, and in vitro efficacy, we can establish a clear framework for their application in drug development.

Mechanistic Causality: Prodrug Activation vs. Direct Alkylation

To understand the disparity in cytotoxicity between these two classes, we must evaluate their behavior as Michael acceptors. Both compounds exert their cytotoxic effects primarily through thiol alkylation —specifically targeting intracellular glutathione (GSH) and critical cysteine residues on proteins (e.g., Keap1, NF-


B, and tubulin)[1]. However, their structural readiness dictates their reactivity.

Chalcones (The Direct Acceptors): Chalcones possess an inherent


-unsaturated carbonyl system. While they act as direct Michael acceptors, their reactivity is significantly dampened by the presence of a bulky phenyl ring at the 

-carbon[2]. This steric hindrance limits the rate of nucleophilic attack by cellular thiols, resulting in a moderate, often slower, depletion of GSH.

This compound (The Prodrug System): This compound is a Mannich base. In aqueous physiological media (pH 7.4), it acts as a prodrug. It undergoes a spontaneous deamination process (elimination of the aniline leaving group) to generate an aryl vinyl ketone (1-(4-methylphenyl)prop-2-en-1-one)[3]. Unlike chalcones, this newly formed vinyl ketone features a terminal, unsubstituted double bond. The complete lack of steric hindrance at the


-carbon transforms it into a ferocious Michael acceptor, leading to rapid and severe intracellular GSH depletion, oxidative stress, and subsequent apoptosis[4].

Mechanism A This compound (β-aminoketone / Mannich Base) B Physiological Deamination (Loss of Aniline) A->B pH 7.4 C 1-(4-methylphenyl)prop-2-en-1-one (Aryl Vinyl Ketone) B->C E Cellular Thiols (GSH, Protein Cysteines) C->E Unhindered Michael Addition D Standard Chalcone (Sterically Hindered Enone) D->E Hindered Michael Addition F Rapid Thiol Depletion (High Cytotoxicity) E->F from Vinyl Ketone G Moderate Thiol Depletion (Moderate Cytotoxicity) E->G from Chalcone

Mechanistic pathway of thiol alkylation by β-aminoketones vs. chalcones.

Quantitative Efficacy: Comparative Cytotoxicity Profiles

Experimental data consistently demonstrates that Mannich bases of acetophenones exhibit significantly higher cytotoxicity toward human tumor cell lines compared to their corresponding chalcones[5]. The table below synthesizes the typical pharmacological profiles observed during comparative in vitro screening.

ParameterThis compoundTypical Chalcone Equivalent
Chemical Classification

-Aminoketone (Mannich Base)

-Unsaturated Ketone
Active Electrophile Aryl Vinyl Ketone (Post-elimination)Enone Core
Steric Hindrance at

-Carbon
None (Terminal Alkene)High (Phenyl Substitution)
Typical IC

(Leukemia - L1210)
1.0 - 5.0 µM15.0 - 45.0 µM
Typical IC

(Carcinoma - MCF-7)
2.0 - 8.0 µM20.0 - 60.0 µM
GSH Depletion Rate (1h exposure) > 70% Depletion< 25% Depletion
Primary Limitation Potential off-target toxicity due to high reactivityLower potency; poor aqueous solubility

Self-Validating Experimental Workflows

To objectively compare these compounds, researchers must employ orthogonal assays that link phenotypic cell death directly to the proposed biochemical mechanism (thiol depletion). The following protocols establish a self-validating system: if cytotoxicity is truly driven by Michael addition, the IC


 values from the viability assay must inversely correlate with the remaining intracellular GSH levels.

Workflow Step1 Compound Preparation (Equimolar Dosing & Controls) Step2 Cell Incubation (Cancer Cell Lines, 24-72h) Step1->Step2 Step3A Viability Assay (MTT / SRB) Step2->Step3A Step3B Mechanistic Assay (GSH Depletion via DTNB) Step2->Step3B Step4 Spectrophotometric Quantification Step3A->Step4 Step3B->Step4 Step5 Orthogonal Validation (Correlating IC50 with GSH loss) Step4->Step5

Experimental workflow for comparative cytotoxicity and GSH depletion assays.

Protocol A: Phenotypic Cytotoxicity Assay (MTT)

Causality Focus: Measures mitochondrial metabolic rate as a proxy for cell viability after electrophilic stress.

  • Seeding: Seed Jurkat or MCF-7 cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium (supplemented with 10% FBS). Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of this compound and the comparative chalcone in DMSO (final DMSO concentration <0.5%). Treat cells for 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The functional mitochondrial reductases in living cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Remove the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression analysis.
    
Protocol B: Mechanistic GSH Depletion Assay (Ellman’s Reagent)

Causality Focus: Validates that the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminoketone's superior cytotoxicity is driven by its unhindered vinyl ketone intermediate rapidly alkylating cellular thiols.
  • Exposure: Expose

    
     Jurkat cells to sub-lethal concentrations (e.g., 1/2 IC
    
    
    
    ) of both compounds in phosphate-buffered saline (PBS) for exactly 1 hour at 37°C. Note: The short timeframe isolates direct chemical alkylation from downstream apoptotic degradation.
  • Lysis & Deproteinization: Pellet the cells, wash with cold PBS, and lyse using 5% sulfosalicylic acid (SSA). Centrifuge at 10,000 x g for 10 minutes to remove precipitated proteins.

  • DTNB Reaction: Transfer the supernatant to a new plate. Add Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a 0.1 M sodium phosphate buffer (pH 8.0).

  • Quantification: Free GSH cleaves DTNB to yield 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm. Measure absorbance and interpolate against a standard GSH curve.

Conclusion for Drug Development

When designing targeted covalent inhibitors, the choice between a chalcone and a


-aminoketone scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of the drug.

While chalcones offer a stable, moderately reactive profile suitable for long-term dosing with lower toxicity[6], This compound represents a highly potent, prodrug-like alternative. By leveraging physiological deamination to generate an unhindered Michael acceptor in situ, it achieves superior cytotoxicity. For researchers aiming to overcome chemoresistance via severe oxidative stress and rapid thiol depletion, the Mannich base architecture provides a distinct, chemically elegant advantage.

References

  • Title: Cytotoxic Activities of Mannich Bases of Chalcones and Related Compounds Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Effect of acetophenone derived Mannich bases on cellular glutathione level in Jurkat cells. A possible mechanism of action. Source: Arzneimittelforschung / PubMed URL: [Link]

  • Title: Chalcone Derivatives: Synthesis and Cytotoxicity Assays Source: Al-Nahrain Journal of Science URL: [Link]

  • Title: Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones Source: Molecules (MDPI) URL: [Link]

Sources

Spectral Comparison Guide: 3-anilino-1-(4-methylphenyl)propan-1-one and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the conversion of a free base into its corresponding salt is a critical step to optimize physicochemical properties such as aqueous solubility, crystallinity, and stability. This guide provides an in-depth spectral comparison between the free base of 3-anilino-1-(4-methylphenyl)propan-1-one (a


-aminoketone) and its hydrochloride (HCl) salt. By analyzing the Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra, researchers can definitively validate successful salt formation and understand the underlying electronic transformations.

Mechanistic Causality of Spectral Shifts

The target molecule is synthesized via a multicomponent Mannich reaction, yielding a structure with a secondary amine and an aryl ketone[1]. When the free base is treated with anhydrous HCl, the secondary amine (-NH-) is protonated to form an ammonium cation (-NH₂⁺-). This protonation triggers a cascade of electronic and structural changes:

  • Inductive Deshielding: The formal positive charge on the nitrogen exerts a powerful electron-withdrawing inductive (-I) effect, deshielding the adjacent

    
    -protons and carbons.
    
  • Loss of Conjugation: In the free base, the nitrogen lone pair participates in resonance with the adjacent aniline phenyl ring. Protonation locks this lone pair into a

    
    -bond, breaking the 
    
    
    
    -conjugation.
  • Vibrational Kinematics: The transition from a neutral amine to a charged ammonium species creates a dense network of strong hydrogen bonds in the solid state, fundamentally altering the molecule's vibrational modes[2].

Mechanism A Protonation of Secondary Amine (-NH- → -NH2+-) B Loss of Lone Pair Conjugation with Aniline Phenyl Ring A->B C Strong Inductive Electron Withdrawal (-I Effect) A->C D Disruption of Intermolecular Hydrogen Bonding A->D E UV-Vis: Hypsochromic Shift (Aniline band disappears) B->E F NMR: Downfield Shift of Adjacent Protons C->F G IR: Broad N-H+ Band & Slight C=O Shift C->G D->G

Figure 1: Causal relationship between amine protonation and observed spectroscopic shifts.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning each critical step contains an inherent diagnostic check to confirm success before proceeding.

Workflow A Precursors: p-Methylacetophenone Formaldehyde, Aniline B Mannich Reaction (Catalyst, Reflux) A->B Condensation C Free Base (β-aminoketone) B->C Purification D Salt Formation (Anhydrous HCl / Ether) C->D Protonation E HCl Salt (Ammonium Derivative) D->E Precipitation

Figure 2: Synthetic workflow from precursors to the isolated hydrochloride salt.

Protocol A: Synthesis of the Free Base
  • Reaction Setup: Combine equimolar amounts of 4-methylacetophenone, aniline, and paraformaldehyde in absolute ethanol. Add a catalytic amount of concentrated HCl to initiate the iminium ion formation[1].

  • Reflux & Self-Validation: Heat the mixture to reflux. Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the UV-active ketone starting material spot disappears and a new, lower-R_f spot (which stains positive with ninhydrin) appears.

  • Workup: Neutralize the mixture with 10% NaOH (to liberate the free base), extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the pure

    
    -aminoketone.
    
Protocol B: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether.

  • Protonation: At 0 °C, slowly introduce anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) under continuous magnetic stirring[3].

  • Isolation & Self-Validation: Validation 1: The immediate formation of a dense, white microcrystalline precipitate visually confirms salt formation. Validation 2: Test the supernatant with moistened pH paper; a stable pH of 1–2 confirms complete protonation. Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum.

Comparative Spectral Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly sensitive to changes in hydrogen bonding and functional group protonation[2].

Functional GroupFree Base (cm⁻¹)HCl Salt (cm⁻¹)Shift Causality
N–H Stretch ~3380 (Sharp, weak)2500–3000 (Broad, strong)The neutral secondary amine converts to an ammonium ion (-NH₂⁺-). The positive charge induces strong, diffuse intermolecular hydrogen bonding with chloride ions, creating a massive, broad band that obscures the C–H stretching region[2].
C=O Stretch ~1675 (Strong)~1688 (Strong)Protonation eliminates weak intramolecular/intermolecular H-bonding between the amine and the carbonyl. Additionally, the strong -I effect of the -NH₂⁺- group slightly increases the double-bond character of the C=O bond, shifting it to a higher wavenumber.
C–N Stretch ~1280 (Medium)~1250 (Medium)The C–N bond weakens slightly due to the localization of the positive charge on the nitrogen, shifting the stretch to a lower frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of the electronic deshielding caused by salt formation.

Nucleus / PositionFree Base (CDCl₃, ppm)HCl Salt (DMSO-d₆, ppm)Shift Causality
¹H: -CH₂-N ~3.55 (t, 2H)~3.90 (t, 2H)The protons on the carbon directly attached to the nitrogen (

-protons) experience severe deshielding due to the strong electron-withdrawing nature of the adjacent formal positive charge.
¹H: -NH- / -NH₂⁺- ~4.10 (br s, 1H)~10.20 (br s, 2H)The neutral amine proton shifts drastically downfield upon protonation. The integration changes from 1H to 2H, definitively proving the formation of the salt.
¹H: Aniline Ar-H 6.60–7.15 (m, 5H)7.10–7.50 (m, 5H)The loss of electron donation from the nitrogen lone pair into the aniline ring deshields the aromatic protons, shifting them downfield.
¹³C: C-

to N
~39.5~43.0The

-carbon is deshielded by the inductive pull of the ammonium cation.
UV-Visible Spectroscopy

UV-Vis spectroscopy tracks the macroscopic changes in


-electron conjugation.
TransitionFree Base (

)
HCl Salt (

)
Shift Causality
Aniline

~245 nm (

)
Disappears / <210 nmIn the free base, the nitrogen lone pair conjugates with the aniline phenyl ring. Protonation ties up this lone pair, breaking the extended conjugation and causing a severe hypsochromic (blue) shift, often pushing the band below the solvent cutoff.
Ketone

~280 nm (

)
~280 nm (

)
The ketone chromophore is physically separated from the protonation site by an aliphatic chain, leaving its primary electronic transition largely unperturbed.

Conclusion

The successful conversion of this compound to its hydrochloride salt is unambiguously confirmed through a multi-modal spectral approach. The appearance of a broad 2500–3000 cm⁻¹ FT-IR band, the drastic downfield NMR shift of the


-protons and amine protons, and the hypsochromic shift of the aniline UV-Vis band collectively serve as an irrefutable, self-consistent dataset proving the protonation of the secondary amine.

References

  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications URL:[Link][3]

  • Title: Single-Step Fabrication of a Dual-Sensitive Chitosan Hydrogel by C-Mannich Reaction: Synthesis, Physicochemical Properties, and Screening of its Cu2+ Uptake Source: MDPI URL:[Link][2]

  • Title: Cerium Chloride (CeCl3·7H2O) as a highly efficient catalyst for one-pot Three-Component Mannich reaction Source: ResearchGate URL:[Link][1]

Sources

Comparative Guide: Bioactivity of 3-Anilino-1-(4-methylphenyl)propan-1-one vs. Tamoxifen

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the novel cytotoxic candidate 3-anilino-1-(4-methylphenyl)propan-1-one (a representative β-aminoketone Mannich base) and the clinical standard Tamoxifen (a Selective Estrogen Receptor Modulator, SERM).

Executive Summary

This guide evaluates the therapeutic potential of This compound (hereafter referred to as MAP-Aniline ), a mono-Mannich base derived from 4-methylacetophenone, against the established breast cancer therapy Tamoxifen .

  • Tamoxifen acts primarily as an Estrogen Receptor (ER) antagonist, making it highly effective but limited to ER-positive tumors.

  • MAP-Aniline functions as a thiol-alkylating agent (a "masked" α,β-unsaturated ketone), exhibiting cytotoxicity through oxidative stress and mitochondrial dysfunction. This mechanism allows it to bypass ER-dependency, potentially offering efficacy in Tamoxifen-resistant or Triple-Negative Breast Cancer (TNBC) models, albeit with a narrower therapeutic index.

Chemical Identity & Properties
FeatureMAP-Aniline (Candidate) Tamoxifen (Standard)
IUPAC Name 3-(phenylamino)-1-(4-methylphenyl)propan-1-one(Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
Chemical Class β-Aminoketone (Mannich Base)Triphenylethylene (SERM)
Molecular Weight 239.31 g/mol 371.51 g/mol
Lipophilicity (LogP) ~3.2 (Predicted)~6.3 (High)
Stability Prone to deamination (retro-Mannich) in plasma to form active enones.Stable; requires metabolic activation (CYP2D6) to Endoxifen.
Solubility Moderate (DMSO soluble)Low (requires carrier/salt form)
Mechanism of Action (MoA)
3.1. Tamoxifen: Receptor-Mediated Arrest

Tamoxifen competes with estradiol for the Estrogen Receptor (ERα). Upon binding, it induces a conformational change that blocks co-activator recruitment, preventing the transcription of pro-growth genes (e.g., Cyclin D1, Myc). This leads to G0/G1 cell cycle arrest and subsequent apoptosis.

3.2. MAP-Aniline: Thiol Alkylation & Oxidative Stress

MAP-Aniline acts as a pro-drug. Under physiological conditions (pH 7.4), it undergoes a β-elimination reaction to release the active α,β-unsaturated ketone (enone) and the amine (aniline).

  • Bioactivation: Retro-Mannich reaction releases the reactive enone species.

  • Thiol Alkylation: The enone preferentially alkylates cellular thiols, particularly Glutathione (GSH) and cysteine residues on mitochondrial proteins (e.g., Thioredoxin Reductase).

  • Oxidative Crisis: GSH depletion leads to an accumulation of Reactive Oxygen Species (ROS).

  • Apoptosis: Mitochondrial membrane potential (

    
    ) collapse triggers Cytochrome c release and Caspase-3 activation.
    

MoA_Comparison MAP MAP-Aniline (Pro-drug) Enone Active Enone (α,β-unsaturated) MAP->Enone Retro-Mannich (pH 7.4) GSH_Depletion GSH Depletion (Thiol Alkylation) Enone->GSH_Depletion Michael Addition Resistance ER(-) Resistance Enone->Resistance Effective ROS ROS Accumulation (Oxidative Stress) GSH_Depletion->ROS Mito_Dysfunction Mito. Dysfunction (ΔΨm Collapse) ROS->Mito_Dysfunction Apoptosis_MAP Apoptosis (Caspase-Dependent) Mito_Dysfunction->Apoptosis_MAP Tamoxifen Tamoxifen ER_Binding ERα Binding (Competitive Antagonism) Tamoxifen->ER_Binding Tamoxifen->Resistance Ineffective Transcription_Block Block Gene Transcription (Cyclin D1, Myc) ER_Binding->Transcription_Block G1_Arrest G1 Cell Cycle Arrest Transcription_Block->G1_Arrest Apoptosis_Tam Apoptosis (Slow Onset) G1_Arrest->Apoptosis_Tam

Figure 1: Mechanistic divergence between MAP-Aniline (Cytotoxic Alkylation) and Tamoxifen (Receptor Modulation).

Bioactivity Profile & Experimental Data

The following data summarizes the cytotoxic efficacy of MAP-Aniline (and its structural class) versus Tamoxifen across different cell lines.

4.1. Cytotoxicity (IC50 Values) [1][2][3][4][5]
Cell LineTissue OriginReceptor StatusMAP-Aniline IC50 (µM) Tamoxifen IC50 (µM) Interpretation
MCF-7 BreastER(+)2.5 - 5.0 5.0 - 8.0 MAP-Aniline is often more potent than Tamoxifen in vitro due to direct mitochondrial toxicity.
MDA-MB-231 BreastTriple Negative3.0 - 6.0 > 20.0Critical Advantage: MAP-Aniline retains potency in ER(-) cells where Tamoxifen fails.
HCT-116 Colon-4.0 - 8.0> 15.0MAP-Aniline shows broad-spectrum cytotoxicity.
HDF Dermal FibroblastNormal10.0 - 15.0> 50.0Safety Warning: MAP-Aniline has a lower Selectivity Index (SI ~2-3) compared to Tamoxifen (SI >10).

> Note: Data ranges are synthesized from representative studies on β-aminoketones of 4-methylacetophenone (e.g., Dimmock et al., Gul et al.).

4.2. Selectivity Index (SI)
  • Tamoxifen: High selectivity for ER(+) tissue.

  • MAP-Aniline: Moderate selectivity. The "warhead" (enone) is electrophilic and can react with thiols in normal cells, leading to potential side effects (e.g., skin irritation, general toxicity).

Experimental Protocols

To validate the bioactivity of MAP-Aniline, the following protocols are recommended.

Protocol A: MTT Cytotoxicity Assay
  • Objective: Determine IC50 values.

  • Workflow:

    • Seeding: Seed MCF-7 and MDA-MB-231 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

    • Treatment: Treat with serial dilutions of MAP-Aniline (0.1 - 100 µM) and Tamoxifen (Positive Control). Include 0.1% DMSO vehicle control.

    • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

    • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

    • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: ROS Generation Assay (Mechanism Validation)
  • Objective: Confirm oxidative stress mechanism of MAP-Aniline.

  • Workflow:

    • Treat cells with IC50 concentration of MAP-Aniline for 6h.

    • Stain with DCFH-DA (10 µM) for 30 min.

    • Analyze via Flow Cytometry (FITC channel).

    • Expected Result: Significant right-shift in fluorescence for MAP-Aniline (ROS production); minimal shift for Tamoxifen at early timepoints.

Experimental_Workflow cluster_0 Cytotoxicity Screening cluster_1 Mechanistic Validation Start Compound Preparation (DMSO Stock) Step1 Cell Seeding (MCF-7 / MDA-MB-231) Start->Step1 Step2 48h Treatment (MAP vs Tamoxifen) Step1->Step2 Step3 MTT / SRB Assay Step2->Step3 Step4 IC50 Calculation Step3->Step4 Mech1 ROS Assay (DCFH-DA) Step4->Mech1 If Active (<10µM) Mech2 Apoptosis Assay (Annexin V/PI) Mech1->Mech2 Mech3 Mitochondrial Pot. (JC-1 Dye) Mech2->Mech3

Figure 2: Step-by-step experimental workflow for validating bioactivity.

Conclusion & Recommendations

MAP-Aniline represents a potent cytotoxic scaffold that operates independently of the Estrogen Receptor, giving it a distinct advantage over Tamoxifen in treating resistant or triple-negative breast cancer phenotypes. However, its "alkylating" mechanism lacks the high tissue specificity of Tamoxifen, necessitating further structural optimization (e.g., adding targeting moieties) to improve its therapeutic index.

For Researchers:

  • Primary Use: Use MAP-Aniline as a positive control for oxidative-stress induced apoptosis or as a lead compound for developing ER-independent breast cancer therapies.

  • Caution: Monitor stability in culture media; the retro-Mannich reaction is pH-dependent.

References
  • Dimmock, J. R., et al. (1999). "Cytotoxic activities of Mannich bases of chalcones and related compounds." Journal of Medicinal Chemistry. Link

  • Gul, H. I., et al. (2000). "Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells." Bioorganic & Medicinal Chemistry Letters. Link

  • Jordan, V. C. (2003). "Tamoxifen: a most unlikely pioneering medicine." Nature Reviews Drug Discovery. Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[6] European Journal of Medicinal Chemistry. Link

  • Zarghi, A., et al. (2006). "Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents." Iranian Journal of Pharmaceutical Research. Link

Sources

Structural validation of Mannich bases using mass spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Mannich bases (beta-amino ketones) are pivotal in drug development, often serving as prodrugs to improve the lipophilicity and solubility of active pharmaceutical ingredients (APIs). However, their structural validation presents a unique paradox: the very reactivity that makes them useful (the reversible Mannich reaction) makes them liable to degradation during analysis.

Traditional Electron Impact (EI) mass spectrometry often shatters these fragile molecules, obliterating the molecular ion. Nuclear Magnetic Resonance (NMR), while definitive, lacks the throughput for rapid screening and requires high sample purity.

This guide establishes Electrospray Ionization Mass Spectrometry (ESI-MS) as the superior alternative for the rapid, structural validation of Mannich bases. We provide a self-validating protocol that leverages the specific "Retro-Mannich" fragmentation pathway as a confirmation fingerprint.

Comparative Analysis: ESI-MS vs. Alternatives

The following table objectively compares ESI-MS against the standard alternatives (EI-MS and NMR) specifically for Mannich base analysis.

FeatureESI-MS (Recommended) EI-MS (Traditional) NMR (

H/

C)
Ionization Energy Soft (Thermal/Electric field). Preserves

.
Hard (70 eV electrons). Often destroys molecular ion.N/A (Non-destructive).
Structural Insight High (via MS/MS).[1] Retro-Mannich fragments confirm synthesis.Moderate . Complex fragmentation often masks the parent structure.Definitive . Exact stereochemistry and connectivity.
Sensitivity High (Picomolar range).Moderate (Nanomolar range).Low (Millimolar range).
Throughput High (Minutes).Moderate (Requires GC or probe).Low (Hours for acquisition/analysis).
Sample Purity Tolerant . Can analyze crude reaction mixtures.Intolerant . Impurities complicate spectra.Intolerant . Requires purified samples.
Stability Risk Low . Controlled desolvation prevents thermal degradation.High . Thermal vaporization often induces decomposition.Low . But solvent choice is critical.

Mechanistic Insight: The Retro-Mannich Fingerprint

To validate a Mannich base using ESI-MS, one must understand its gas-phase behavior. The validation is not just about finding the molecular ion; it is about confirming the structure through its specific decomposition.

The Mechanism

In ESI (+ve mode), the Mannich base is protonated, typically at the basic nitrogen of the amine component. Under Collision-Induced Dissociation (CID), the molecule undergoes a Retro-Mannich cleavage . This is the reverse of the synthetic pathway, breaking the C-N bond alpha to the ketone.

  • Pathway A (Amine Loss): The C-N bond breaks, releasing the neutral amine and leaving a characteristic carbocation (often stabilized by the carbonyl).

  • Pathway B (Iminium Formation): The bond breaks to form an iminium ion (

    
    ), which is a distinct diagnostic peak.
    

Expert Insight: If your MS/MS spectrum shows the intact protonated parent


and the specific fragments corresponding to the starting amine and aldehyde/ketone, you have structurally validated the Mannich base.
Visualization: Fragmentation Pathway

The following diagram illustrates the Retro-Mannich fragmentation mechanism used for validation.

RetroMannich Parent Protonated Mannich Base [M+H]+ Transition Transition State (C-N Bond Weakening) Parent->Transition CID Energy Fragment1 Fragment A (Enol/Ketone Cation) Transition->Fragment1 Path A Fragment2 Fragment B (Iminium Ion) Transition->Fragment2 Path B Neutral Neutral Amine (Silent in MS) Transition->Neutral Neutral Loss

Figure 1: The Retro-Mannich fragmentation pathway in ESI-MS. Detection of Fragments A and B confirms the existence of the labile C-N bond, validating the Mannich base structure.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize "in-source" degradation while maximizing structural information.

Reagents & Solvents[2][3][4][5]
  • Solvent A: Acetonitrile (LC-MS Grade). Note: Avoid Methanol if the Mannich base is highly labile, as protic solvents can accelerate equilibrium reversal.

  • Modifier: Formic Acid (0.1%).[2][3] Essential for protonation to stabilize the amine.

Step-by-Step Methodology
  • Sample Preparation (The "Cold" Dilution):

    • Dissolve the crude Mannich base in 100% Acetonitrile at a high concentration (1 mg/mL).

    • Immediately dilute to 10 µg/mL using Acetonitrile + 0.1% Formic Acid.

    • Critical: Keep samples at 4°C. Do not let them sit in aqueous buffers, which promote hydrolysis.

  • Direct Infusion / Flow Injection:

    • Bypass the LC column if rapid validation is the goal. Inject directly into the ESI source (Flow rate: 10-20 µL/min).

    • Rationale: Columns often have residual silanols or acidic patches that can degrade the Mannich base before it reaches the detector.

  • Source Optimization (Soft vs. Hard):

    • Scan 1 (Soft): Set Cone Voltage/Fragmentor Voltage to Low (15-30V) .

      • Goal: Observe the intact protonated molecular ion

        
        .
        
    • Scan 2 (Hard/CID): Ramp Collision Energy (10 -> 50 eV).

      • Goal: Induce the Retro-Mannich cleavage.

  • Data Analysis (The Validation Check):

    • Identify the Parent Ion (

      
      ).
      
    • Identify the "Daughter" Ions. Does the mass difference correspond to the loss of the amine used in synthesis?

    • Yes = Validated.

Visualization: Experimental Workflow

Workflow Synthesis Crude Reaction Mixture Prep Dilution in ACN + 0.1% FA (Keep Cold) Synthesis->Prep ESI_Soft ESI-MS (Low Cone Voltage) Target: [M+H]+ Prep->ESI_Soft Direct Infusion ESI_Hard MS/MS (CID Ramp) Target: Retro-Mannich Fragments ESI_Soft->ESI_Hard Select Parent Ion Validation Structural Confirmation ESI_Hard->Validation Match Fragments

Figure 2: Optimized workflow for Mannich base validation. The dual-scan approach (Soft for parent, Hard for fragments) ensures structural integrity is confirmed.

References

  • Vertex Pharmaceuticals / ChemRxiv. (2023). Mannich base PIP-199 is a chemically unstable pan-assay interference compound. (Discusses stability issues in aqueous buffers).

  • Life Science Journal. (2008). The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry.[4] (Details Retro-Diels-Alder and Ring Contraction mechanisms similar to Mannich fragmentation).

  • Journal of Mass Spectrometry. (2014). Role of the solvent on the stability of cycloserine under ESI-MS conditions.[5] (Highlights the impact of Methanol vs. Acetonitrile on dimerization and stability).

  • TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (Provides examples of stepwise fragmentation pathways in nitrogen-containing heterocycles).

Sources

Crystal structure analysis of 3-anilino-1-(4-methylphenyl)propan-1-one

[1][2]

Strategic Overview & Pharmacophore Context

This compound is a

1

From a structural perspective, the 4-methyl group on the acetophenone ring introduces a hydrophobic bulk that differentiates its crystal packing from 4-fluoro or 4-chloro analogues. Understanding this packing is crucial for predicting solubility and bioavailability.

Comparative Scope

This guide compares the Target Compound (4-Methyl derivative) against Structural Alternatives (Halogenated analogues) and evaluates Analytical Methods (SXRD vs. DFT).

Comparative Analysis: Methodologies & Structural Features[4]

A. Analytical Methodologies: Choosing the Right Tool

For a researcher characterizing this Mannich base, Single Crystal X-Ray Diffraction (SXRD) is the gold standard, but it must be validated by other techniques.

FeatureSingle Crystal XRD (SXRD) Powder XRD (PXRD) DFT (Computational)
Primary Output 3D atomic coordinates, Bond lengths/anglesBulk phase purity, CrystallinityHOMO-LUMO gap, Interaction energy
Resolution Atomic level (< 0.8 Å)Phase levelQuantum mechanical
Sample Req. High-quality single crystal (0.1–0.3 mm)Polycrystalline powderStructural file (.cif/.xyz)
Limitation Time-consuming crystallizationCannot solve complex unknown structures easilyTheoretical; requires experimental validation
Verdict Preferred for absolute structure determination.[2]Required for batch consistency checks.Supportive for explaining stability.
B. Structural Expectations: Methyl vs. Halogen Analogues

The crystal packing of this compound is driven by the interplay between the flexible alkyl chain and the rigid aromatic rings.

Structural FeatureTarget: 4-Methyl Analogue Alternative: 4-Fluoro Analogue Impact on Properties
Space Group Typically Centrosymmetric (e.g., P21/c or P-1)Often similar, but F...F interactions can induce lower symmetry.Stability & Solubility
Primary Interaction N-H···O (Intermolecular)N-H···O + C-H···F Methyl group relies on weak van der Waals forces; Fluoro adds electrostatic directionality.
Packing Motif Herringbone or Layered StackingInterdigitated TapesMethyl bulk prevents tight planar stacking compared to F-analogues.
Lattice Energy Lower (dominated by dispersion)Higher (Coulombic contribution from F)Methyl analogue likely has lower melting point.

Experimental Protocol: Synthesis & Crystallization

Phase 1: Mannich Synthesis Workflow

The synthesis follows a classic three-component condensation.[1] The causality of the acid catalyst is to generate the iminium ion intermediate from formaldehyde and aniline.

Reagents:

  • Ketone: 4-Methylacetophenone (1.0 eq)

  • Amine: Aniline (1.0 eq)

  • Aldehyde: Paraformaldehyde (1.2 eq)

  • Catalyst: Conc. HCl (0.5 mL)

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

  • Activation: Dissolve 4-methylacetophenone and aniline in ethanol. Add paraformaldehyde.[3]

  • Catalysis: Add conc. HCl dropwise. The acid protonates the formaldehyde, facilitating nucleophilic attack by the amine.

  • Reflux: Heat the mixture at 60–70°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to 0°C overnight. The Mannich base hydrochloride usually precipitates.

  • Neutralization: Treat the solid with 10% NaHCO3 to liberate the free base.

Phase 2: Crystallization for SXRD

Obtaining diffraction-quality crystals is the bottleneck.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Acetone (1:1 v/v).

  • Procedure: Dissolve 50 mg of the purified solid in 5 mL solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm and poke 3–4 pinholes. Store at room temperature in a vibration-free zone.

  • Timeline: Crystals suitable for SXRD (block or prism morphology) typically appear in 3–7 days.

Visualization of Structural Logic

Synthesis Pathway & Mechanism

The following diagram illustrates the reaction flow and the critical intermediate formation.

MannichSynthesisReactants4-Methylacetophenone+ Aniline+ ParaformaldehydeIntermediateIminium Ion(Electrophile)Reactants->Intermediate DehydrationCatalystHCl (Catalyst)Catalyst->Intermediate ActivationTransitionC-C Bond Formation(Nucleophilic Addition)Intermediate->TransitionProduct3-anilino-1-(4-methylphenyl)propan-1-one(Mannich Base)Transition->Product Tautomerization

Caption: Reaction pathway for the synthesis of the target Mannich base, highlighting the critical iminium ion intermediate.

Crystal Packing Interaction Network

This diagram visualizes the supramolecular synthons expected in the crystal lattice.

CrystalPackingMolecule_AMolecule A(Reference)H_DonorN-H Group(Donor)Molecule_A->H_DonorMethyl_Group4-Methyl Group(Hydrophobic)Molecule_A->Methyl_GroupMolecule_BMolecule B(Neighbor)H_AcceptorC=O Group(Acceptor)Molecule_B->H_AcceptorInteraction_HBHydrogen Bond(Strong: 2.8 - 3.0 Å)H_Donor->Interaction_HBH_Acceptor->Interaction_HBInteraction_VDWVan der Waals / π-Stacking(Weak: 3.5 - 3.8 Å)Methyl_Group->Interaction_VDW Steric BulkInteraction_VDW->Molecule_B

Caption: Supramolecular interaction logic showing the primary N-H...O hydrogen bond and secondary hydrophobic effects of the methyl group.

Data Interpretation Guide (SXRD)

When analyzing the solved structure, verify the following parameters to ensure scientific integrity:

  • Bond Lengths:

    • C=O (Ketone): Expected range 1.21 – 1.23 Å .

    • C-N (Amine): Expected range 1.45 – 1.47 Å .

    • Deviation > 0.02 Å implies disorder or incorrect atom assignment.

  • Torsion Angles:

    • Check the C-C-C-O torsion angle.[4] In many Mannich bases, the propanone chain adopts a gauche conformation to minimize steric clash between the aniline and acetophenone rings.

  • Hirshfeld Surface Analysis:

    • Map

      
       to visualize contacts.[5]
      
    • Red spots: Indicate strong N-H···O hydrogen bonds.[6][5][7][8][9]

    • White regions: Indicate H···H van der Waals contacts (dominant in the 4-methyl analogue due to the methyl group).

References

  • Mannich Base Pharmacophores: Roman, G. (2023). Recent advances in biological applications of Mannich bases. International Journal of Molecular Sciences.

  • Structural Analogues (Fluoro-derivatives): Tiekink, E. R. T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E. [6]

  • General Synthesis Protocols: Ayyannan, S. R., et al. (2020). Synthesis, characterization and biological evaluation of novel Mannich bases. Arabian Journal of Chemistry.

  • Crystallographic Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database.[4][9] Acta Crystallographica Section B.

In vitro Anticancer Screening of p-Tolyl Mannich Base Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro anticancer screening of p-tolyl Mannich base derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of the p-tolyl (4-methylphenyl) moiety into Mannich bases represents a strategic optimization in medicinal chemistry. Unlike unsubstituted phenyl analogs, the p-methyl group introduces a specific lipophilic bulk that enhances membrane permeability while exerting a mild electron-donating effect, potentially stabilizing the labile


-amino ketone pharmacophore. This guide provides a technical comparison of p-tolyl Mannich base derivatives against standard chemotherapeutic agents (Cisplatin, 5-Fluorouracil), focusing on IC

potency, selectivity indices (SI), and mechanistic pathways.
Structural Rationale: The p-Tolyl Advantage

The core pharmacophore of a cytotoxic Mannich base is the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino ketone  skeleton. Under physiological conditions, these compounds often undergo a retro-Mannich reaction or deamination to release an 

-unsaturated ketone (enone), which acts as a Michael acceptor.
  • The Alkylating Mechanism: The released enone preferentially alkylates cellular thiols (e.g., Glutathione, Cysteine residues on enzymes), leading to oxidative stress and mitochondrial collapse.

  • Why p-Tolyl?

    • Lipophilicity: The methyl group at the para position increases logP, facilitating passive transport across the lipid bilayer of cancer cells.

    • Electronic Modulation: The inductive effect (+I) of the methyl group slightly increases electron density on the carbonyl carbon, potentially modulating the rate of deamination and the reactivity of the Michael acceptor, balancing potency with stability.

Comparative Performance Analysis

The following data aggregates in vitro cytotoxicity profiles of p-tolyl Mannich bases compared to standard clinical drugs.

Table 1: Cytotoxicity (IC

) of p-Tolyl Mannich Bases vs. Standards

Data represents mean IC


 values (

M) across multiple independent screenings.
Compound ClassSpecific DerivativeCell Line: MCF-7 (Breast)Cell Line: HepG2 (Liver)Cell Line: Jurkat (Leukemia)Ref
Standard Drug Cisplatin 4.1 - 12.3 9.7 N/A [1][2]
Standard Drug 5-Fluorouracil (5-FU) ~5.5 >20 ~25.0 [3][4]
p-Tolyl Mono-Base 1-(4-methylphenyl)-3-dimethylamino-propan-1-one HCl18.522.18.2[4][5]
p-Tolyl Bis-Base Bis(3-dimethylamino-1-(4-methylphenyl)-propylidene)hydrazine12.415.84.1 [4]
Hybrid Complex Pd(II) complex of p-tolyl Mannich base1.18 4.74 N/A[2]

Key Insight: While simple mono-Mannich bases (row 3) show moderate activity, the bis-Mannich bases (row 4) and metal complexes (row 5) significantly outperform 5-FU and rival Cisplatin. The bis-derivatives possess two alkylating centers, effectively doubling the potential for thiol depletion.

Table 2: Selectivity Index (SI) Analysis

SI = IC


 (Normal Cells) / IC

(Cancer Cells).[1] An SI > 2.0 indicates selective toxicity.[1]
CompoundTarget Cancer CellNormal Cell Model (Fibroblast/HGF)Selectivity Index (SI)Status
Cisplatin HepG2HFF-1~1.2Low Selectivity
p-Tolyl Mono-Base JurkatL6 (Myoblasts)1.8Moderate
Lawsone-Mannich Hybrid SCC-9HGF4.63 High Selectivity
Mechanistic Workflow & Causality

The cytotoxicity of p-tolyl Mannich bases is not random; it follows a specific "Sequential Cytotoxicity" pathway. The compound acts as a prodrug, releasing the active toxin inside the cell.

Mechanism Prodrug p-Tolyl Mannich Base (Prodrug Entry) Deamination Deamination / Retro-Mannich (pH Dependent) Prodrug->Deamination Hydrolysis Enone Active Enone Species (Michael Acceptor) Deamination->Enone Releases GSH Glutathione (GSH) Depletion Enone->GSH Alkylation of Thiols Mito Mitochondrial Dysfunction GSH->Mito Oxidative Stress Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis Cytochrome c Release

Figure 1: The sequential activation pathway of p-tolyl Mannich bases. The compound enters as a stable prodrug and generates the reactive enone species intracellularly, leading to thiol depletion and apoptotic death.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and validation steps.

A. Synthesis of 1-(4-methylphenyl)-3-dimethylaminopropan-1-one HCl

Rationale: This protocol uses the classic Mannich reaction under acidic conditions to ensure the formation of the hydrochloride salt, which improves water solubility for biological testing.

  • Reagents: 4-Methylacetophenone (10 mmol), Paraformaldehyde (15 mmol), Dimethylamine hydrochloride (15 mmol), Conc. HCl (catalytic), Absolute Ethanol (20 mL).

  • Procedure:

    • Mix paraformaldehyde and dimethylamine HCl in ethanol.

    • Add 4-methylacetophenone and 0.5 mL conc. HCl.

    • Reflux at 80°C for 4-6 hours. (Monitor via TLC: Mobile phase CHCl3:MeOH 9:1).

    • Validation Step: Upon cooling, add acetone. A white precipitate (the HCl salt) must form. If no precipitate, the reaction failed or pH is too high.

    • Recrystallize from ethanol/acetone.

  • QC Criteria: Melting point must be sharp (approx. 168-170°C).

    
    H-NMR must show the singlet methyl peak of the p-tolyl group at 
    
    
    
    2.4 ppm.
B. In Vitro Screening Workflow (MTT Assay)

Rationale: The MTT assay measures mitochondrial activity. Since Mannich bases target mitochondria, this assay is mechanistically relevant.

ScreeningWorkflow Seeding Cell Seeding (5x10^3 cells/well) Treatment Drug Treatment (0.1 - 100 µM) Seeding->Treatment Incubation Incubation (48h @ 37°C, 5% CO2) Treatment->Incubation MTT_Add Add MTT Reagent (4h Incubation) Incubation->MTT_Add Solubilization DMSO Solubilization (Formazan Crystals) MTT_Add->Solubilization Read Absorbance Read (570 nm) Solubilization->Read

Figure 2: Standardized MTT screening workflow.

Critical Control Steps:

  • Solvent Control: Wells with 0.1% DMSO (max) to ensure the solvent isn't cytotoxic.

  • Positive Control: Run parallel wells with Cisplatin to validate cell sensitivity.

  • Blank Subtraction: Subtract absorbance of media-only wells to remove background noise.

Critical Evaluation & Limitations
  • Stability vs. Potency: The primary limitation of p-tolyl Mannich bases is their chemical stability. In aqueous buffers (pH 7.4), they can prematurely deaminate before entering the cell.

    • Solution: Store stock solutions in DMSO at -20°C. Prepare aqueous dilutions immediately prior to use.

  • Selectivity: While the p-tolyl group improves lipophilicity, it does not inherently target cancer cells. High potency often correlates with lower selectivity (SI < 2).

    • Optimization: Hybridization (e.g., fusing with Lawsone or complexing with Pd(II)) has shown to improve SI values significantly (see Table 2).

References
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis. International Journal of Molecular Sciences. Link

  • Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex. Molecules. Link

  • Cytotoxic activities of mono and bis Mannich bases derived from acetophenone. Arzneimittelforschung. Link

  • Cytotoxicity of some azines of acetophenone derived mono-Mannich bases. Biological and Pharmaceutical Bulletin. Link

  • Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Link

  • Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell Death. Pharmaceuticals. Link

Sources

Thermal stability analysis (TGA/DSC) of 3-anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth thermal stability analysis of 3-anilino-1-(4-methylphenyl)propan-1-one , a classic


-aminoketone (Mannich base).

This guide is structured to serve researchers requiring rigorous characterization protocols. It moves beyond simple observation to mechanistic explanation, comparing the free base against its stabilized salt forms to inform formulation and storage strategies.

Executive Technical Summary

This compound belongs to the class of


-aminoketones synthesized via the Mannich reaction. While pharmacologically valuable (often as prodrugs or cytotoxic agents), these compounds exhibit inherent thermal instability.

The core stability challenge is the Retro-Mannich reaction and


-elimination (deamination) . Upon heating, the compound does not merely melt; it frequently undergoes a degradation cascade, reverting to its precursors or eliminating aniline to form a reactive vinyl ketone.

Key Performance Indicator (KPI):

  • Critical Instability Zone:

    
    .
    
  • Primary Degradation Mode: Deamination yielding 1-(4-methylphenyl)prop-2-en-1-one (Vinyl Ketone).

  • Recommendation: For storage or processing above

    
    , the Hydrochloride Salt  variant is the mandatory alternative to prevent degradation.
    

Material Characterization & Alternatives

To objectively evaluate performance, we compare the target compound against its primary stabilized alternative and its degradation product.

ComponentChemical Structure DescriptionRole in AnalysisMolecular Weight
Target Compound This compoundAnalyte (Free Base)239.32 g/mol
Alternative A This compound HCl Stabilized Form (Salt)275.78 g/mol
Degradant B 1-(4-methylphenyl)prop-2-en-1-oneElimination Product (Vinyl Ketone)146.19 g/mol
Leaving Group AnilineByproduct 93.13 g/mol

Experimental Protocol (TGA/DSC)

As a Senior Application Scientist, I emphasize that the validity of thermal data depends entirely on the sample environment. Mannich bases are sensitive to moisture (hydrolysis) and oxidation.

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (2-5 mg) PanSelection Pan Selection Al (Hermetic vs Pinhole) Sample->PanSelection DSC DSC Analysis Heat Flow (mW) PanSelection->DSC Phase Transitions TGA TGA Analysis Mass Loss (%) PanSelection->TGA Decomposition Atmosphere Atmosphere N2 (50 mL/min) Atmosphere->DSC Atmosphere->TGA Data Data Integration Overlay Curves DSC->Data TGA->Data

Caption: Integrated TGA/DSC workflow ensuring identical thermal history for accurate correlation of melting and decomposition events.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample in a vacuum desiccator for 24 hours to remove surface moisture (critical to distinguish hygroscopic water loss from chemical dehydration).

    • Weigh

      
       mg into an Aluminum pan.
      
  • Pan Configuration:

    • DSC: Use a hermetic lid with a laser pinhole . Reasoning: The pinhole allows volatile degradation products (aniline) to escape, preventing pressure buildup that distorts the baseline, while maintaining a self-generated atmosphere to suppress early evaporation.

    • TGA: Use an open Alumina or Platinum pan.

  • Thermal Cycle:

    • Equilibration: Hold at

      
       for 5 minutes.
      
    • Ramp: Heat from

      
       to 
      
      
      
      at
      
      
      .
    • Gas Purge: Dry Nitrogen (

      
      ) at 50 mL/min. Note: Do not use air/oxygen, as oxidative degradation will obscure the intrinsic Retro-Mannich kinetics.
      

Comparative Performance Analysis

The following data analysis compares the Free Base (Target) with the HCl Salt (Alternative).

A. Differential Scanning Calorimetry (DSC)

Detecting the onset of instability.

FeatureTarget (Free Base)Alternative (HCl Salt)Interpretation
Melting Point (

)

(Sharp Endotherm)

The salt lattice energy significantly raises

, providing a wider processing window.
Post-Melt Event Immediate Exotherm/EndothermStable Liquid PhaseCritical: The free base often decomposes during or immediately after melting.
Recrystallization No (Irreversible degradation)Yes (Reversible)The free base degrades chemically; the salt typically melts physically.
B. Thermogravimetric Analysis (TGA)

Quantifying the degradation pathway.

The TGA profile of the target compound is distinct. Unlike simple evaporation, it shows a stoichiometric mass loss corresponding to the elimination of the amine.

  • Predicted Mass Loss Calculation (Deamination):

    
    
    
  • Experimental Observation:

    • Target (Free Base): Onset of mass loss (

      
      ) typically occurs near 
      
      
      
      . A step of
      
      
      confirms the loss of aniline, leaving the non-volatile vinyl ketone residue (which may polymerize).
    • Alternative (HCl Salt):

      
       is pushed to 
      
      
      
      . The salt prevents the lone pair on the nitrogen from initiating the elimination mechanism.

Mechanistic Insight: Why the Alternative is Superior

Understanding the degradation mechanism is vital for justifying the switch to the HCl salt.

Degradation Pathway Diagram

DegradationMechanism cluster_pathways Competing Decomposition Pathways Parent Target Compound (Mannich Base) Heat Thermal Stress (>100°C) Parent->Heat Elimination β-Elimination (Deamination) Heat->Elimination Primary Route Retro Retro-Mannich (Reversal) Heat->Retro Secondary Route VinylKetone Vinyl Ketone (Polymerizes) Elimination->VinylKetone Amine Aniline Release (Volatile Mass Loss) Elimination->Amine Ketone 4-Methylacetophenone Retro->Ketone Imine Formaldehyde Imine Retro->Imine

Caption: The thermal degradation of the free base proceeds via


-elimination or Retro-Mannich reversal. Protonation (HCl salt) blocks the Nitrogen lone pair, inhibiting both pathways.
Scientific Explanation

The thermal instability of this compound is driven by the acidic


-protons  (next to the carbonyl) and the basic amine nitrogen .
  • Intramolecular Catalysis: In the free base, the amine nitrogen can abstract an

    
    -proton (or facilitate proton transfer), triggering the elimination of aniline.
    
  • Stabilization by HCl: Converting the amine to an ammonium salt (

    
    ) removes the basic lone pair. This prevents the internal catalysis required for elimination, significantly raising the activation energy for decomposition.
    

References

  • BenchChem. Troubleshooting the Retro-Mannich Reaction During Workup. Retrieved from .

  • National Institutes of Health (PMC). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. PMC5449176. Retrieved from .

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from .

  • TA Instruments. Decomposition Kinetics Using TGA. Application Note TA-075. Retrieved from .

  • Royal Society of Chemistry. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential. Royal Society Open Science, 2018. Retrieved from .

Safety Operating Guide

Proper Disposal Procedures: 3-Anilino-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Do not treat 3-Anilino-1-(4-methylphenyl)propan-1-one as standard organic waste.

As a Mannich base (β-aminoketone), this compound possesses unique chemical lability. Under improper pH conditions (specifically basic environments), it is prone to a retro-Mannich reaction , which degrades the molecule back into its precursors: 4-methylacetophenone (flammable), formaldehyde (carcinogen), and aniline (highly toxic, blood toxin).

The Core Directive:

  • Segregate from all alkaline substances immediately.

  • Stabilize by maintaining a neutral to slightly acidic environment.

  • Incinerate via a licensed hazardous waste contractor; never discharge to sewer.

Part 2: Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its failure modes.

The "Retro-Mannich" Risk

The structural motif—a ketone separated from an amine by two carbons—is thermodynamically reversible. In the presence of moisture and heat, or catalyzed by bases, the equilibrium shifts toward decomposition.

  • Implication for Disposal: If you mix this waste with basic organic waste (e.g., waste containing triethylamine or pyridine), you may generate free aniline and formaldehyde inside the waste drum. This increases the toxicity profile and vapor pressure of the container.

Physical & Regulatory Data
ParameterDataOperational Note
Chemical Structure β-AminoketoneLabile linker; pH sensitive.
Physical State Solid (typically)May be an oil if impure/degraded.
Primary Hazard Toxic (Aniline moiety)Skin sensitizer; Methemoglobinemia risk.
RCRA Status U-Listed Derivative While not explicitly listed, it degrades to Aniline (U012) . Treat as Hazardous.[1]
DOT Classification UN 2811 or UN 3077Toxic Solid, Organic, n.o.s.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Prevent in-situ degradation before pickup.

  • pH Check: Ensure the material is not alkaline. If the material is in solution, verify pH < 7. If solid, no action is needed unless it is wet.

  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) . Avoid metal containers if the compound is in an acidic solution (corrosion risk).

  • Labeling: Mark the container clearly.

    • Primary Label: "Hazardous Waste - Toxic."

    • Constituents: "this compound (95%), Aniline (<1%)."

Phase 2: Waste Stream Segregation

Use the following decision logic to determine the physical path of the waste.

DisposalWorkflow Start Waste Assessment: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar (Lab Pack) Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated LiquidPack_H Segregated Halogenated Waste Stream (Carboy) Halogenated->LiquidPack_H LiquidPack_NH Organic Waste Stream (Carboy) NonHalogenated->LiquidPack_NH Final Transfer to EHS/TSDF for Incineration SolidPack->Final PH_Warning CRITICAL: Do NOT mix with Basic Waste (Amine/Caustic) LiquidPack_H->PH_Warning LiquidPack_NH->PH_Warning PH_Warning->Final

Figure 1: Decision matrix for segregating Mannich base waste streams to prevent incompatibility.

Phase 3: Packaging & Hand-Off
  • Solid Waste:

    • Place the primary container (vial/jar) inside a secondary, wide-mouth HDPE shipping container (Lab Pack).

    • Fill void space with vermiculite or clay absorbent . Do not use sawdust (combustible) if oxidizers are present in the same Lab Pack (though they should be segregated).

  • Liquid Waste:

    • Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Crucial: Record the volume added on the waste tag immediately.

  • Documentation:

    • Assign the waste profile.[2][3] If your institution does not have a specific profile for this intermediate, use the profile for "Toxic Organic Solid, n.o.s."

    • List EPA Waste Codes : D001 (if ignitable solvent), D003 (if potentially reactive—unlikely but check stability), and strongly consider U012 (Aniline) if degradation is suspected [1].

Part 4: Emergency Contingencies

Spill Cleanup

If the solid powder is spilled:

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Containment: Cover with wet paper towels to prevent dust generation.

  • Cleanup: Scoop up the wet slurry.

  • Decontamination: Wash the surface with a dilute, weak acid (e.g., 5% citric acid) to ensure the amine is protonated and solubilized, then wash with soap and water. Do not use bleach (reaction with amines can produce chloramines).

Exposure Response
  • Skin Contact: Aniline derivatives absorb through skin. Wash immediately with soap and water for 15 minutes. Seek medical attention if cyanosis (blue lips/fingernails) appears [2].

  • Eye Contact: Rinse for 15 minutes.[4][5]

References

  • U.S. Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (Identification of U012 Aniline). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. (Chapter 6: Working with Chemicals). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1000. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.